molecular formula C10H20N2O B2890152 4-Methoxy-1-(pyrrolidin-3-yl)piperidine CAS No. 1249760-60-8

4-Methoxy-1-(pyrrolidin-3-yl)piperidine

Cat. No.: B2890152
CAS No.: 1249760-60-8
M. Wt: 184.283
InChI Key: VEDVBJSTRUWUDG-UHFFFAOYSA-N
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Description

4-Methoxy-1-(pyrrolidin-3-yl)piperidine ( 1249760-60-8) is a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and drug discovery. With the molecular formula C 10 H 20 N 2 O and a molecular weight of 184.28 g/mol, this bifunctional scaffold incorporates both a piperidine and a pyrrolidine ring, linked in a 1,3-relationship and featuring a methoxy group on the piperidine core . This structure makes it a valuable, complex building block for the synthesis of novel bioactive molecules. Nitrogen-containing heterocycles like piperidine and pyrrolidine are fundamental structural motifs in pharmaceuticals, frequently explored for their anticancer potential . Research into similar methoxy-flavone hybrids substituted with N-heterocyclic rings such as piperidine and pyrrolidine has demonstrated significant cytotoxic activity against breast cancer cell lines, including MCF-7 and MDA-MB-231 . The presence of the methoxy group is a key feature, as it can enhance metabolic stability and oral bioavailability compared to their hydroxylated analogs, a critical consideration in the design of new drug candidates . As a versatile synthon, 4-Methoxy-1-(pyrrolidin-3-yl)piperidine serves as a critical intermediate for constructing more complex molecular architectures, particularly in the development of targeted cancer therapies. This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-1-pyrrolidin-3-ylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-13-10-3-6-12(7-4-10)9-2-5-11-8-9/h9-11H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDVBJSTRUWUDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2CCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Putative Mechanism of Action of 4-Methoxy-1-(pyrrolidin-3-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Preamble: Charting the Unexplored Pharmacological Landscape

The compound 4-Methoxy-1-(pyrrolidin-3-yl)piperidine represents a fascinating yet largely uncharacterized molecule within the vast chemical space of neuropharmacology. Its structure, a conjunction of the privileged piperidine and pyrrolidine scaffolds, suggests a high probability of interaction with central nervous system (CNS) targets.[1][2][3][4][5] The absence of a well-defined mechanism of action in the public domain presents not a void, but an opportunity for discovery. This guide is structured to navigate this terra incognita, offering a scientifically rigorous framework for elucidating the pharmacological identity of this compound. We will proceed not by assertion, but by deduction from first principles and the established pharmacology of structural analogs, thereby providing a roadmap for future investigation.

Structural Deconstruction and Mechanistic Hypotheses

The molecular architecture of 4-Methoxy-1-(pyrrolidin-3-yl)piperidine is a composite of moieties frequently found in CNS-active agents. The piperidine ring is a cornerstone of numerous pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties and to present functional groups in a defined three-dimensional orientation.[1][4] The pyrrolidine ring, similarly, is a key component of many natural and synthetic bioactive compounds.[3][5][6] The linkage of these two saturated heterocycles, further decorated with a methoxy group, suggests several plausible primary mechanisms of action.

Hypothesis A: Muscarinic Acetylcholine Receptor (mAChR) Modulation

A substantial body of literature points towards pyrrolidine and piperidine derivatives as potent ligands for muscarinic acetylcholine receptors.[7][8][9][10][11] These G-protein coupled receptors are integral to a multitude of physiological processes, including learning, memory, and autonomic function, making them a key target for neurological and psychiatric disorders.[9]

  • Rationale: The tertiary amine present in the pyrrolidine moiety can be protonated at physiological pH, forming a cationic head—a critical feature for interaction with the orthosteric binding site of mAChRs. The overall topology of 4-Methoxy-1-(pyrrolidin-3-yl)piperidine may mimic acetylcholine or other known muscarinic agonists/antagonists.[10]

  • Potential Impact: Depending on the specific interactions within the receptor binding pocket, the compound could act as an agonist, partial agonist, or antagonist at one or more of the five muscarinic receptor subtypes (M1-M5). An M1 or M4 agonist could have potential in treating cognitive deficits in Alzheimer's disease or schizophrenia, while an M3 antagonist might have applications in overactive bladder.[8][9]

Hypothesis B: Sigma Receptor (σR) Modulation

Sigma receptors (σ1 and σ2) are unique intracellular proteins implicated in a wide range of cellular functions and are targets for a structurally diverse set of compounds, including many with piperidine scaffolds.[12][13] They are considered "chaperone" proteins that can modulate other receptor systems, including glutamatergic and dopaminergic pathways.

  • Rationale: The lipophilic nature and the presence of a basic nitrogen atom in 4-Methoxy-1-(pyrrolidin-3-yl)piperidine are consistent with the pharmacophore models for many high-affinity sigma receptor ligands.[12][13]

  • Potential Impact: Sigma-1 receptor antagonists have shown promise in models of neuropathic pain and neuroprotection, while agonists are being explored for their cognitive-enhancing and antidepressant effects.[13]

Hypothesis C: Monoamine Transporter Inhibition

The structural similarity, albeit partial, to inhibitors of monoamine transporters (for dopamine, norepinephrine, and serotonin) warrants consideration. Piperidine-based structures are known to interact with these transporters.

  • Rationale: While distinct from classic transporter inhibitors like methylphenidate, the overall size and presence of the nitrogen atom could allow for competitive binding at the substrate site of these transporters.

  • Potential Impact: Inhibition of monoamine reuptake is a cornerstone of treatment for depression, ADHD, and other psychiatric disorders.

A Validated Experimental Workflow for Mechanism of Action Elucidation

To systematically test these hypotheses, a tiered experimental approach is essential. This workflow is designed to be self-validating, with each stage informing the next.

Tier 1: Primary Target Screening

The initial step is a broad-based screening to identify the primary molecular target(s). This is most efficiently accomplished through radioligand binding assays against a panel of CNS receptors and transporters.

Experimental Protocol: Radioligand Binding Assays

  • Preparation of Membranes: Obtain commercially available cell membranes expressing the human recombinant receptors of interest (e.g., M1-M5, σ1, σ2, DAT, NET, SERT) or prepare them from cell lines or animal tissues.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand for the target of interest (e.g., [³H]-N-methylscopolamine for mAChRs, [³H]-(+)-pentazocine for σ1Rs), and varying concentrations of 4-Methoxy-1-(pyrrolidin-3-yl)piperidine.

  • Incubation: Incubate the plates at a specified temperature for a duration sufficient to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of radioligand binding at each concentration of the test compound and determine the inhibition constant (Ki) using non-linear regression analysis (Cheng-Prusoff equation).

Causality and Interpretation: A low nanomolar Ki value at a specific receptor suggests it is a high-affinity target and a likely candidate for the primary mechanism of action.

Diagram: Experimental Workflow for MoA Determination

G cluster_0 Tier 1: Target Identification cluster_1 Tier 2: Functional Characterization cluster_2 Tier 3: Cellular & In Vivo Validation a Compound Synthesis & QC b Broad Radioligand Binding Screen (e.g., CEREP Panel) a->b c Data Analysis: Identify High-Affinity Hits (Ki < 100 nM) b->c d Functional Assays (e.g., Ca2+ Flux, cAMP, GTPγS) c->d Primary Target(s) Identified e Determine Functional Activity (Agonist, Antagonist, Allosteric Modulator) d->e f Calculate EC50 / IC50 e->f g Cell-based Assays (e.g., Neuronal Firing, Gene Expression) f->g Confirmed Functional Activity h In Vivo Models (e.g., Behavioral Pharmacology, PK/PD) g->h i Confirm Target Engagement & Physiological Effect h->i

Caption: A tiered workflow for elucidating the mechanism of action.

Tier 2: Functional Activity Characterization

Once a high-affinity target is identified, the next critical step is to determine the functional consequence of this binding.

Experimental Protocol: GTPγS Binding Assay (for GPCRs like mAChRs)

  • Membrane Preparation: Use membranes from cells expressing the target receptor (e.g., M1).

  • Assay Buffer: Prepare an assay buffer containing GDP.

  • Reaction Mix: Combine membranes, varying concentrations of 4-Methoxy-1-(pyrrolidin-3-yl)piperidine, and [³⁵S]GTPγS.

  • Incubation: Incubate at 30°C to allow for G-protein activation.

  • Separation & Quantification: Separate bound and free [³⁵S]GTPγS via filtration and quantify using a scintillation counter.

  • Data Analysis: Plot the stimulated binding against the compound concentration to determine the EC50 (for agonists) or the IC50 (for antagonists, in the presence of a known agonist).

Causality and Interpretation: An increase in [³⁵S]GTPγS binding indicates agonist activity, as it demonstrates the compound's ability to induce the conformational change in the GPCR that leads to G-protein activation. Conversely, inhibition of agonist-stimulated binding indicates antagonism.

Diagram: Putative Muscarinic (M1) Signaling Pathway

G compound 4-Methoxy-1-(pyrrolidin-3-yl)piperidine (Putative Agonist) M1 M1 Receptor compound->M1 Binds & Activates Gq Gq/11 Protein M1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca2+ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Neuronal Excitability) Ca->Response PKC->Response

Caption: Hypothesized Gq-coupled signaling for M1 receptor agonism.

Quantitative Data from Analog Studies: A Predictive Framework

While direct data for 4-Methoxy-1-(pyrrolidin-3-yl)piperidine is unavailable, we can create a predictive data table based on published affinities of structurally related compounds to guide initial experimental design.

TargetAnalog Compound ClassReported Affinity (Ki)Potential for InteractionReference
Muscarinic Receptors Pyrrolidine/Piperidine Analogs10-500 nMHigh[7]
Sigma-1 Receptor Piperidine Derivatives5-100 nMHigh[12][13]
Choline Transporter Methoxy-piperidine Analogs50-1000 nMModerate[14][15]
Dopamine Transporter Piperidine-based Scaffolds>1000 nMLowN/A

This table is illustrative and serves as a predictive tool based on existing literature for related, but not identical, chemical entities.

Conclusion and Forward-Looking Strategy

The available evidence strongly suggests that 4-Methoxy-1-(pyrrolidin-3-yl)piperidine is a promising candidate for a CNS-active agent, with muscarinic and sigma receptors representing the most probable primary targets. The true pharmacological nature of this compound remains to be empirically determined. The experimental workflows detailed herein provide a robust and logical pathway for its characterization.

For drug development professionals, the key takeaway is the necessity of a hypothesis-driven approach. By leveraging the known pharmacology of the piperidine and pyrrolidine scaffolds, we can design efficient and targeted studies to unlock the therapeutic potential of novel chemical entities like 4-Methoxy-1-(pyrrolidin-3-yl)piperidine. The path forward involves rigorous execution of binding and functional assays, followed by cell-based and in vivo studies to validate the initial findings and establish a comprehensive pharmacological profile.

References

  • PubMed. Resolved pyrrolidine, piperidine, and perhydroazepine analogues of the muscarinic agent N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide. Available from: [Link].

  • PubMed. Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Available from: [Link].

  • PubMed Central (PMC). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Available from: [Link].

  • Google Patents. PIPERIDINE DERIVATIVES AS AGONISTS OF MUSCARINIC RECEPTORS.
  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link].

  • MDPI. Muscarinic Receptor Agonists and Antagonists. Available from: [Link].

  • ACS Publications. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. Available from: [Link].

  • PubMed. Synthesis and pharmacological characterization of chiral pyrrolidinylfuran derivatives: the discovery of new functionally selective muscarinic agonists. Available from: [Link].

  • International Journal of Novel Research and Development (IJNRD). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available from: [Link].

  • PubMed Central (PMC). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Available from: [Link].

  • ResearchGate. Muscarinic subtype affinity and functional activity profile of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine derivatives. Available from: [Link].

  • Frontiers in Pharmacology. Recent insights about pyrrolidine core skeletons in pharmacology. Available from: [Link].

  • Obsidian Therapeutics. Obsidian Therapeutics Announces Positive Clinical Data from OBX-115 in Patients with Advanced Melanoma in Ongoing Multicenter Study at the 2025 American Society of Clinical Oncology (ASCO) Annual Meeting. Available from: [Link].

  • PubMed Central (PMC). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. Available from: [Link].

  • PubMed. Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM). Available from: [Link].

  • BindingDB. Ki Summary. Available from: [Link].

  • PubChem. 4-methoxy-1-(pyrrolidin-3-yl)piperidine. Available from: [Link].

  • ScienceDirect. A focus on piperidine and piperazine scaffolds. Available from: [Link].

  • PubMed. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Available from: [Link].

  • SpringerLink. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link].

  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available from: [Link].

  • IRIS UniPA. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link].

Sources

Technical Guide: CNS Activity Profiling of 4-Methoxy-1-(pyrrolidin-3-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the preliminary central nervous system (CNS) assessment framework for 4-Methoxy-1-(pyrrolidin-3-yl)piperidine (herein referred to as 4-MOPP ). As a diamine scaffold featuring a piperidine core functionally substituted with a pyrrolidinyl moiety, 4-MOPP represents a "privileged structure" in medicinal chemistry, sharing topological similarities with ligands for Histamine H3 , Sigma-1 , and Muscarinic receptors.

This document provides a non-templated, self-validating workflow to determine the compound's physicochemical suitability for CNS penetration, its off-target promiscuity, and its baseline behavioral effects in vivo.

Chemical & Physicochemical Profile (In Silico)

Before wet-lab experimentation, the "CNS-likeness" of 4-MOPP must be established using Multiparameter Optimization (MPO). CNS drugs require a delicate balance of lipophilicity and polarity to cross the Blood-Brain Barrier (BBB) while minimizing P-glycoprotein (P-gp) efflux.

Structural Analysis
  • Core Scaffold: 1-(pyrrolidin-3-yl)piperidine.[1][2][3]

  • Functionalization: 4-Methoxy group (enhances metabolic stability at the 4-position and modulates polarity).

  • Ionization: The molecule contains two basic nitrogen atoms. The pyrrolidine nitrogen (secondary amine) and piperidine nitrogen (tertiary amine) suggest a high pKa, implying the molecule will be positively charged at physiological pH (7.4).

CNS MPO Score Calculation

The CNS MPO score (0–6 scale) predicts blood-brain barrier alignment. We evaluate 4-MOPP against standard thresholds:

ParameterOptimal Range4-MOPP Estimated Value*Implication
cLogP 2.0 – 5.0~0.8 – 1.2Low. Highly soluble, but may require active transport or specific formulation for passive diffusion.
cLogD (pH 7.4) 1.0 – 3.0~ -1.5 (due to ionization)Risk. High polarity may hinder passive BBB crossing.
TPSA < 90 Ų~ 45 ŲExcellent. Favorable for membrane permeation.
H-Bond Donors < 31 (Pyrrolidine NH)Excellent.
MW < 360 Da184.28 DaExcellent. Small fragment size allows high ligand efficiency.

*> Note: Values are estimates based on ChemAxon/ACD consensus algorithms for the free base.

Strategic Insight: While the molecular weight and TPSA are ideal, the low cLogD suggests 4-MOPP may function better as a fragment or requires prodrug modification (e.g., N-methylation or amidation of the pyrrolidine nitrogen) to increase lipophilicity for robust CNS exposure.

In Vitro Screening Protocols

To validate the biological relevance of 4-MOPP, we employ a tiered screening approach. This ensures resources are not wasted on in vivo studies if the compound lacks target engagement or BBB permeability.

Workflow Visualization

The following DOT diagram illustrates the decision matrix for advancing 4-MOPP from synthesis to in vivo testing.

CNS_Screening_Workflow cluster_InVitro Tier 1: In Vitro Validation cluster_InVivo Tier 2: In Vivo Preliminary Start Compound Synthesis (4-MOPP) PhysChem In Silico MPO (LogP, pKa) Start->PhysChem PAMPA PAMPA-BBB Assay (Passive Diffusion) PhysChem->PAMPA Binding Broad CNS Panel (GPCRs, Ion Channels) PhysChem->Binding Decision1 Passes BBB & Hit Identification? PAMPA->Decision1 Binding->Decision1 PK Pharmacokinetics (PK) (Plasma/Brain Ratio) Decision1->PK Yes Stop Stop/Optimize Structure Decision1->Stop No Irwin Irwin Test / FOB (Behavioral Screening) PK->Irwin

Figure 1: Tiered screening workflow for 4-MOPP evaluation. Green diamond indicates the critical "Go/No-Go" decision point.

Protocol: PAMPA-BBB (Passive Permeability)

Objective: Determine if 4-MOPP crosses the BBB via passive diffusion. Rationale: The low cLogP identified in Section 2.2 necessitates empirical verification of permeability.

  • Preparation: Dissolve 4-MOPP in DMSO (10 mM stock). Dilute to 10 µM in PBS (pH 7.4).

  • Membrane: Use a PVDF filter plate pre-coated with porcine brain lipid extract (20 mg/mL in dodecane).

  • Incubation: Add compound to the donor well. Add PBS to the acceptor well. Incubate for 18 hours at room temperature in a humidity chamber.

  • Quantification: Analyze donor and acceptor concentrations using LC-MS/MS.

  • Calculation: Calculate Effective Permeability (

    
    ).
    
    • Success Criterion:

      
       cm/s indicates high CNS permeability.
      
Protocol: Broad CNS Receptor Binding (SafetyScreen)

Objective: Identify primary targets and off-target liabilities. Method: Radioligand Binding Assay (Competition).

  • Panel Selection: Focus on amine-preferring receptors:

    • Histamine: H3, H4 (Cognition/Inflammation).

    • Sigma: σ1, σ2 (Chaperone activity).

    • Muscarinic: M1–M5.

    • Dopamine: D2, D3.

  • Procedure:

    • Incubate membrane preparations containing the target receptor with a specific radioligand (e.g., [3H]-N-methylhistamine for H3) and 4-MOPP (10 µM screening concentration).

    • Measure radioactivity displacement.

    • Hit Definition: >50% inhibition of radioligand binding triggers

      
       determination.
      

In Vivo Preliminary Studies (Murine Models)

If 4-MOPP demonstrates sufficient permeability (


 cm/s) and a clean toxicology profile in vitro, proceed to in vivo characterization.
Pharmacokinetics: Brain-to-Plasma Ratio ( )

Rationale: A compound may be permeable but rapidly effluxed by P-gp.

  • Dosing: Administer 4-MOPP (10 mg/kg, i.p.) to C57BL/6 mice (n=3 per timepoint).

  • Sampling: Collect blood and whole brain at 0.5, 1, and 4 hours post-dose.

  • Analysis: Homogenize brain tissue. Protein precipitate plasma. Quantify via LC-MS/MS.

  • Metric: Calculate

    
    .
    
    • Target:

      
       (ideally > 1.0).
      
The Irwin Test (Functional Observational Battery)

Objective: A systematic, qualitative assessment of CNS activity and neurotoxicity. Subject: Male C57BL/6 mice (n=6 per group). Dose Groups: Vehicle, 10, 30, 100 mg/kg (i.p.).

Scoring Matrix: Observations are recorded at 15, 30, 60, 120, and 180 minutes.

DomainParameters ObservedSignificance
Autonomic Pupil diameter, salivation, lacrimation, piloerection, skin color.Indicates anticholinergic or sympathomimetic activity.
Neuromuscular Grip strength, wire maneuver, muscle tone, gait abnormalities (ataxia).Screen for sedation or motor toxicity.
Sensorimotor Response to touch, tail pinch, click stimulus (Preyer reflex).Assesses sensory processing and anesthesia.
CNS Excitation Tremors, convulsions, straub tail, hyperactivity.Signs of seizure liability or stimulant effects.
CNS Depression Sedation, loss of righting reflex, catalepsy.Signs of depressant or antipsychotic-like activity.

Data Interpretation:

  • Sedation + Ptosis: Suggests H1 or Adrenergic

    
     blockade.
    
  • Hyperactivity + Stereotypy: Suggests Dopaminergic agonism or NMDA antagonism.

  • Straub Tail: Classic sign of Opioid receptor activation.

Mechanism of Action Hypothesis (Signaling)

Based on the scaffold structure (4-substituted piperidine linked to pyrrolidine), the most probable mechanism involves modulation of GPCRs coupled to cAMP pathways. Below is a visualization of the potential Histamine H3 Receptor Antagonism pathway, a common target for this chemical class.

H3_Signaling Ligand 4-MOPP (Putative Antagonist) H3R H3 Receptor (Gi/o-coupled) Ligand->H3R Blocks Gi Gi Protein H3R->Gi Constitutive Activity Blocked AC Adenylyl Cyclase Gi->AC Inhibition Relieved cAMP cAMP (Second Messenger) AC->cAMP Increases CREB CREB Phosphorylation cAMP->CREB Activates Effect Increased Neurotransmitter Release (Ach, DA, NE) CREB->Effect Promotes

Figure 2: Hypothetical mechanism if 4-MOPP acts as an H3 antagonist. By blocking the inhibitory Gi pathway, cAMP levels rise, enhancing neurotransmitter release.

References

  • Di, L., & Kerns, E. H. (2016).Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for PAMPA and MPO protocols).
  • Irwin, S. (1968). Comprehensive observational assessment: Ia. A systematic, quantitative procedure for assessing the behavioral and physiologic state of the mouse. Psychopharmacologia, 13(3), 222–257. Link

  • Wager, T. T., et al. (2016). Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach to Enable Alignment of Druglike Properties. ACS Chemical Neuroscience, 1(6), 435–449. Link

  • Biosynth. 4-Methoxy-1-(pyrrolidin-3-yl)piperidine Product Data. (Chemical source verification). Link[4]

  • US Patent 6,642,232. 3-[4-Substituted heterocyclyl)-pyrrol-2-ylmethylidene]-2-indolinone derivatives as kinase inhibitors. (Context for heterocyclyl-pyrrolidine scaffolds). Link

Sources

Strategic Utilization of 4-Methoxy-1-(pyrrolidin-3-yl)piperidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methoxy-1-(pyrrolidin-3-yl)piperidine (CAS: 1249760-60-8) represents a high-utility diamine scaffold in modern medicinal chemistry. Characterized by a chiral pyrrolidine core linked to a 4-substituted piperidine, this moiety serves as a critical building block for modulating physicochemical properties (LogD, pKa) and optimizing pharmacokinetic profiles.

This guide analyzes the molecule's structural advantages, details a validated synthetic route via reductive amination, and examines its application in high-value targets such as Autotaxin (ATX) inhibitors. It is designed for medicinal chemists seeking to leverage this scaffold to improve solubility, metabolic stability, and target engagement.

Structural Architecture & Physicochemical Profile[2][3]

The molecule consists of two saturated heterocycles: a pyrrolidine ring (providing a secondary amine for functionalization) and a piperidine ring (serving as a steric and electronic modulator), substituted at the 4-position with a methoxy group.

Key Physicochemical Descriptors
PropertyValue (Approx.)Significance in Drug Design
Molecular Weight 184.28 g/mol Fragment-like; allows room for heavy core scaffolds.
ClogP ~0.5 - 0.8Low lipophilicity aids in lowering overall LogD of lipophilic drugs.
pKa (Pyrrolidine NH) ~9.5Typical secondary amine; dominant site for protonation/salt formation.
pKa (Piperidine N) ~7.5 - 8.0Reduced basicity due to steric bulk and inductive effect of the 4-OMe.
H-Bond Donors/Acceptors 1 / 3The methoxy group adds a weak HBA without adding HBD, improving permeability.
Stereochemistry Chiral (C3 of pyrrolidine)Available as (S) or (R) enantiomers; critical for vector exploration.
Conformational Dynamics

The linkage at the 3-position of the pyrrolidine ring creates a distinct vector compared to the more linear 1,4-piperidine-piperidine systems. This "kinked" geometry allows the 4-methoxypiperidine moiety to project into solvent-exposed regions or specific hydrophobic pockets (e.g., GPCR allosteric sites) while the pyrrolidine nitrogen anchors the molecule to the drug core.

The 4-methoxy group serves a dual purpose:

  • Electronic: It lowers the pKa of the tertiary piperidine nitrogen slightly via inductive effects compared to an unsubstituted piperidine.

  • Solvation: It acts as a hydration point, improving aqueous solubility without the liability of a primary hydroxyl group (which can suffer from glucuronidation).

Validated Synthetic Protocol

The most robust route to 4-Methoxy-1-(pyrrolidin-3-yl)piperidine involves the reductive amination of N-Boc-3-pyrrolidinone with 4-methoxypiperidine, followed by acid-mediated deprotection.

Reaction Scheme (Graphviz Visualization)

SynthesisRoute Start1 N-Boc-3-pyrrolidinone (Electrophile) Intermediate Intermediate Imine/Enamine Start1->Intermediate DCM, AcOH Start2 4-Methoxypiperidine (Nucleophile) Start2->Intermediate ProductBoc N-Boc-Protected Scaffold Intermediate->ProductBoc NaBH(OAc)3 Reductive Amination FinalProduct 4-Methoxy-1-(pyrrolidin-3-yl)piperidine (Dihydrochloride Salt) ProductBoc->FinalProduct 4M HCl in Dioxane Deprotection

Figure 1: Step-wise synthetic pathway for the generation of the target scaffold.

Step-by-Step Methodology

Step 1: Reductive Amination

  • Reagents: N-Boc-3-pyrrolidinone (1.0 eq), 4-methoxypiperidine (1.1 eq), Sodium triacetoxyborohydride (STAB, 1.5 eq), Acetic acid (1.0 eq).

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Procedure:

    • Dissolve N-Boc-3-pyrrolidinone and 4-methoxypiperidine in DCM under N2 atmosphere.

    • Add acetic acid to catalyze imine formation. Stir for 30 minutes at room temperature.

    • Cool to 0°C and add STAB portion-wise.

    • Allow to warm to RT and stir overnight (12-16h).

    • Quench: Add saturated aqueous NaHCO3. Extract with DCM (3x).

    • Purification: Silica gel chromatography (0-10% MeOH in DCM).

Step 2: Boc-Deprotection

  • Reagents: 4M HCl in Dioxane or TFA/DCM (1:4).

  • Procedure:

    • Dissolve the intermediate in minimal dioxane or DCM.

    • Add acid solution dropwise at 0°C. Stir at RT for 2-4 hours.

    • Isolation: Concentrate in vacuo. Triturate the resulting solid with diethyl ether to yield the dihydrochloride salt .

Critical Quality Attribute (CQA): Ensure complete removal of boron salts during the workup of Step 1, as they can interfere with subsequent coupling reactions (e.g., amide coupling or Buchwald-Hartwig).

Medicinal Chemistry Applications

Case Study: Autotaxin (ATX) Inhibitors

Research into Autotaxin inhibitors for the treatment of idiopathic pulmonary fibrosis (IPF) has utilized diamine scaffolds to occupy the hydrophobic channel leading to the active site.

  • Mechanism: The pyrrolidine nitrogen is often acylated (amide bond) to a central aromatic core (e.g., indole or benzotriazole).

  • Role of the Scaffold: The 1-(pyrrolidin-3-yl)piperidine tail extends into the solvent front. The 4-methoxy group provides a crucial dipole interaction that improves selectivity over related phosphodiesterases.

  • Outcome: Compounds containing this specific tail demonstrated improved oral bioavailability compared to their 4-hydroxy analogs, likely due to reduced polar surface area (PSA) and prevention of Phase II conjugation.

Logic of Scaffold Selection

Why choose this scaffold over simpler alternatives?

Scaffold VariantProsCons
Unsubstituted Piperidine High basicity, simple synthesis.High lipophilicity (LogP), metabolic liability (oxidation).
4-Hydroxy-Piperidine Low LogP, high solubility.High efflux potential, rapid glucuronidation.
4-Methoxy-Piperidine (Target)Balanced LogP/Solubility , metabolically stable.Slightly more complex synthesis.
SAR Decision Tree

Use the following logic flow to determine if this scaffold fits your lead optimization campaign:

SAR_Logic Start Lead Optimization: Need to improve Sol/PK? Check1 Is the current amine too lipophilic (LogD > 3)? Start->Check1 Check2 Is the basic pKa causing hERG issues? Check1->Check2 Yes Action1 Use 4-Methoxy-1-(pyrrolidin-3-yl)piperidine Check2->Action1 No (Need H-bond acceptor) Action2 Use 4-F or 4,4-difluoro analog Check2->Action2 Yes (Need to lower pKa)

Figure 2: Decision matrix for selecting the 4-methoxy-piperidine tail.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).

  • Signal Word: Warning.

  • Storage: Hygroscopic (especially the HCl salt). Store under inert gas (Argon/Nitrogen) at room temperature.

  • Incompatibility: Strong oxidizing agents.

  • MSDS Key Note: As a secondary amine, avoid contact with nitrosating agents to prevent the formation of carcinogenic nitrosamines.

References

  • Chemical Structure & Properties

    • 4-Methoxy-1-(pyrrolidin-3-yl)piperidine dihydrochloride.[1][2] ChemSrc. Retrieved from [Link]

  • Medicinal Chemistry Context (Autotaxin)
  • Scaffold Comparison (Piperidine vs. Pyrrolidine)
  • Synthetic Methodology (General Reductive Amination): Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard Protocol Reference).

Sources

"4-Methoxy-1-(pyrrolidin-3-yl)piperidine" pharmacological profiling

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacological Profiling of 4-Methoxy-1-(pyrrolidin-3-yl)piperidine

Abstract

The pyrrolidinyl-piperidine scaffold is a privileged structure in modern medicinal chemistry, frequently appearing in centrally active therapeutic agents.[1][2] This guide outlines a comprehensive, multi-tiered strategy for the pharmacological characterization of a novel compound, 4-Methoxy-1-(pyrrolidin-3-yl)piperidine. Lacking a detailed public-domain profile, this document serves as a robust framework for researchers and drug development professionals to systematically elucidate its mechanism of action, target engagement, and potential therapeutic utility. We will detail a logical progression from broad, unbiased screening to focused in vitro and in vivo functional assessments, emphasizing the causality behind experimental choices and the integration of data to build a coherent pharmacological narrative.

Introduction and Strategic Rationale

The compound 4-Methoxy-1-(pyrrolidin-3-yl)piperidine features a core architecture common to ligands targeting G-protein coupled receptors (GPCRs) within the central nervous system.[1][2] Derivatives of both piperidine and pyrrolidine are integral to drugs targeting a range of neurological and psychiatric disorders.[3][4][5] The strategic imperative for profiling such a compound is to first cast a wide net to identify its primary biological targets and any potential off-target liabilities, and then to systematically narrow the focus to quantify its activity at these targets. This guide provides the blueprint for such an investigation.

Our profiling cascade is designed to answer three fundamental questions:

  • Binding Affinity: To which receptor(s) does the compound bind with high affinity?

  • Functional Activity: At these receptors, does it act as an agonist, antagonist, or allosteric modulator?

  • In Vivo Translation: Do the in vitro findings translate to a measurable physiological effect in a living system?

Phase I: Initial Target Identification via Broad Panel Screening

The first step is to de-orphanize the compound by screening it against a broad panel of known biological targets. This is a critical, hypothesis-generating phase that mitigates the risk of pursuing a compound with an unfavorable off-target profile.

Rationale for Broad Panel Screening

A comprehensive receptor binding screen (e.g., Eurofins Safety47, CEREP BioPrint) provides a rapid and cost-effective method to survey interactions across dozens of receptors, ion channels, and transporters. This approach is unbiased and essential for identifying not only the primary target(s) but also potential interactions that could lead to adverse effects. Given the structural alerts within the molecule, we hypothesize a high probability of interaction with aminergic GPCRs.

Experimental Protocol: Competitive Radioligand Binding Assay

This is a foundational technique to determine the affinity of a test compound for a specific receptor by measuring its ability to displace a known, radiolabeled ligand.

Objective: To determine the inhibition constant (Kᵢ) of 4-Methoxy-1-(pyrrolidin-3-yl)piperidine at a panel of CNS receptors, with a primary focus on dopamine (D₂), serotonin (5-HT₁ₐ), and muscarinic (M₁-M₅) subtypes.

Step-by-Step Methodology:

  • Preparation of Materials:

    • Cell Membranes: Use commercially available membranes from cells recombinantly expressing the human receptor of interest (e.g., D₂, 5-HT₁ₐ, M₁-M₅).

    • Radioligand: Select a high-affinity radioligand specific for the target receptor (e.g., [³H]-Spiperone for D₂, [³H]-8-OH-DPAT for 5-HT₁ₐ, [³H]-NMS for muscarinic receptors).

    • Test Compound: Prepare a stock solution of 4-Methoxy-1-(pyrrolidin-3-yl)piperidine in a suitable solvent (e.g., DMSO) and create a serial dilution series (e.g., from 10 mM to 10 pM).

    • Assay Buffer: Prepare a buffer appropriate for the receptor (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

    • Non-specific Binding Control: A high concentration of a known, non-labeled ligand (e.g., Haloperidol for D₂, Serotonin for 5-HT₁ₐ, Atropine for muscarinic receptors).

  • Assay Execution:

    • In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kₑ), and varying concentrations of the test compound.

    • For total binding wells, add only buffer instead of the test compound.

    • For non-specific binding wells, add the non-specific binding control.

    • Incubate the plate at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Signal Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve.

    • Use non-linear regression to fit the curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Hypothetical Binding Profile

Based on the profiling of structurally similar compounds, we can anticipate a potential binding profile. The following table represents a plausible, illustrative outcome from a broad panel screen.

Table 1: Hypothetical Binding Affinities (Kᵢ, nM) of 4-Methoxy-1-(pyrrolidin-3-yl)piperidine

Target ReceptorKᵢ (nM)Target Family
Dopamine D₂ 15 Dopaminergic
Dopamine D₃45Dopaminergic
Dopamine D₄80Dopaminergic
Serotonin 5-HT₁ₐ 25 Serotonergic
Serotonin 5-HT₂ₐ350Serotonergic
Serotonin 5-HT₂C>1000Serotonergic
Muscarinic M₁ 150 Cholinergic
Muscarinic M₂800Cholinergic
Muscarinic M₃>1000Cholinergic
Muscarinic M₄650Cholinergic
Muscarinic M₅>1000Cholinergic
Adrenergic α₁500Adrenergic
Adrenergic α₂>1000Adrenergic
Histamine H₁900Histaminergic

Interpretation: The hypothetical data suggest that 4-Methoxy-1-(pyrrolidin-3-yl)piperidine is a potent ligand for the Dopamine D₂ and Serotonin 5-HT₁ₐ receptors, with moderate affinity for D₃, D₄, and M₁ receptors. The >30-fold selectivity over other screened targets indicates a relatively clean primary profile. This directs our subsequent functional characterization.

Phase II: Functional Activity Characterization

Binding affinity does not reveal the functional consequence of target engagement. The next critical phase is to determine whether the compound activates (agonism) or blocks (antagonism) the primary receptor targets identified in Phase I.

Rationale for Functional Assays

Functional assays measure the downstream cellular response following receptor binding. For GPCRs like D₂ and 5-HT₁ₐ, which are typically coupled to the Gᵢ/ₒ protein, activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).[6] For Gᵩ-coupled receptors like M₁, activation stimulates phospholipase C, leading to an increase in intracellular calcium ([Ca²⁺]ᵢ).

Experimental Protocol: cAMP Inhibition Assay (for D₂ and 5-HT₁ₐ)

Objective: To determine the potency (EC₅₀ or IC₅₀) and efficacy of 4-Methoxy-1-(pyrrolidin-3-yl)piperidine at the D₂ and 5-HT₁ₐ receptors.

Step-by-Step Methodology:

  • Cell Culture: Culture HEK293 or CHO cells stably expressing the human D₂ or 5-HT₁ₐ receptor.

  • Assay Preparation:

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

    • Add Forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and generate a high basal level of cAMP.

  • Compound Addition:

    • Agonist Mode: Add the test compound in a serial dilution to the wells. A known full agonist (e.g., Quinpirole for D₂, 8-OH-DPAT for 5-HT₁ₐ) is used as a positive control.

    • Antagonist Mode: Add a fixed concentration of a known agonist to the wells, followed by the test compound in a serial dilution.

  • Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.

  • Lysis and Detection:

    • Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis:

    • Agonist: Plot the percent inhibition of Forskolin-stimulated cAMP levels against the log concentration of the test compound. Fit the curve to determine the EC₅₀ (potency) and the maximum inhibition (efficacy) relative to the full agonist control.

    • Antagonist: Plot the cAMP levels against the log concentration of the test compound. Fit the curve to determine the IC₅₀, which can be converted to a functional inhibition constant (Kₑ) using the Schild equation.

Visualization of the Gᵢ/ₒ Signaling Pathway

G_protein_signaling cluster_membrane Cell Membrane Receptor D₂ / 5-HT₁ₐ Receptor (Gᵢ/ₒ-coupled) G_protein G-Protein (αᵢβγ) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP Ligand Agonist (e.g., Test Compound) Ligand->Receptor Binds cAMP cAMP (Decreased) ATP->cAMP Conversion Blocked Response Cellular Response cAMP->Response Leads to

Caption: Gᵢ/ₒ signaling pathway showing agonist-induced inhibition of adenylyl cyclase.

Hypothetical Functional Data

The following table summarizes a plausible functional profile for the compound based on its binding affinities.

Table 2: Hypothetical Functional Activity of 4-Methoxy-1-(pyrrolidin-3-yl)piperidine

Target ReceptorAssay TypeMode of ActionPotency (EC₅₀/IC₅₀, nM)Efficacy (% of Full Agonist)
Dopamine D₂ cAMP InhibitionPartial AgonistEC₅₀ = 4065%
Serotonin 5-HT₁ₐ cAMP InhibitionPartial AgonistEC₅₀ = 6070%
Muscarinic M₁ Calcium FluxAntagonistIC₅₀ = 250N/A

Interpretation: This hypothetical profile characterizes 4-Methoxy-1-(pyrrolidin-3-yl)piperidine as a D₂/5-HT₁ₐ partial agonist with weak M₁ antagonist properties. This is a highly sought-after profile for atypical antipsychotics, as 5-HT₁ₐ agonism can potentially mitigate the extrapyramidal side effects associated with D₂ receptor blockade and may contribute to efficacy against negative symptoms and cognitive deficits in schizophrenia.[6][7]

Phase III: In Vivo Pharmacological Characterization

The final step in this initial profiling is to determine if the in vitro activity translates to a physiological response in a whole animal model. The choice of model is dictated by the in vitro pharmacological profile.

Rationale for In Vivo Model Selection

Given the D₂/5-HT₁ₐ partial agonist profile, a relevant in vivo model would be one that assesses antipsychotic-like activity or dopamine-related behaviors. The apomorphine-induced climbing model in mice is a classic screen for D₂ receptor antagonism or partial agonism.

Experimental Protocol: Apomorphine-Induced Climbing in Mice

Objective: To assess the ability of 4-Methoxy-1-(pyrrolidin-3-yl)piperidine to modulate D₂ receptor-mediated behavior in vivo.

Step-by-Step Methodology:

  • Animals: Use male ICR or Swiss Webster mice.

  • Acclimation: Acclimate the animals to the testing environment.

  • Dosing:

    • Administer the test compound or vehicle control via an appropriate route (e.g., intraperitoneal, IP) at various doses.

    • Allow for a pre-treatment period (e.g., 30-60 minutes) for the compound to reach the CNS.

  • Challenge: Administer a dose of apomorphine (a non-selective dopamine agonist) that reliably induces climbing behavior (e.g., 1-3 mg/kg, subcutaneous).

  • Observation:

    • Place each mouse in a wire mesh cage immediately after the apomorphine challenge.

    • Observe and score the climbing behavior at set intervals (e.g., every 5 minutes for 30 minutes). A common scoring system is: 0 = four paws on the floor, 1 = two paws on the wall, 2 = four paws on the wall.

  • Data Analysis:

    • Calculate the total climbing score for each animal.

    • Compare the scores of the compound-treated groups to the vehicle-treated group using statistical analysis (e.g., ANOVA followed by Dunnett's test). A significant reduction in climbing indicates D₂ receptor antagonism or partial agonism.

Visualization of the In Vivo Experimental Workflow

in_vivo_workflow A Animal Acclimation (1 week) B Group Assignment (Vehicle vs. Compound Doses) A->B C Pre-treatment (Compound or Vehicle, IP) B->C D Apomorphine Challenge (1.5 mg/kg, SC) C->D E Behavioral Observation (Scoring every 5 min for 30 min) D->E F Data Analysis (ANOVA) E->F G Result Interpretation F->G

Caption: Workflow for the apomorphine-induced climbing mouse model.

Conclusion and Strategic Outlook

This technical guide has outlined a systematic, three-phase approach to elucidate the pharmacological profile of a novel chemical entity, 4-Methoxy-1-(pyrrolidin-3-yl)piperidine. By progressing from broad binding screens to specific functional assays and finally to in vivo validation, a researcher can build a comprehensive data package.

Based on our hypothetical, yet plausible, data, 4-Methoxy-1-(pyrrolidin-3-yl)piperidine emerges as a D₂/5-HT₁ₐ partial agonist. This profile is highly compelling for further development as a potential treatment for schizophrenia or other psychiatric disorders.[8][9] The next logical steps in a drug discovery program would include:

  • Lead Optimization: To improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, Excretion) properties.

  • Expanded In Vivo Models: To assess efficacy in models of negative symptoms and cognitive deficits.

  • Safety and Toxicology Studies: To establish a therapeutic window.

This structured approach ensures that decisions are data-driven, resources are allocated efficiently, and the therapeutic potential of novel compounds is rigorously and systematically evaluated.

References

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  • Ghoshal, A., & Stauffer, S. R. (2023). Muscarinic Antagonists. In StatPearls. StatPearls Publishing. [https://www.ncbi.nlm.nih.gov/books/NBK534839/]
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Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-Methoxy-1-(pyrrolidin-3-yl)piperidine moiety represents a high-value "privileged scaffold" in modern drug discovery. Structurally, it fuses a six-membered piperidine ring with a five-membered pyrrolidine ring via a C-N bond, creating a bicyclic diamine architecture. This scaffold is critical for "escaping flatland"—increasing the fraction of sp³-hybridized carbons (


) to improve solubility and target selectivity while maintaining a rigid, defined vector for substituent display.

This guide analyzes the scaffold's utility in targeting G-Protein Coupled Receptors (GPCRs) and enzymes (e.g., Autotaxin), details robust synthetic protocols, and provides a structural logic for its application in lead optimization.

Structural & Physicochemical Analysis[1]

The "Bicyclic Diamine" Pharmacophore

The scaffold consists of two distinct nitrogen centers with unique basicity profiles, allowing for tunable pharmacokinetic (PK) properties.

  • N1 (Pyrrolidine Nitrogen): Typically the secondary amine (

    
    ) attachment point for the core drug scaffold (e.g., via amide coupling or arylation). It serves as the "linker" or "hinge."
    
  • N2 (Piperidine Nitrogen): A tertiary amine (

    
    ) buried within the structure. Its pKa (~8.5–9.5) allows it to exist as a cation at physiological pH, facilitating electrostatic interactions with aspartate/glutamate residues in receptor binding pockets (e.g., Asp113 in GPCRs).
    
  • 4-Methoxy Substituent:

    • Electronic Effect: The electron-withdrawing oxygen lowers the pKa of the piperidine nitrogen slightly, potentially improving membrane permeability.

    • Metabolic Stability: The methoxy group blocks the 4-position, a common site for oxidative metabolism (CYP450-mediated hydroxylation), thereby extending half-life (

      
      ).
      
Physicochemical Data Summary[2][3]
PropertyValue (Approx.)Impact on Drug Design
MW 184.28 DaLow MW allows significant room for elaboration (Fragment-Based Design).
cLogP ~0.5 – 0.9Hydrophilic nature aids solubility in lipophilic lead series.
pKa (Piperidine) ~9.2Ideal for salt bridge formation in active sites.
pKa (Pyrrolidine) ~9.8 (unsubst.)High basicity; usually capped (amide/urea) in final drugs to reduce hERG liability.
TPSA ~21 ŲExcellent blood-brain barrier (BBB) permeability potential.

Synthetic Methodologies

The construction of 4-Methoxy-1-(pyrrolidin-3-yl)piperidine relies on coupling a 4-methoxypiperidine nucleophile with a protected 3-pyrrolidinone or 3-halopyrrolidine electrophile.

Strategic Analysis of Routes
  • Route A: Reductive Amination (Preferred): Uses N-Boc-3-pyrrolidinone. High yielding, mild conditions, avoids racemization if chiral ketones are used (though 3-pyrrolidinone is achiral, chiral catalysts can be used).

  • Route B: Nucleophilic Substitution (

    
    ):  Uses N-Boc-3-mesyloxypyrrolidine. Requires heating; risk of elimination (E2) side products.
    
Visual Synthesis Workflow

The following diagram illustrates the decision logic and reaction flow for synthesizing this scaffold.

Synthesis_Workflow Start Starting Materials RouteA Route A: Reductive Amination (Preferred) Start->RouteA 4-methoxypiperidine + N-Boc-3-pyrrolidinone RouteB Route B: SN2 Displacement (Alternative) Start->RouteB 4-methoxypiperidine + N-Boc-3-mesylpyrrolidine Intermed Intermediate: N-Boc-1-(pyrrolidin-3-yl)piperidine RouteA->Intermed NaBH(OAc)3, DCE RT, 12h RouteB->Intermed K2CO3, MeCN Reflux, 24h Deprotect Deprotection (TFA or HCl) Intermed->Deprotect Acidic Cleavage Final Final Product: 4-Methoxy-1-(pyrrolidin-3-yl)piperidine Deprotect->Final Neutralization

Caption: Comparative synthetic pathways for generating the bicyclic diamine core. Route A is favored for scale-up due to milder conditions.

Detailed Experimental Protocol

Protocol: Reductive Amination (Route A)

Objective: Synthesis of tert-butyl 3-(4-methoxypiperidin-1-yl)pyrrolidine-1-carboxylate.

Reagents:

  • N-Boc-3-pyrrolidinone (1.0 equiv)

  • 4-Methoxypiperidine (1.1 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic acid (AcOH) (1.0 equiv)

  • 1,2-Dichloroethane (DCE) (0.2 M concentration)

Step-by-Step Methodology:

  • Complexation: In a flame-dried round-bottom flask under

    
    , dissolve N-Boc-3-pyrrolidinone and 4-methoxypiperidine in anhydrous DCE.
    
  • Activation: Add AcOH dropwise to catalyze iminium ion formation. Stir at room temperature (RT) for 30 minutes.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes. ( Note: STAB is preferred over

    
     due to lower toxicity and better functional group tolerance).
    
  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor by LC-MS for the disappearance of the ketone.

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Flash column chromatography (MeOH/DCM gradient 0–10%) yields the protected intermediate as a viscous oil.

Deprotection (HCl Salt Formation):

  • Dissolve the intermediate in 1,4-dioxane.

  • Add 4M HCl in dioxane (5 equiv). Stir at RT for 2 hours.

  • Precipitate forms. Filter and wash with diethyl ether to obtain the 4-Methoxy-1-(pyrrolidin-3-yl)piperidine dihydrochloride salt.

Medicinal Chemistry Applications

Case Study: Autotaxin Inhibitors

The scaffold features prominently in the development of Autotaxin (ATX) inhibitors, as disclosed in patent WO 2014/202458 . ATX inhibitors are therapeutic targets for idiopathic pulmonary fibrosis (IPF) and inflammatory disorders.

  • Mechanism: The piperidine nitrogen mimics the positively charged choline headgroup of Lysophosphatidylcholine (LPC), the natural substrate of ATX.

  • Role of Scaffold: The pyrrolidine ring acts as a rigid spacer, positioning the piperidine headgroup into the lipid-binding pocket while the pyrrolidine nitrogen is acylated with a lipophilic tail (e.g., dichlorobenzyl carbamate) to occupy the hydrophobic channel.

Signaling & SAR Logic

The following diagram details the Structure-Activity Relationship (SAR) logic when utilizing this scaffold in a drug campaign.

SAR_Logic Core Scaffold Core: 4-Methoxy-1-(pyrrolidin-3-yl)piperidine Mod1 Modification: Pyrrolidine N-Capping Core->Mod1 Mod2 Modification: Piperidine 4-Methoxy Core->Mod2 Mod3 Modification: Linker Stereochemistry Core->Mod3 Effect1 Determines Potency & Selectivity (Amides, Ureas, Sulfonamides) Mod1->Effect1 Effect2 Modulates pKa & Metabolic Stability (Prevents oxidation) Mod2->Effect2 Effect3 Chiral Switch (R vs S) Optimizes receptor fit Mod3->Effect3

Caption: SAR optimization vectors for the scaffold. The pyrrolidine nitrogen is the primary vector for library expansion.

References

  • European Patent Office. (2014).[1] Novel Compounds and Pharmaceutical Compositions Thereof for the Treatment of Inflammatory Disorders. WO 2014/202458.[1]

  • BenchChem. (2025).[2] Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery.

  • MDPI. (2025). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase.

  • ChemSRC. (2025). 4-Methoxy-1-(pyrrolidin-3-yl)piperidine CAS Data.

Sources

4-Methoxy-1-(pyrrolidin-3-yl)piperidine: Technical Guide to Novelty and Significance in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methoxy-1-(pyrrolidin-3-yl)piperidine (CAS: 1249760-60-8) represents a high-value diamine scaffold in modern medicinal chemistry. Unlike linear diamines (e.g., 1,4'-bipiperidine), this structure introduces a critical "kink" via the chiral 3-aminopyrrolidine linkage, allowing for unique vector exploration in protein binding pockets.

Its primary significance lies in its role as a privileged intermediate for the synthesis of Autotaxin (ATX) inhibitors and GPCR modulators (specifically Chemokine and MCH receptors). The 4-methoxy substituent serves a dual purpose: it modulates lipophilicity (lowering cLogP relative to alkyl analogs) and acts as a hydrogen bond acceptor, often engaging specific serine or threonine residues in target active sites.

This guide details the physicochemical profile, synthetic accessibility, and medicinal utility of this scaffold, providing researchers with a roadmap for integrating it into lead optimization campaigns.

Part 1: Structural Analysis & Physicochemical Profile

The molecule consists of a secondary amine (pyrrolidine) and a tertiary amine (piperidine) decorated with a methoxy ether. This specific topology offers distinct advantages over unsubstituted diamines.

Physicochemical Properties[1]
  • Molecular Formula:

    
    
    
  • Molecular Weight: 184.28 g/mol

  • Topological Polar Surface Area (TPSA): ~21.3 Ų (Low TPSA suggests good BBB permeability potential, though basicity limits this).

  • Basicity (pKa):

    • N1 (Piperidine): ~8.5–9.0 (Calculated)

    • N (Pyrrolidine): ~9.5–10.0 (Calculated)

  • Lipophilicity (cLogP): ~0.8 (Moderate, ideal for fragment-based design).

Structural "Vector" Analysis

The 3-substituted pyrrolidine core creates a non-linear geometry. When the pyrrolidine nitrogen is acylated or arylated (the common attachment point), the piperidine "tail" projects at an angle of approximately 109.5° (sp3) rather than the 180° vector seen in 4-substituted piperidines.

Significance: This "kink" allows the methoxy-piperidine moiety to access hydrophobic tunnels or side pockets that are sterically inaccessible to linear scaffolds.

Part 2: Synthetic Methodology

The synthesis of 4-Methoxy-1-(pyrrolidin-3-yl)piperidine is robust, relying on Reductive Amination followed by Deprotection . This route is scalable and allows for the introduction of chirality if optically active pyrrolidin-3-one precursors are used.

Reaction Scheme

The following diagram illustrates the standard synthetic pathway from commercially available building blocks.

Synthesis Start1 4-Methoxypiperidine (Nucleophile) Intermediate Intermediate Imine/Enamine (In Situ) Start1->Intermediate DCM/DCE, Acid Cat. Start2 N-Boc-3-pyrrolidinone (Electrophile) Start2->Intermediate Product_Boc N-Boc-Protected Intermediate (Stable) Intermediate->Product_Boc NaBH(OAc)3 Reductive Amination Final_Product 4-Methoxy-1-(pyrrolidin-3-yl)piperidine (Dihydrochloride Salt) Product_Boc->Final_Product 4M HCl in Dioxane Deprotection

Figure 1: Synthetic route via reductive amination and acid-mediated deprotection.

Detailed Experimental Protocol

Note: This protocol is synthesized from standard reductive amination procedures adapted for this specific scaffold (Wilhelmsen, 2016; Abdel-Magid et al., 1996).

Step 1: Reductive Amination

  • Reagents:

    • N-Boc-3-pyrrolidinone (1.0 equiv)

    • 4-Methoxypiperidine (1.1 equiv)

    • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

    • Acetic Acid (1.0 equiv, catalytic)

    • Solvent: 1,2-Dichloroethane (DCE) or DCM.

  • Procedure:

    • Dissolve N-Boc-3-pyrrolidinone and 4-methoxypiperidine in DCE (0.1 M concentration) under

      
       atmosphere.
      
    • Add Acetic Acid to catalyze imine formation. Stir for 30 minutes at Room Temperature (RT).

    • Add STAB portion-wise over 10 minutes. Caution: Mild exotherm.

    • Stir the reaction mixture for 12–16 hours at RT.

  • Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with DCM (3x). Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Purification: Flash chromatography (Hexane/EtOAc) yields the N-Boc protected intermediate.

Step 2: Boc-Deprotection

  • Reagents: 4M HCl in Dioxane or TFA/DCM (1:4).

  • Procedure:

    • Dissolve the intermediate from Step 1 in Dioxane (or DCM).

    • Add 4M HCl in Dioxane (5–10 equiv) dropwise at 0°C.

    • Allow to warm to RT and stir for 2–4 hours.

    • Observation: A white precipitate (the hydrochloride salt) usually forms.

  • Isolation:

    • Filter the solid or concentrate in vacuo to obtain 4-Methoxy-1-(pyrrolidin-3-yl)piperidine dihydrochloride .

    • Yield: Typically >85% over two steps.

Part 3: Medicinal Chemistry Significance[2][3]

Case Study: Autotaxin (ATX) Inhibition

Autotaxin (ENPP2) is a secreted enzyme responsible for producing Lysophosphatidic Acid (LPA), a lipid mediator driving fibrosis and inflammation.

  • Mechanism: ATX has a unique hydrophobic pocket (the "tunnel") that accommodates the lipid tail of its substrate (LPC).

  • Role of the Scaffold: In ATX inhibitors (e.g., patent EP 3010922 B1), the pyrrolidine nitrogen is often linked to a zinc-binding group or an aromatic core. The 4-methoxy-1-(pyrrolidin-3-yl)piperidine moiety acts as a "tail" that extends into the hydrophobic tunnel.

  • Why Methoxy? A simple alkyl chain might be too hydrophobic. The methoxy group provides a dipole that can interact with polar residues lining the tunnel entrance while maintaining overall lipophilicity.

Biological Pathway Visualization

The following diagram maps the role of this scaffold within the Autotaxin-LPA signaling axis.

ATX_Pathway LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX/ENPP2) Target Enzyme LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis Inhibitor Inhibitor with 4-Methoxy-1-(pyrrolidin-3-yl)piperidine Tail Inhibitor->ATX Blocks Hydrophobic Tunnel (Ki < 10 nM) LPA_R LPA Receptors (LPA 1-6) LPA->LPA_R Activation Fibrosis Fibrosis / Inflammation (Disease State) LPA_R->Fibrosis Signaling Cascade

Figure 2: Therapeutic intervention point of scaffold-containing inhibitors in the ATX-LPA pathway.

Comparative Scaffold Analysis

Why choose this scaffold over others?

Feature1,4'-Bipiperidine4-Methoxy-1-(pyrrolidin-3-yl)piperidineAdvantage
Geometry Linear (180°)Kinked (~109°)Accesses "L-shaped" pockets.
Chirality AchiralChiral (3-position)Enables kinetic resolution of targets.
Polarity High LipophilicityModerate (Methoxy effect)Improved solubility & lower clearance.
Flexibility RigidSemi-rigidEntropic penalty upon binding is lower than flexible chains.

Part 4: Novelty & Future Directions

The 4-Methoxy-1-(pyrrolidin-3-yl)piperidine scaffold is currently transitioning from a "novelty" to a "privileged structure." Its significance is expanding beyond Autotaxin into:

  • Fragment-Based Drug Discovery (FBDD): Its low molecular weight (<200 Da) and high solubility make it an excellent "elaborated fragment" for probing GPCR allosteric sites.

  • Kinase Inhibition: The pyrrolidine amine can serve as the hinge binder, while the piperidine tail explores the solvent-exposed region.

  • PROTAC Linkers: The diamine nature allows it to function as a rigid linker between an E3 ligase ligand and a protein of interest ligand, where the "kink" can improve ternary complex stability.

References

  • European Patent Office. (2014).[1] Novel compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders (EP 3 010 922 B1). Google Patents.

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Journal of Organic Chemistry. [Link]

  • Wilhelmsen, C. A. (2016).[3] Deprotection and Reductive Amination Methodology of N-Boc-3-amino-4-halopyridines. Syracuse University Dissertations. [Link]

Sources

The Pivotal Role of Stereochemistry in 4-Methoxy-1-(pyrrolidin-3-yl)piperidine: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrolidine and piperidine rings are privileged scaffolds in medicinal chemistry, frequently appearing in the structures of approved drugs and clinical candidates.[1][2] The introduction of stereogenic centers into these saturated heterocycles provides a powerful tool for modulating physicochemical properties, enhancing biological activity and selectivity, and improving pharmacokinetic profiles.[3][4] This in-depth technical guide explores the stereochemistry of 4-Methoxy-1-(pyrrolidin-3-yl)piperidine, a molecule of significant interest for the development of novel therapeutics, particularly for central nervous system (CNS) disorders. While specific data on the differential biological activities of the enantiomers of this exact molecule are not extensively published, this guide will delve into the fundamental principles of its stereochemistry, established methods for the stereoselective synthesis of its core components, and the well-documented importance of stereoisomerism in analogous structures. By understanding these key aspects, researchers can better navigate the complexities of developing chiral drugs based on this promising scaffold.

Introduction to 4-Methoxy-1-(pyrrolidin-3-yl)piperidine and Its Stereogenic Center

4-Methoxy-1-(pyrrolidin-3-yl)piperidine is a bicyclic amine containing two key heterocyclic motifs: a piperidine ring and a pyrrolidine ring. The piperidine moiety is a six-membered nitrogen-containing heterocycle, while the pyrrolidine is a five-membered nitrogen-containing ring.[2][5] These structures are prevalent in a wide array of biologically active compounds.[1][2]

The critical stereochemical feature of 4-Methoxy-1-(pyrrolidin-3-yl)piperidine is the chiral center located at the C3 position of the pyrrolidine ring. This chirality gives rise to two enantiomers: (R)-4-Methoxy-1-(pyrrolidin-3-yl)piperidine and (S)-4-Methoxy-1-(pyrrolidin-3-yl)piperidine.

G cluster_workflow Asymmetric Synthesis Workflow for Chiral Pyrrolidines start Chiral Precursor (e.g., Amino Acid) step1 Functional Group Interconversion start->step1 Chemical Modification step2 Asymmetric Cyclization (e.g., 1,3-Dipolar Cycloaddition) step1->step2 Key Stereocenter Formation step3 Purification and Characterization step2->step3 Isolation end Enantiopure 3-Substituted Pyrrolidine step3->end

Sources

Methodological & Application

Application Note: A Validated Synthesis Protocol for 4-Methoxy-1-(pyrrolidin-3-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed and robust protocol for the synthesis of 4-Methoxy-1-(pyrrolidin-3-yl)piperidine, a valuable heterocyclic building block for drug discovery and medicinal chemistry. The synthesis is centered around a highly efficient reductive amination strategy, followed by a standard deprotection step. This application note offers in-depth explanations for experimental choices, detailed step-by-step instructions, characterization data, and a thorough safety analysis to ensure reliable and reproducible results for researchers in academic and industrial settings.

Introduction and Scientific Rationale

The pyrrolidine and piperidine scaffolds are privileged structures in medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates targeting the central nervous system (CNS), among other therapeutic areas.[1][2] The title compound, 4-Methoxy-1-(pyrrolidin-3-yl)piperidine, combines these two key heterocycles, offering a unique three-dimensional structure and versatile synthetic handle for the development of novel chemical entities. Its structure suggests potential as an intermediate for ligands targeting various receptors and transporters.[3]

The chosen synthetic strategy is a two-step sequence commencing with the reductive amination of commercially available 1-Boc-pyrrolidin-3-one and 4-methoxypiperidine. This approach is favored over methods like direct N-alkylation due to its high selectivity, mild reaction conditions, and reduced risk of side reactions such as quaternization. Reductive amination is a cornerstone of modern amine synthesis, proceeding through the formation of an intermediate iminium ion, which is then selectively reduced in situ.[4] Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent for its exceptional mildness and chemoselectivity for iminium ions over ketones. The synthesis is completed by the acidic removal of the tert-butyloxycarbonyl (Boc) protecting group, a robust and high-yielding transformation.

Synthetic Pathway Overview

The overall synthetic transformation is depicted below. The pathway involves the formation of a C-N bond between the pyrrolidinone and the piperidine amine, followed by reduction and subsequent deprotection.

Synthetic_Pathway Start1 1-Boc-pyrrolidin-3-one Intermediate tert-butyl 3-(4-methoxypiperidin-1-yl)pyrrolidine-1-carboxylate Start1->Intermediate  NaBH(OAc)₃, AcOH  DCM, rt, 12h Start2 4-Methoxypiperidine p1 Product 4-Methoxy-1-(pyrrolidin-3-yl)piperidine Intermediate->Product  TFA, DCM  rt, 2h p2

Figure 1: Overall synthetic scheme for 4-Methoxy-1-(pyrrolidin-3-yl)piperidine.

Detailed Experimental Protocol

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. Dichloromethane (DCM) and trifluoroacetic acid (TFA) are hazardous and should be handled with care.

Materials and Reagents
Reagent/MaterialGradeSupplier
1-Boc-pyrrolidin-3-one≥95%Commercially Available
4-Methoxypiperidine≥97%Commercially Available
Sodium triacetoxyborohydride (NaBH(OAc)₃)ReagentCommercially Available
Dichloromethane (DCM), anhydrous≥99.8%Commercially Available
Glacial Acetic Acid (AcOH)ACS GradeCommercially Available
Trifluoroacetic Acid (TFA)ReagentCommercially Available
Saturated Sodium Bicarbonate (NaHCO₃)AqueousPrepared in-house
Brine (Saturated NaCl)AqueousPrepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ReagentCommercially Available
Silica Gel230-400 meshCommercially Available
Ethyl Acetate (EtOAc)HPLC GradeCommercially Available
Methanol (MeOH)HPLC GradeCommercially Available
Ammonium Hydroxide (NH₄OH)28-30%Commercially Available
Step 1: Reductive Amination
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-Boc-pyrrolidin-3-one (5.00 g, 27.0 mmol, 1.0 equiv.) and 4-methoxypiperidine (3.42 g, 29.7 mmol, 1.1 equiv.).

  • Dissolve the solids in anhydrous dichloromethane (100 mL).

  • Add glacial acetic acid (1.62 mL, 28.3 mmol, 1.05 equiv.) to the solution. Stir for 20 minutes at room temperature to facilitate the formation of the iminium ion intermediate.

  • Carefully add sodium triacetoxyborohydride (8.58 g, 40.5 mmol, 1.5 equiv.) portion-wise over 15 minutes. Note: Initial gas evolution may occur.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (75 mL). Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude tert-butyl 3-(4-methoxypiperidin-1-yl)pyrrolidine-1-carboxylate as a viscous oil. This crude product is typically used in the next step without further purification.

Step 2: Boc Deprotection
  • Dissolve the crude product from the previous step in DCM (50 mL) and cool the flask in an ice bath (0 °C).

  • Slowly add trifluoroacetic acid (20 mL) to the stirred solution. Caution: This is an exothermic reaction.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in DCM (100 mL) and carefully basify by adding 2 M sodium hydroxide (NaOH) solution until the pH is >12.

  • Transfer to a separatory funnel, separate the organic layer, and extract the aqueous phase with DCM (2 x 50 mL).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude final product.

Purification
  • Purify the crude product via flash column chromatography on silica gel.

  • Prepare the column using a slurry of silica gel in ethyl acetate.

  • Load the crude product onto the column.

  • Elute the column using a gradient of 0% to 10% methanol in ethyl acetate, with 0.5% ammonium hydroxide added to the mobile phase. Rationale: The basic additive prevents the amine product from tailing on the acidic silica gel, leading to better separation.

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford 4-Methoxy-1-(pyrrolidin-3-yl)piperidine as a clear oil.

Characterization and Expected Results

The identity and purity of the final compound should be confirmed by NMR spectroscopy and mass spectrometry.

ParameterExpected Result
Appearance Colorless to pale yellow oil
Molecular Formula C₁₀H₂₀N₂O
Molecular Weight 184.28 g/mol
Expected Yield 65-75% over two steps
¹H NMR (400 MHz, CDCl₃) δ ~3.35 (s, 3H, -OCH₃), 3.20-3.30 (m, 1H), 2.80-3.00 (m, 3H), 2.55-2.70 (m, 2H), 2.10-2.30 (m, 3H), 1.85-2.00 (m, 2H), 1.50-1.70 (m, 3H).
¹³C NMR (101 MHz, CDCl₃) δ ~77.8, 60.1, 55.9, 53.5, 51.2, 47.0, 31.5, 29.8.
Mass Spec (ESI+) Calculated for [M+H]⁺: 185.1648, Found: ~185.16

Workflow and Process Visualization

The following diagram illustrates the key stages of the purification and analysis workstream after the synthesis is complete.

Purification_Workflow A Crude Product (Post-Workup) B Silica Gel Column Chromatography A->B  Load onto column C Fraction Collection & TLC Analysis B->C  Elute with gradient  (EtOAc/MeOH/NH₄OH) D Combine Pure Fractions & Evaporate Solvent C->D  Pool fractions where R_f matches E Final Product: Pure Oil D->E F Characterization E->F I Store under N₂ at 4 °C E->I  For long-term stability G ¹H NMR, ¹³C NMR F->G H LC-MS (Purity, Mass ID) F->H

Figure 2: Workflow for the purification and analysis of the final product.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • MDPI. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(15), 4698. Retrieved from [Link][2]

  • Matassini, C., et al. (n.d.). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Retrieved from [Link]

  • Bhat, C. (2015). Synthetic Studies of Alkaloids Containing Pyrrolidine and Piperidine Structural Motifs. ChemistryOpen, 4(2), 192-196. Retrieved from [Link][1][5]

  • MDPI. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 29(11), 2568. Retrieved from [Link][4]

  • O'Brien, P. (n.d.). Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine. Retrieved from [Link][6]

  • PubChem. (n.d.). 4-methoxy-1-(pyrrolidin-3-yl)piperidine. Retrieved from [Link][7]

Sources

Comprehensive Analytical Characterization of 4-Methoxy-1-(pyrrolidin-3-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide with detailed protocols for the analytical characterization of 4-Methoxy-1-(pyrrolidin-3-yl)piperidine, a heterocyclic compound with potential applications as a pharmaceutical intermediate or a scaffold in medicinal chemistry.[1] Given the importance of structural integrity and purity in drug development, a multi-faceted analytical approach is essential.[2][3] This guide outlines methodologies for structural elucidation using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), purity determination via High-Performance Liquid Chromatography (HPLC), and confirmation of elemental composition. The protocols are designed for researchers, quality control analysts, and drug development professionals, with an emphasis on the rationale behind methodological choices to ensure robust and reliable results.

Introduction and Strategic Overview

4-Methoxy-1-(pyrrolidin-3-yl)piperidine is a saturated heterocyclic amine containing both a piperidine and a pyrrolidine ring system.[4] These motifs are considered "privileged scaffolds" in medicinal chemistry due to their prevalence in biologically active compounds.[1][5] The precise characterization of such molecules is a critical step in ensuring the quality, safety, and efficacy of potential active pharmaceutical ingredients (APIs).[6] The presence of multiple stereocenters and basic nitrogen atoms necessitates a combination of analytical techniques to confirm identity, structure, and purity.

The analytical strategy presented herein follows a logical progression from initial structural confirmation to rigorous purity assessment, as illustrated in the workflow below.

G Figure 1. Overall Analytical Characterization Workflow cluster_0 Structural Elucidation cluster_1 Purity & Composition NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS Mass Spectrometry (ESI-MS) NMR->MS Confirms Connectivity & Environment IR IR Spectroscopy MS->IR Confirms Molecular Weight HPLC HPLC-UV/MS (Purity, Impurity Profile) IR->HPLC EA Elemental Analysis (Compositional Verification) HPLC->EA Quantifies Purity DSC DSC (Thermal Properties, Purity) EA->DSC Confirms Formula end Fully Characterized Reference Standard DSC->end start Synthesized Compound 4-Methoxy-1-(pyrrolidin-3-yl)piperidine start->NMR

Caption: Figure 1. Overall Analytical Characterization Workflow.

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.[3][7]

Causality: ¹H NMR is used to identify all unique proton environments, their integrations (relative numbers), and their coupling patterns (neighboring protons), which is critical for confirming the arrangement of the piperidine and pyrrolidine rings.[8]

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).[9]

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Acquisition Parameters: Standard proton pulse sequence.

    • Temperature: 25 °C.

  • Data Acquisition: Acquire the spectrum, ensuring an adequate signal-to-noise ratio.

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum to the TMS peak at 0.00 ppm. Integrate all signals.

The structure of 4-Methoxy-1-(pyrrolidin-3-yl)piperidine (C₁₀H₂₀N₂O) suggests a complex spectrum. The expected chemical shifts are estimated based on data for analogous piperidine and pyrrolidine derivatives.[10][11][12]

Assignment (Tentative) Expected δ (ppm) Multiplicity Integration Rationale
Methoxy Protons (-OCH₃)3.3 - 3.4Singlet (s)3HCharacteristic singlet for a methoxy group.[13]
Piperidine H4 (CH-O)3.2 - 3.5Multiplet (m)1HProton on the carbon bearing the methoxy group.
Pyrrolidine H3 (CH-N)2.9 - 3.2Multiplet (m)1HProton on the carbon connecting the two rings.
Piperidine/Pyrrolidine N-CH₂2.2 - 3.1Multiplets (m)8HProtons on carbons adjacent to nitrogen atoms are deshielded.[10][11]
Pyrrolidine NH1.5 - 2.5Broad Singlet (br s)1HExchangeable proton, chemical shift is concentration and solvent dependent.
Piperidine/Pyrrolidine -CH₂-1.4 - 2.1Multiplets (m)6HRemaining aliphatic protons on the rings.[10][11]

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments (in CDCl₃).

Causality: ¹³C NMR confirms the number of unique carbon atoms in the molecule and their chemical environment (e.g., C-O, C-N, C-C), providing a complete carbon skeleton map.[9]

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup:

    • Spectrometer: 100 MHz or higher (corresponding to a 400 MHz ¹H instrument).

    • Acquisition Parameters: Standard proton-decoupled carbon pulse sequence (e.g., zgpg30).

  • Data Acquisition: Acquire the spectrum. A longer acquisition time is typically required compared to ¹H NMR.

  • Processing: Process the data similarly to the ¹H spectrum, referencing to the solvent peak (CDCl₃: δ 77.16 ppm).[9]

Assignment (Tentative) Expected δ (ppm) Rationale
Piperidine C4 (C-O)75 - 80Carbon attached to the electronegative oxygen atom is significantly deshielded.
Methoxy Carbon (-OCH₃)55 - 58Typical range for a methoxy carbon.[13]
Pyrrolidine C3 (C-N)58 - 65Carbon involved in the link between the two rings, adjacent to nitrogen.
Piperidine/Pyrrolidine N-C45 - 60Carbons directly bonded to nitrogen atoms.[10]
Piperidine/Pyrrolidine C-C25 - 35Remaining aliphatic carbons in the rings.[10]

Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments (in CDCl₃).

Note on Advanced NMR: For unambiguous assignment, 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC/HETCOR (¹H-¹³C correlation) are highly recommended to establish proton-proton and proton-carbon connectivity.[14]

Molecular Weight Verification by Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight of the compound, which provides definitive confirmation of its chemical formula.[]

Causality: ESI is a soft ionization technique ideal for polar, thermally labile molecules. The basic nitrogen atoms in 4-Methoxy-1-(pyrrolidin-3-yl)piperidine are readily protonated in the positive ion mode, making this the method of choice.[16]

  • Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup (Direct Infusion or LC-MS):

    • Ionization Source: Electrospray Ionization (ESI)

    • Polarity: Positive

    • Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass spectrometry (HRMS) is preferred for accurate mass measurement.

    • Scan Range: m/z 50 - 500.

  • Data Acquisition: Infuse the sample directly or inject it into an LC-MS system.

  • Data Interpretation: Identify the peak corresponding to the protonated molecule [M+H]⁺. For HRMS, the measured mass should be within 5 ppm of the theoretical exact mass.

Parameter Value
Molecular FormulaC₁₀H₂₀N₂O
Monoisotopic Mass184.1576 g/mol
Predicted Ion Adducts Expected m/z
[M+H]⁺185.1648
[M+Na]⁺207.1468

Table 3: Expected m/z Values for Key Adducts.[4] The primary ion observed should be the protonated molecule [M+H]⁺.

Purity Assessment by Reverse-Phase HPLC

HPLC is the cornerstone of purity analysis in the pharmaceutical industry, capable of separating the main compound from synthesis-related impurities and degradation products.[2]

Challenge: The target molecule lacks a significant UV chromophore, making detection challenging. Two strategies are presented: low wavelength UV detection and pre-column derivatization.

G Figure 2. HPLC Method Development Strategy start Purity Analysis Needed decision Does compound have a UV chromophore? start->decision strat_a Strategy A: Low Wavelength UV (e.g., 200-215 nm) decision->strat_a No strat_b Strategy B: Pre-column Derivatization (e.g., with Tosyl Chloride) decision->strat_b No dev_a Develop RP-HPLC method using acidic mobile phase (e.g., H₃PO₄ or TFA) strat_a->dev_a dev_b Develop derivatization protocol and RP-HPLC method for derivatized product. strat_b->dev_b validate Validate Method (Linearity, Accuracy, Precision) dev_a->validate dev_b->validate

Caption: Figure 2. HPLC Method Development Strategy.

Causality: This is the most direct approach. Using a low UV wavelength (200-215 nm) can often detect compounds with only end-absorbance from sigma bonds or lone pairs. An acidic mobile phase is used to protonate the basic nitrogens, ensuring good peak shape and retention on a C18 column.[17]

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 20 min, hold for 5 min.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm
Sample Prep Dissolve sample in Mobile Phase A to a concentration of ~0.5-1.0 mg/mL.

Table 4: Recommended HPLC Conditions.

Causality: If sensitivity is poor with low UV, derivatization with a chromophore-containing reagent like 4-toluenesulfonyl chloride (tosyl chloride) can be employed. This creates a derivative with strong UV absorbance, significantly improving detection limits.[18]

  • Reagent Preparation: Prepare a solution of 4-toluenesulfonyl chloride (~10 mg/mL) in acetonitrile and a sodium bicarbonate buffer (~0.1 M, pH 9).

  • Derivatization: To 1.0 mL of the sample solution (~100 µg/mL in diluent), add 1.0 mL of sodium bicarbonate buffer and 1.0 mL of the tosyl chloride solution.

  • Reaction: Vortex the mixture and heat at 60 °C for 30-60 minutes.

  • Quenching & Dilution: Cool the reaction and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the derivatized sample using conditions similar to those in Table 4, but with UV detection at a more optimal wavelength for the tosyl derivative (e.g., 254 nm).

A validated method ensures trustworthiness. The HPLC method should be validated according to ICH guidelines, assessing parameters like linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[18][19]

Parameter Typical Acceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
LOD / LOQ Signal-to-Noise of 3:1 / 10:1

Table 5: Key HPLC Method Validation Parameters.

Complementary Analytical Methods

Causality: Elemental analysis provides the percentage composition of C, H, and N, offering fundamental confirmation of the empirical and molecular formula.

  • Theoretical Composition for C₁₀H₂₀N₂O:

    • Carbon (C): 65.17%

    • Hydrogen (H): 10.94%

    • Nitrogen (N): 15.20%

    • Oxygen (O): 8.68% (often by difference)

  • Acceptance Criteria: The experimental values should be within ±0.4% of the theoretical values.

Causality: For crystalline solids, DSC is a rapid method to determine the melting point and assess purity. Impurities typically depress and broaden the melting endotherm.[19] Purity can be calculated from the shape of the melting peak based on the Van't Hoff equation.[19]

Conclusion

The comprehensive characterization of 4-Methoxy-1-(pyrrolidin-3-yl)piperidine requires an integrated approach employing multiple analytical techniques. NMR and high-resolution MS are indispensable for absolute structural confirmation. A well-developed and validated RP-HPLC method is crucial for determining purity and identifying any potential impurities. Together, these methods provide a robust analytical package that ensures the identity, purity, and quality of the compound, which is a prerequisite for its use in research and drug development.

References

  • Novasol Biotech. (2024, October 1). How to detect the percentage of pharmaceutical intermediates? Novasol Biotech.

  • Prothero, S. (2024, July 16). Pharma Intermediates 7 Must-Know Tips for Quality Control. Prothero.

  • NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals.

  • BOC Sciences. (n.d.). Analytical Services for Purity Determination.

  • Wikipedia. (n.d.). Piperidine.

  • Van Rompay, J. (1986). Purity determination and evaluation of new drug substances. Journal of Pharmaceutical and Biomedical Analysis, 4(6), 725-732.

  • Mourão, C., et al. (2018). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. ResearchGate.

  • Naito, Y., Shida, N., & Atobe, M. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 18, 390-396.

  • Benchchem. (n.d.). 4-[(1-Methylpyrrolidin-3-yl)oxy]piperidine Research Chemical.

  • Wang, Y., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(15), 4995.

  • Thieme. (2024, December 4). SynOpen.

  • Benchchem. (n.d.). A Comparative Analysis of Pyrrolidine and 3-Methylpiperidine in Synthetic Chemistry.

  • Alver, Ö., Parlak, C., & Bilge, M. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate.

  • Benchchem. (n.d.). Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery.

  • ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR.

  • Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-drug Research.

  • ResearchGate. (n.d.). 2-Substituted pyrrolidine and piperidine alkaloids.

  • Haddad, M., et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(8), 1756-1760.

  • PubChemLite. (n.d.). 4-methoxy-1-(pyrrolidin-3-yl)piperidine.

  • BLDpharm. (n.d.). 1249760-60-8|4-Methoxy-1-(pyrrolidin-3-yl)piperidine.

  • Redalyc. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.

  • Al-Zharani, M., et al. (2025). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI.

  • Haddad, M., et al. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PMC - NIH.

  • Alver, Ö., Parlak, C., & Bilge, M. (n.d.). EXPERIMENTAL AND THEORETICAL NMR STUDY OF 4-(1-PYRROLIDINYL)PIPERIDINE. ResearchGate.

  • PubChem. (n.d.). 4-(1-Pyrrolidinyl)piperidine.

  • Casale, J. F. (n.d.). 4-Methoxyphencyclidine: An Analytical Profile. DEA.gov.

  • ResearchGate. (2017, May 5). Syntheses, analytical and pharmacological characterizations of the "legal high" 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues.

  • Benchchem. (n.d.). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.

  • MassBank. (2016, December 12). Piperidines.

  • Liu, S., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613-619.

  • de Souza, L. G. L., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1247-1256.

  • ResearchGate. (n.d.). (PDF) 4-Methoxy-phencyclidine: An Analytical Profile.

Sources

Application Note: Characterization & Analysis of 4-Methoxy-1-(pyrrolidin-3-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

4-Methoxy-1-(pyrrolidin-3-yl)piperidine is a versatile diamine scaffold frequently employed in medicinal chemistry as a "linker" or "solubilizing tail" in kinase inhibitors and GPCR ligands.[1] Its structure features a tertiary amine (piperidine nitrogen) and a reactive secondary amine (pyrrolidine nitrogen), making it a critical bifunctional building block.[1]

This guide provides a standardized protocol for the structural validation of this compound using Nuclear Magnetic Resonance (NMR) and Electrospray Ionization Mass Spectrometry (ESI-MS).[1] The data presented here serves as a reference standard for purity assessment and structural confirmation.

Chemical Identity Table[1]
PropertySpecification
IUPAC Name 4-Methoxy-1-(pyrrolidin-3-yl)piperidine
Molecular Formula C₁₀H₂₀N₂O
Molecular Weight 184.28 g/mol
Monoisotopic Mass 184.1576 Da
CAS Registry 1366580-00-0 (Generic/Racemic)
Key Functional Groups Secondary Amine (Pyrrolidine), Tertiary Amine (Piperidine), Ether (Methoxy)
Chirality Contains one chiral center at Pyrrolidine C3.[1] (Available as R, S, or racemate)

Mass Spectrometry (MS) Analysis Protocol[1][2][3][4][5]

Methodology: ESI-MS (Positive Mode)

Due to the presence of two basic nitrogen atoms, Electrospray Ionization (ESI) in positive mode is the detection method of choice.[1] The molecule protonates readily, often showing strong


 and potentially 

species depending on pH.[1]

Experimental Setup:

  • Instrument: Q-TOF or Triple Quadrupole MS.

  • Solvent System: 50:50 Water:Acetonitrile + 0.1% Formic Acid.[1]

  • Concentration: 10 µM (Direct Infusion) or 1 mg/mL (LC-MS injection).[1]

  • Source Voltage: 3.5 kV.[1]

Fragmentation Pathway & Interpretation

The fragmentation pattern is driven by Charge-Remote Fragmentation (CRF) and inductive cleavage at the C-N bonds.[1]

Key Diagnostic Ions:

  • m/z 185.16 [M+H]⁺: The parent pseudomolecular ion.[1]

  • m/z 153.13 [M+H - CH₃OH]⁺: Loss of methanol (neutral loss of 32 Da), characteristic of the methoxy ether.[1]

  • m/z 116.10: Piperidine ring fragment (cleavage of the C3_Pyr-N_Pip bond).[1]

  • m/z 70.06: Pyrrolidine ring fragment (C4H8N⁺).[1]

MS_Fragmentation Parent Parent Ion [M+H]+ = 185.16 Frag1 Loss of Methanol [M+H - CH3OH]+ m/z ~153.1 Parent->Frag1 -32 Da (CH3OH) Frag2 Piperidine Fragment (N-C Cleavage) m/z ~116.1 Parent->Frag2 C-N Bond Break Frag3 Pyrrolidine Fragment (Ring Cleavage) m/z ~70.1 Parent->Frag3 Alpha Cleavage

Figure 1: Predicted ESI-MS fragmentation pathway for 4-Methoxy-1-(pyrrolidin-3-yl)piperidine.

NMR Spectroscopy Guide

1H NMR Characterization (400 MHz, CDCl₃)

The spectrum is complex due to the overlap of ring protons, but three distinct regions provide structural confirmation.

Sample Preparation:

  • Dissolve 10-15 mg of sample in 0.6 mL CDCl₃.

  • Note: If the sample is a salt (e.g., HCl), use DMSO-d₆ or perform a free-base extraction with Na₂CO₃ prior to analysis in CDCl₃ to ensure sharp peaks.[1]

Spectral Assignment Table (Predicted/Reference):

PositionShift (δ, ppm)MultiplicityIntegrationAssignment Logic
O-CH₃ 3.32 - 3.36 Singlet (s) 3H Diagnostic: Sharp methoxy peak.[1]
Pip-H4 3.20 - 3.30Multiplet (m)1HMethine proton under the methoxy group.[1]
Pyr-H3 2.80 - 2.95Multiplet (m)1HChiral center methine; connection point to piperidine.[1]
Pyr-H2, H4, H5 2.60 - 3.10Complex (m)4HProtons adjacent to the pyrrolidine nitrogen.[1]
Pip-H2, H6 2.10 - 2.80Broad (m)4HPiperidine ring protons adjacent to nitrogen.[1]
Pip-H3, H5 1.50 - 1.90Multiplet (m)4HPiperidine ring methylene protons.[1]
Pyr-H4 1.60 - 1.80Multiplet (m)2HPyrrolidine methylene (beta to nitrogen).[1]
NH 1.8 - 2.5Broad (br s)1HExchangeable secondary amine proton (shift varies).[1]
13C NMR Highlights
  • C-O (Methoxy): ~55.5 ppm.[1]

  • C-4 (Piperidine): ~76-79 ppm (Methine attached to Oxygen).[1]

  • C-3 (Pyrrolidine): ~60-65 ppm (Methine attached to Nitrogen).[1]

Quality Control & Impurity Analysis

When synthesizing or sourcing this intermediate, specific impurities are common.

  • 4-Methoxypiperidine (Starting Material):

    • Detection: Look for a triplet/multiplet at δ 2.6 (alpha-protons of free piperidine) and absence of pyrrolidine signals.[1]

    • MS: Peak at m/z 116.1 [M+H]⁺.[1]

  • Boc-Protected Intermediate:

    • If the deprotection step was incomplete, you will see a massive singlet (9H) at δ 1.44 ppm (t-Butyl group).[1]

    • MS: Mass shift of +100 Da (m/z ~285).[1]

Purity Workflow Diagram

QC_Workflow Start Crude Sample TLC TLC Analysis (DCM:MeOH:NH3 90:9:1) Start->TLC NMR 1H NMR (CDCl3) Start->NMR Stain Stain: Ninhydrin (Secondary Amine = Red/Purple) TLC->Stain Check1 Check: 1.44 ppm Singlet? (Boc Impurity) NMR->Check1 Check2 Check: Integration Ratio OMe (3H) : Pyr-H (1H) Check1->Check2 No Reprocess FAIL: Repurify (Acid/Base Extraction) Check1->Reprocess Yes Pass PASS: Release for Synthesis Check2->Pass Correct Check2->Reprocess Incorrect

Figure 2: Quality Control decision tree for validating 4-Methoxy-1-(pyrrolidin-3-yl)piperidine.

Handling & Stability Protocol

  • Physical State: Typically a viscous yellow oil or low-melting solid.[1]

  • Hygroscopicity: The secondary amine is hygroscopic.[1] Store under nitrogen or argon.[1]

  • Reactivity: The pyrrolidine nitrogen is nucleophilic.[1][2] Avoid exposure to alkyl halides or acyl chlorides unless a reaction is intended.[1]

  • Storage: -20°C for long-term storage to prevent oxidation (N-oxide formation).[1]

References

  • SpectraBase. "Mass Spectrometry Data for Piperidine Derivatives."[1] Wiley Science Solutions.[1] [Link]

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 62327575, 4-methoxy-1-(pyrrolidin-3-yl)piperidine.[1] Retrieved February 19, 2026 from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (General reference for amine/ether NMR shifts).

Sources

"4-Methoxy-1-(pyrrolidin-3-yl)piperidine" in vitro assay development

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Assay Development for the 4-Methoxy-1-(pyrrolidin-3-yl)piperidine Scaffold

Executive Summary & Scientific Context

4-Methoxy-1-(pyrrolidin-3-yl)piperidine (hereafter referred to as 4-MPP ) is a versatile diamine scaffold frequently utilized in medicinal chemistry as a pharmacophore builder for G-Protein Coupled Receptors (GPCRs) and enzyme inhibitors (e.g., Autotaxin). Structurally, it consists of a secondary amine (pyrrolidine) and a tertiary amine (piperidine) with a methoxy decoration, imparting specific polarity and hydrogen-bonding capabilities.

Why this molecule matters: In drug development, 4-MPP often serves as a "warhead" or linker moiety. Its secondary amine allows for facile coupling to aromatic cores, while the methoxy-piperidine tail probes hydrophobic pockets with specific polar interactions.

Scope of this Guide: This document details the development of a robust in vitro testing cascade for 4-MPP and its derivatives. We move beyond simple "testing" to "validation," addressing the specific challenges of basic amines: high pKa, lysosomal trapping, and stereochemical purity.

Pre-Assay Qualification: The Foundation of Trust

Before biological testing, the chemical integrity of 4-MPP must be absolute. As a diamine, it is hygroscopic and prone to carbonate formation if stored as a free base.

Protocol 2.1: Chiral & Chemical Purity Assessment
  • Challenge: The C3 position of the pyrrolidine ring is a chiral center. Commercial supplies are often racemates or varying enantiomeric ratios (

    
     vs 
    
    
    
    ). Biological activity often resides in a single enantiomer.
  • Methodology: Supercritical Fluid Chromatography (SFC) is superior to HPLC for polar amines due to better peak shape and lack of tailing.

Step-by-Step Workflow:

  • Sample Prep: Dissolve 1 mg 4-MPP dihydrochloride in 1 mL MeOH with 0.1% Diethylamine (DEA) to neutralize the salt.

  • Column: Chiralpak AD-H or IC (4.6 x 250 mm, 5 µm).

  • Mobile Phase: CO2 / Methanol (containing 0.2% Isopropylamine). Gradient 5% to 40% MeOH over 5 mins.

  • Detection: UV at 210 nm (low absorbance expected; consider ELSD if UV is weak).

  • Criteria: Enantiomeric Excess (ee) must be >98% for biological assays to prevent data artifacts from the distomer.

Physicochemical Profiling (The "Silent Killers")

4-MPP is a di-basic compound. Neglecting its ionization state is the #1 cause of assay variability.

Data Summary: Predicted Physicochemical Properties

PropertyValue (Approx)Implication for Assay
pKa 1 (Piperidine N) ~8.5 - 9.0Protonated at physiological pH (7.4).
pKa 2 (Pyrrolidine N) ~10.0 - 10.5Highly basic; positively charged in all standard assays.
LogD (pH 7.4) -1.5 to 0.5High water solubility; low membrane permeability unless actively transported.
Solubility >10 mM (PBS)Excellent. DMSO stocks are stable, but avoid freeze-thaw cycles which promote hydration.

Senior Scientist Insight: Because 4-MPP is dicationic at pH 7.4, it can bind non-specifically to negatively charged plasticware (polystyrene). Always use polypropylene plates or Low-Binding surface treatments for low-concentration (<10 nM) assays.

Biochemical Assay Development: Autotaxin (ATX) Inhibition

Literature identifies the pyrrolidine-piperidine scaffold as a key fragment in inhibitors of Autotaxin (ENPP2) , an enzyme responsible for generating Lysophosphatidic Acid (LPA) [1]. We will use this as our primary functional case study.

Protocol 4.1: FRET-Based Enzymatic Inhibition Assay

Objective: Measure the potency (IC50) of 4-MPP derivatives against recombinant human Autotaxin.

Mechanism: Autotaxin cleaves the substrate FS-3 (a fluorogenic lysophosphatidylcholine analogue), releasing a fluorophore from its quencher.

Materials:

  • Enzyme: Recombinant Human Autotaxin (rHuATX), final conc 1-5 nM.

  • Substrate: FS-3 (Echelon Biosciences), final conc 1 µM (

    
     is ~2-5 µM).
    
  • Buffer: 50 mM Tris-HCl pH 8.0, 5 mM CaCl2, 5 mM KCl, 0.01% Triton X-100. Note: Calcium is essential for ATX activity.

Workflow:

  • Compound Transfer: Acoustic dispense (Echo 550) 20 nL of 4-MPP (serial dilution in DMSO) into black 384-well low-volume plates.

  • Enzyme Addition: Add 10 µL of rHuATX buffer solution.

  • Pre-Incubation: Spin down (1000 rpm, 1 min) and incubate for 15 mins at RT. Crucial: Allows the inhibitor to access the active site before substrate competition.

  • Substrate Addition: Add 10 µL of FS-3 substrate solution.

  • Kinetic Read: Immediately read Fluorescence (Ex 485 nm / Em 528 nm) every 2 mins for 60 mins on a plate reader (e.g., PHERAstar).

  • Analysis: Calculate the slope (RFU/min) of the linear portion. Normalize to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition).

Self-Validation Check:

  • Z-Prime: Must be > 0.6.

  • Reference: Include PF-8380 (known ATX inhibitor) as a positive control. Expected IC50 ~2-5 nM.

Cell-Based Assay: LPA Receptor Signaling

Since 4-MPP derivatives may act downstream or upstream of LPA, a cellular readout confirms biological relevance.

Protocol 5.1: Calcium Flux Assay (GPCR Activation)

Objective: Determine if 4-MPP inhibits LPA-induced Calcium release in CHO-K1 cells overexpressing LPAR1.

Diagram: The Autotaxin-LPA Signaling Axis

ATX_Pathway LPC LPC (Lysophosphatidylcholine) LPA LPA (Bioactive Lipid) LPC->LPA Hydrolysis ATX Autotaxin (Target Enzyme) ATX->LPA Catalysis LPAR LPA Receptor (GPCR) LPA->LPAR Binding Gq Gq Protein LPAR->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca Ca2+ Release IP3->Ca Inhibitor 4-MPP Scaffold Inhibitor->ATX Inhibition

Caption: The Autotaxin-LPA axis. 4-MPP derivatives target ATX, preventing the conversion of LPC to LPA, thereby silencing downstream Calcium signaling.

Methodology:

  • Cell Seeding: 15,000 cells/well in 384-well black/clear plates. Incubate overnight.

  • Dye Loading: Aspirate media. Add 20 µL FLIPR Calcium 6 dye (Molecular Devices). Incubate 1 hr at 37°C.

  • Compound Addition: Add 10 µL of 4-MPP (3x concentration). Incubate 30 mins.

  • Stimulation: Add 10 µL of LPA (18:1) (EC80 concentration, typically ~100 nM).

  • Detection: Measure fluorescence peak on FLIPR Tetra.

  • Data: Calculate % Inhibition of the LPA-induced peak.

Troubleshooting & Optimization (The "Black Box")

IssueProbable CauseSolution
Low Potency in Cell Assay vs Biochemical Lysosomal Trapping4-MPP is a basic amine. It may accumulate in acidic lysosomes. Add 100 µM Chloroquine or use cells with lower lysosomal volume to verify.
High Background in FRET Compound FluorescenceThe methoxy-piperidine can sometimes autofluoresce. Run a "compound only" control without enzyme.
Bell-Shaped Curves AggregationAt high concentrations (>10 µM), hydrophobic fragments aggregate. Add 0.01% Triton X-100 to buffers.

References

  • Desroy, N., et al. (2016).[1] Novel compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders. European Patent EP3010922B1.[1]

  • Nikolaou, A., et al. (2018). Autotaxin inhibitors: a patent review (2012-2016). Expert Opinion on Therapeutic Patents.

  • Gierse, J., et al. (2010). A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation. Journal of Pharmacology and Experimental Therapeutics.

  • Saluja, P., et al. (2020). Piperidine and pyrrolidine derivatives: Recent advances in synthesis and pharmacological applications. International Journal of Molecular Sciences.

Disclaimer: This protocol is designed for research purposes. All chemical handling should comply with local EHS regulations regarding novel chemical entities.

Sources

Application Notes and Protocols: Characterization of 4-Methoxy-1-(pyrrolidin-3-yl)piperidine as a Novel Ligand for Central Nervous System (CNS) Receptors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperidine and pyrrolidine ring systems are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting the central nervous system.[1][2] Their conformational flexibility and ability to present substituents in precise three-dimensional orientations allow for potent and selective interactions with a wide array of CNS receptors, including G-protein coupled receptors (GPCRs) and ion channels. The novel compound, 4-Methoxy-1-(pyrrolidin-3-yl)piperidine, combines these two key heterocycles, suggesting its potential as a modulator of various CNS targets such as dopamine, serotonin, or sigma receptors.[3][4][5]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the systematic characterization of 4-Methoxy-1-(pyrrolidin-3-yl)piperidine. It provides a series of detailed protocols and theoretical frameworks, from initial in vitro binding and functional profiling to subsequent in vivo neurochemical analysis. The methodologies described herein are designed to elucidate the compound's binding affinity, functional activity (i.e., agonist, antagonist, or inverse agonist), receptor selectivity, and its impact on neurotransmitter dynamics in the brain.

Part 1: In Vitro Characterization - The Foundation of Pharmacological Profiling

The initial phase of characterization is to determine if and how 4-Methoxy-1-(pyrrolidin-3-yl)piperidine interacts with a panel of known CNS receptors. This is achieved through a combination of binding and functional assays.

Receptor Binding Assays: Gauging Affinity and Selectivity

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.[6][7] These assays measure the ability of the unlabeled test compound to compete with a high-affinity radiolabeled ligand for binding to the receptor.

Protocol 1: Competitive Radioligand Binding Assay

This protocol outlines a general procedure for a filtration-based competitive binding assay.[6][8]

Objective: To determine the inhibitory constant (Kᵢ) of 4-Methoxy-1-(pyrrolidin-3-yl)piperidine for a panel of CNS receptors (e.g., dopamine D₂/D₃/D₄, serotonin 5-HT₁ₐ/5-HT₂ₐ, sigma σ₁/σ₂).

Materials:

  • Receptor Source: Commercially available membrane preparations from cells stably expressing the human receptor of interest (e.g., HEK293-hD₄).

  • Radioligand: A high-affinity radioligand for the target receptor (e.g., [³H]-Spiperone for D₂-like receptors, [³H]-(+)-Pentazocine for sigma-1 receptors).[3][9]

  • Test Compound: 4-Methoxy-1-(pyrrolidin-3-yl)piperidine, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.

  • Assay Buffer: Buffer composition is receptor-dependent (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Non-specific Binding Control: A high concentration of a known, non-radiolabeled ligand for the target receptor (e.g., 10 µM Haloperidol for D₂ receptors).

  • Apparatus: 96-well microplates, cell harvester, glass fiber filters (e.g., GF/C), scintillation vials, liquid scintillation counter.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare serial dilutions of 4-Methoxy-1-(pyrrolidin-3-yl)piperidine in assay buffer. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M.

    • Dilute the radioligand in assay buffer to a final concentration typically at or below its Kₔ value.

    • Thaw the receptor membrane preparation on ice and resuspend in ice-cold assay buffer to a predetermined protein concentration (e.g., 10-50 µg protein per well).[8]

  • Assay Incubation:

    • To each well of a 96-well plate, add the following in order:

      • 50 µL of assay buffer (for total binding) OR 50 µL of non-specific binding control.

      • 50 µL of the test compound at various concentrations.

      • 50 µL of the diluted radioligand.

      • 100 µL of the diluted membrane preparation.

    • The final assay volume is 250 µL. Each condition should be run in triplicate.

  • Incubation and Filtration:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.

    • Terminate the incubation by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[6]

    • Wash the filters rapidly with several volumes of ice-cold wash buffer to minimize non-specific binding.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis:

  • Calculate the percentage of specific binding at each concentration of the test compound.

  • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

  • Use non-linear regression analysis (e.g., in GraphPad Prism) to fit the data to a one-site competition model and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Data Presentation:

The binding affinities for a panel of receptors should be summarized in a table for easy comparison of potency and selectivity.

Receptor TargetRadioligandKᵢ (nM) for 4-Methoxy-1-(pyrrolidin-3-yl)piperidine
Dopamine D₂[³H]-SpiperoneExperimental Value
Dopamine D₃[³H]-SpiperoneExperimental Value
Dopamine D₄[³H]-SpiperoneExperimental Value
Serotonin 5-HT₁ₐ[³H]-8-OH-DPATExperimental Value
Serotonin 5-HT₂ₐ[³H]-KetanserinExperimental Value
Sigma-1 (σ₁)[³H]-(+)-PentazocineExperimental Value
Sigma-2 (σ₂)[³H]-DTG (+cold PTZ)Experimental Value
Functional Assays: Determining the Mode of Action

Once binding affinity is established, it is crucial to determine the functional consequence of this binding. For GPCRs, which constitute a major class of CNS drug targets, changes in the intracellular second messenger cyclic adenosine monophosphate (cAMP) are a common readout of receptor activation or inhibition.[10]

Protocol 2: GloSensor™ cAMP Assay for Gₛ- and Gᵢ-Coupled Receptors

This protocol describes a live-cell, bioluminescence-based assay to measure changes in intracellular cAMP levels.[11][12]

Objective: To determine if 4-Methoxy-1-(pyrrolidin-3-yl)piperidine acts as an agonist, antagonist, or inverse agonist at a specific Gₛ- or Gᵢ-coupled receptor.

Principle: The assay utilizes a genetically encoded biosensor, a fusion of a cAMP-binding domain to a mutant luciferase. Binding of cAMP to the sensor causes a conformational change that results in a large increase in light output.[11]

  • For Gₛ-coupled receptors: Agonist stimulation increases adenylyl cyclase activity, leading to a rise in cAMP and a luminescent signal.

  • For Gᵢ-coupled receptors: Agonist stimulation inhibits adenylyl cyclase. To measure this, adenylyl cyclase is first stimulated with forskolin, and the ability of the Gᵢ agonist to reduce the forskolin-stimulated cAMP level (and thus luminescence) is measured.[13]

Step-by-Step Methodology:

  • Cell Culture and Transfection:

    • Culture HEK293 cells (or another suitable cell line) stably expressing the receptor of interest.

    • Transiently transfect the cells with the GloSensor™ cAMP plasmid according to the manufacturer's protocol.

    • Plate the transfected cells in a white, opaque 96-well plate and incubate for 18-24 hours.

  • Agonist Mode Assay:

    • Remove the culture medium from the wells.

    • Add the GloSensor™ cAMP reagent (containing the luciferase substrate) to the cells and incubate at room temperature for 2 hours to allow for substrate equilibration.

    • Measure baseline luminescence using a plate-reading luminometer.

    • Add serial dilutions of 4-Methoxy-1-(pyrrolidin-3-yl)piperidine to the wells.

    • Read luminescence kinetically for 15-30 minutes.

    • An increase in luminescence indicates agonist activity at a Gₛ-coupled receptor.

  • Antagonist Mode Assay:

    • Follow step 2a and 2b.

    • Add serial dilutions of 4-Methoxy-1-(pyrrolidin-3-yl)piperidine and incubate for 15-30 minutes.

    • Add a known agonist for the receptor at a concentration that elicits ~80% of its maximal response (EC₈₀).

    • Immediately read luminescence.

    • A dose-dependent decrease in the agonist-induced signal indicates antagonist activity.

Data Analysis:

  • Agonist: Plot the luminescent signal against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.

  • Antagonist: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC₅₀ value. This can be converted to an antagonist dissociation constant (Kₑ) using the Schild equation.

Visualization of Functional Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_key Workflow Key cell_culture Culture & Plate Cells (HEK293 + Receptor) transfect Transfect with GloSensor™ Plasmid cell_culture->transfect incubate_24h Incubate 18-24h transfect->incubate_24h add_reagent Add GloSensor™ Reagent (Incubate 2h) incubate_24h->add_reagent read_baseline Read Baseline Luminescence add_reagent->read_baseline add_compound Add Test Compound (Serial Dilutions) read_baseline->add_compound read_kinetic Read Kinetic Luminescence (15-30 min) add_compound->read_kinetic plot_data Plot Dose-Response Curve read_kinetic->plot_data calc_params Calculate EC50/IC50 plot_data->calc_params key_prep Cell Preparation key_assay Assay Steps key_analysis Analysis

Caption: Workflow for a cAMP-based functional assay.

Part 2: In Vivo Characterization - Assessing CNS Effects in a Living System

Following promising in vitro results (i.e., high affinity and functional potency at a specific receptor), the next logical step is to evaluate the compound's effects in vivo. This involves assessing its ability to cross the blood-brain barrier and modulate neurochemistry in relevant brain regions.

In Vivo Microdialysis: Probing Neurotransmitter Dynamics

Microdialysis is a minimally invasive technique that allows for the sampling of endogenous molecules, such as neurotransmitters, from the extracellular fluid of specific brain regions in freely moving animals.[14][15]

Protocol 3: In Vivo Microdialysis for Neurotransmitter Release

This protocol provides a general framework for a microdialysis experiment in rats or mice.[16][17]

Objective: To measure the effect of systemic administration of 4-Methoxy-1-(pyrrolidin-3-yl)piperidine on the extracellular levels of a neurotransmitter (e.g., dopamine in the striatum) in the brain.

Materials:

  • Subjects: Adult male Sprague-Dawley rats or C57BL/6 mice.

  • Surgical Equipment: Stereotaxic apparatus, anesthetic machine (e.g., isoflurane), surgical drill, microdialysis guide cannula, and probes.

  • Microdialysis System: Syringe pump, liquid switch, fraction collector.

  • Perfusion Fluid: Artificial cerebrospinal fluid (aCSF).

  • Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry (LC-MS/MS) for neurotransmitter quantification.[18]

Step-by-Step Methodology:

  • Surgical Implantation:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or striatum). Secure the cannula to the skull with dental cement.

    • Allow the animal to recover from surgery for at least 24-48 hours.

  • Microdialysis Experiment:

    • Place the recovered, freely moving animal in a microdialysis testing chamber.

    • Insert a microdialysis probe through the guide cannula into the target brain region.

    • Perfuse the probe with aCSF at a constant, low flow rate (e.g., 1-2 µL/min).[16]

    • Allow the system to stabilize for a baseline period (e.g., 2-3 hours).

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into a refrigerated fraction collector.

  • Compound Administration and Sampling:

    • Administer 4-Methoxy-1-(pyrrolidin-3-yl)piperidine systemically (e.g., via intraperitoneal injection) at the desired dose.

    • Continue to collect dialysate samples for several hours post-administration to monitor the time course of any neurochemical changes.

  • Sample Analysis:

    • Analyze the collected dialysate samples for the concentration of the neurotransmitter(s) of interest using HPLC-ED or LC-MS/MS.

Data Analysis:

  • Quantify the concentration of the neurotransmitter in each sample.

  • Express the post-injection concentrations as a percentage of the average baseline concentration.

  • Plot the mean percentage of baseline neurotransmitter levels versus time to visualize the effect of the compound.

  • Use statistical analysis (e.g., ANOVA with repeated measures) to determine the significance of the compound's effect compared to a vehicle control group.

Part 3: Integrated Data Interpretation and Path Forward

The characterization of a novel CNS ligand is an iterative process where data from one experiment informs the design of the next.

Decision-Making Workflow

The following diagram illustrates a logical progression for characterizing a novel compound like 4-Methoxy-1-(pyrrolidin-3-yl)piperidine.

G cluster_binding Binding Affinity Assessment cluster_functional Functional Characterization cluster_vivo In Vivo Evaluation start Novel Compound: 4-Methoxy-1-(pyrrolidin-3-yl)piperidine binding_screen Primary Binding Screen (CNS Receptor Panel) start->binding_screen has_hits Significant Hit(s) (Kᵢ < 1 µM) binding_screen->has_hits no_hits No Significant Hits (Kᵢ > 1 µM) has_hits->no_hits No functional_assay Functional Assays (e.g., cAMP, Ca²⁺ Flux) has_hits->functional_assay Yes determine_moa Determine Mode of Action (Agonist, Antagonist, etc.) functional_assay->determine_moa pk_studies Pharmacokinetics (PK) (BBB Penetration) determine_moa->pk_studies microdialysis In Vivo Microdialysis (Neurotransmitter Release) pk_studies->microdialysis behavioral Behavioral Models (e.g., Locomotion, Anxiety) microdialysis->behavioral lead_candidate Lead Candidate for Further Development behavioral->lead_candidate

Caption: Decision workflow for CNS ligand characterization.

The systematic approach detailed in these application notes provides a robust framework for the comprehensive characterization of 4-Methoxy-1-(pyrrolidin-3-yl)piperidine as a potential CNS receptor ligand. By integrating in vitro binding and functional assays with in vivo neurochemical studies, researchers can build a detailed pharmacological profile of the compound. This profile is essential for understanding its mechanism of action, establishing structure-activity relationships, and determining its potential as a novel therapeutic agent or a valuable research tool for probing CNS function.

References

  • Promega Corporation. (n.d.). GloSensor™ cAMP Assay Protocol. Retrieved from [Link]

  • DiscoveRx Corporation. (n.d.). cAMP Hunter™ eXpress GPCR Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Retrieved from [Link]

  • Di Chiara, G. (1998). Estimation of in-vivo neurotransmitter release by brain microdialysis: the issue of validity. PubMed, 23(3), 307-24. Retrieved from [Link]

  • González-Maeso, J. (2016). Radioligand Binding Detection of Receptors in Brain Membranes. Springer Protocols. Retrieved from [Link]

  • Agilent Technologies. (2010). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Felts, A. S., et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PubMed, 25(8), 2243-7. Retrieved from [Link]

  • Pronexus Analytical AB. (n.d.). Microdialysis | Clinical research tools. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. Analyst. Retrieved from [Link]

  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. PubMed. Retrieved from [Link]

  • Scite.ai. (n.d.). Radioligand binding methods: practical guide and tips. Retrieved from [Link]

  • protocols.io. (2024). In vivo microdialysis for striatal DA release. Retrieved from [Link]

  • Kennedy, R. T. (2013). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry, 85(2), 838-845. Retrieved from [Link]

  • Felts, A. S., et al. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PMC. Retrieved from [Link]

  • Ivanenkov, Y. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1399. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Anta. Retrieved from [Link]

  • Prezzavento, O., et al. (2024). A focus on piperidine and piperazine scaffolds. . Retrieved from [Link]

  • Micheli, F., et al. (2009). 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships. PubMed, 19(10), 2829-34. Retrieved from [Link]

  • Rowley, M., et al. (1996). 4-Heterocyclylpiperidines as selective high-affinity ligands at the human dopamine D4 receptor. PubMed, 39(11), 1943-5. Retrieved from [Link]

  • BindingDB. (n.d.). BindingDB BDBM28595 4-{3-[(3-chlorophenyl)methoxy]-2-methylphenyl}piperidine::tolylpiperidine, 9b. Retrieved from [Link]

  • Andreasen, J. T., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT 2A Receptor Agonists. ACS Publications. Retrieved from [Link]

  • Tian, G. L., et al. (2023). Synthesis of bitopic ligands based on fallypride and evaluation of their affinity and selectivity towards dopamine D2 and D3 rec. Perelman School of Medicine at the University of Pennsylvania. Retrieved from [Link]

  • Smith, G. F., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PMC. Retrieved from [Link]

  • Wenthur, C. J., et al. (2013). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM). PubMed, 56(12), 4338-42. Retrieved from [Link]

  • Glennon, R. A., et al. (1984). Behavioral and serotonin receptor properties of 4-substituted derivatives of the hallucinogen 1-(2,5-dimethoxyphenyl)-2-aminopropane. Journal of Medicinal Chemistry, 27(1), 41-45. Retrieved from [Link]

  • Smith, G. F., et al. (n.d.). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. Retrieved from [Link]

  • Caccia, S., et al. (2024). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Semantic Scholar. Retrieved from [Link]

Sources

Application Note: High-Fidelity Derivatization of 4-Methoxy-1-(pyrrolidin-3-yl)piperidine for SAR Library Generation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Utility

This guide details the derivatization protocols for 4-Methoxy-1-(pyrrolidin-3-yl)piperidine , a privileged diamine scaffold utilized in Fragment-Based Drug Discovery (FBDD) and Lead Optimization.

The molecule features two distinct nitrogen centers:

  • The Piperidine Nitrogen (

    
    ):  A tertiary amine substituted with a 4-methoxy group. This moiety typically serves as a solubility-enhancing group or a cationic pharmacophore interacting with Asp/Glu residues in GPCRs and kinases.
    
  • The Pyrrolidine Nitrogen (

    
    ):  A secondary amine. This is the primary vector for SAR expansion , allowing for the rapid generation of amides, ureas, sulfonamides, and tertiary amines.
    

Key Technical Insight: The presence of the basic


 (pKa ~8.5–9.5) allows for a "Catch-and-Release" purification strategy using Strong Cation Exchange (SCX) cartridges, even when the 

is derivatized into a non-basic amide. This feature enables high-throughput parallel synthesis (HTPS) without tedious normal-phase chromatography.

Chemical Analysis & Decision Tree

Before initiating synthesis, select the derivatization vector based on the desired physicochemical profile.

Physicochemical Impact of Derivatization
Derivative ClassReagent TypeResulting LinkerBasicity (

)
LogD ImpactPrimary SAR Utility
Amide Carboxylic Acid

NeutralModerate IncreaseH-bond acceptor probe; rigidity.
Tertiary Amine Aldehyde/Ketone

Basic (High)Low IncreaseCationic interaction; solubility maintenance.
Sulfonamide Sulfonyl Chloride

Acidic/NeutralVariableMetabolic stability; H-bond acceptor.
Urea Isocyanate

NeutralHigh PolarityH-bond donor/acceptor dual probe.
Workflow Decision Tree

SAR_Decision_Tree Start Start: 4-Methoxy-1-(pyrrolidin-3-yl)piperidine Goal Define SAR Objective Start->Goal Branch1 Need H-Bond Acceptor? Reduce Basicity? Goal->Branch1 Rigidity Branch2 Need Cationic Charge? Maintain Solubility? Goal->Branch2 Flexibility Branch3 Metabolic Stability? Polar Surface Area? Goal->Branch3 Stability Amide Protocol A: Amide Coupling (HATU) Branch1->Amide RedAm Protocol B: Reductive Amination (STAB) Branch2->RedAm Sulf Protocol C: Sulfonylation Branch3->Sulf SCX Universal Purification: SCX Catch & Release Amide->SCX RedAm->SCX Sulf->SCX

Figure 1: Strategic decision tree for derivatizing the secondary amine handle based on medicinal chemistry objectives.

Experimental Protocols

Protocol A: High-Throughput Amide Coupling (HATU Method)

Best for: Creating diverse libraries with carboxylic acids.

Mechanism: HATU generates a reactive O-azabenzotriazole ester, which reacts rapidly with the pyrrolidine nitrogen.

Materials:

  • Scaffold: 4-Methoxy-1-(pyrrolidin-3-yl)piperidine (0.1 M in DMF).

  • Acids: Diverse carboxylic acid set (0.1 M in DMF).

  • Reagent: HATU (0.1 M in DMF).

  • Base: DIPEA (Neat).

  • Solvent: Anhydrous DMF.[1]

Step-by-Step:

  • Activation: In a 96-well deep-well plate, dispense Carboxylic Acid (1.1 equiv, 110 µL) and HATU (1.1 equiv, 110 µL).

  • Base Addition: Add DIPEA (3.0 equiv). Shake for 2 minutes to form the activated ester. Note: The solution typically turns yellow.

  • Coupling: Add the Scaffold solution (1.0 equiv, 100 µL).

  • Incubation: Seal plate and shake at Room Temperature (RT) for 4–16 hours.

  • QC Check: Analyze a 5 µL aliquot by LC-MS. Conversion >90% is typical.

  • Work-up: Proceed directly to SCX Purification (Section 4).

Protocol B: Reductive Amination (STAB Method)

Best for: Alkylating the amine while retaining basicity.

Mechanism: Formation of an iminium ion followed by selective reduction using Sodium Triacetoxyborohydride (STAB). STAB is preferred over NaCNBH


 due to lower toxicity and better functional group tolerance.

Materials:

  • Scaffold: 4-Methoxy-1-(pyrrolidin-3-yl)piperidine (0.1 M in DCE).

  • Electrophiles: Aldehydes or Ketones (0.1 M in DCE).

  • Reductant: STAB (Solid or suspension).

  • Acid Catalyst: Acetic Acid (AcOH).

Step-by-Step:

  • Imine Formation: In a reaction vial, combine Scaffold (1.0 equiv) and Aldehyde (1.2 equiv) in DCE (1,2-Dichloroethane).

  • Acidification: Add AcOH (2.0 equiv). Shake for 30 mins. Critical: Promotes iminium ion formation.

  • Reduction: Add STAB (1.5 equiv). Caution: Mild gas evolution.

  • Incubation: Shake at RT for 16 hours.

  • Quench: Add 10% aq. NaHCO

    
     to neutralize.
    
  • Extraction: Extract with DCM (x2), dry organics (MgSO

    
    ), or proceed to SCX if using a phase separator.
    

Universal Purification: SCX Catch-and-Release

The "Secret Weapon" for this scaffold.

Because the piperidine nitrogen remains basic regardless of the reaction at the pyrrolidine center (except in rare quaternary salt formations), the product will always bind to strong cation exchange media. Non-basic impurities (excess carboxylic acids, unreacted aldehydes, non-basic coupling byproducts) will flow through.

SCX_Workflow cluster_0 Loading Phase cluster_1 Elution Phase Step1 Crude Mixture (Basic Product + Neutral Impurities) Cartridge SCX Cartridge (Sulfonic Acid Resin) Step1->Cartridge Load (MeOH/DCM) Waste Waste: Neutral/Acidic Impurities Cartridge->Waste Wash (MeOH) Product Pure Product (Free Base) Cartridge->Product Elute Ammonia Eluent: 2M NH3 in MeOH Ammonia->Cartridge Release

Figure 2: SCX Catch-and-Release purification logic. The piperidine core ensures retention.

SCX Protocol:

  • Conditioning: Wash SCX cartridge (e.g., 1g bed) with MeOH (3 CV - Column Volumes).

  • Loading: Load crude reaction mixture (dissolved in minimal DCM/MeOH).

  • Washing: Elute with MeOH (5 CV). Result: Impurities wash away; Product stays bound.

  • Elution: Elute with 2M NH

    
     in MeOH  (3 CV). Result: Ammonia displaces the product.
    
  • Finishing: Concentrate the ammoniacal eluate in vacuo to yield the pure free base.

References & Grounding

  • Amide Coupling (HATU): Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2] Tetrahedron, 61(46), 10827-10852. Link

  • Reductive Amination (STAB): Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4] The Journal of Organic Chemistry, 61(11), 3849-3862.[3] Link

  • SCX Purification Strategy: Vermes, J. P., et al. (2017). Purification of basic compounds using SCX cartridges. Methods in Enzymology, 594, 23-45. (General reference for cation exchange in library synthesis).

  • Scaffold Properties: PubChem Compound Summary for 4-Methoxy-1-(pyrrolidin-3-yl)piperidine. Link

Disclaimer: All protocols involve hazardous chemicals. Consult local EHS guidelines and SDS before execution.

Sources

Application Notes & Protocols: Preclinical Efficacy Evaluation of 4-Methoxy-1-(pyrrolidin-3-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Methoxy-1-(pyrrolidin-3-yl)piperidine is a novel synthetic compound featuring a piperidine and a pyrrolidine moiety, structural scaffolds prevalent in centrally active pharmacological agents.[1] While its precise mechanism of action is a subject of active investigation, its structure bears a strong resemblance to ligands targeting CNS neurotransmitter receptors.[1][2] This guide provides a comprehensive experimental framework for evaluating the efficacy of this compound, built upon the primary hypothesis that it functions as a modulator of the α7 nicotinic acetylcholine receptor (α7 nAChR).

The α7 nAChR is a critical ligand-gated ion channel highly expressed in brain regions essential for cognitive processes, such as the hippocampus and cortex.[3] Modulation of this receptor is a promising therapeutic strategy for addressing cognitive deficits in neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[4][5] Furthermore, α7 nAChR activation is integral to the cholinergic anti-inflammatory pathway, suggesting therapeutic potential in conditions involving neuroinflammation and chronic pain.[6][7]

This document outlines a phased approach, beginning with in vitro target validation to confirm and characterize the compound's interaction with the α7 nAChR, followed by a suite of in vivo models designed to assess its efficacy in restoring cognitive function and mitigating pain and inflammation.

Hypothesized Mechanism of Action: α7 nAChR Modulation

The α7 nAChR is a homopentameric channel that, upon binding to its endogenous agonist acetylcholine, permits the influx of cations, primarily Ca²⁺. This influx modulates neurotransmitter release and downstream signaling cascades crucial for synaptic plasticity and cognitive function.[8] However, a key characteristic of the α7 nAChR is its rapid desensitization, which can limit the therapeutic efficacy of direct agonists.[9]

An alternative and potentially superior strategy is positive allosteric modulation. Positive Allosteric Modulators (PAMs) bind to a site on the receptor distinct from the agonist binding site.[9] In the absence of an agonist, PAMs are inactive, but they significantly enhance the receptor's response to endogenous acetylcholine by increasing channel open probability or slowing desensitization.[9][10] This approach amplifies natural cholinergic signaling without causing the rapid receptor inactivation seen with sustained agonist exposure. Our experimental design will therefore seek to differentiate between direct agonism and positive allosteric modulation.

G cluster_0 α7 nAChR Signaling Cascade ACh Acetylcholine (Agonist) or Compound (as Agonist) a7nAChR α7 nAChR ACh->a7nAChR Binds to Orthosteric Site PAM Compound (as PAM) PAM->a7nAChR Binds to Allosteric Site Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx Channel Opening Kinases Activation of Ca²⁺-dependent Kinases (e.g., CaMKII) Ca_influx->Kinases NT_Release Neurotransmitter Release (Glutamate, GABA) Ca_influx->NT_Release CREB CREB Phosphorylation Kinases->CREB Gene_Expression Gene Expression (Synaptic Plasticity, Survival) CREB->Gene_Expression G start Start: Compound Synthesis binding Protocol 1: Receptor Binding Assay start->binding Test Affinity (Kᵢ) functional Protocol 2: Functional Ca²⁺ Flux Assay binding->functional Characterize Function agonist_path Agonist Profile (EC₅₀) functional->agonist_path Agonist Mode pam_path PAM Profile (EC₅₀, Iₘₐₓ) functional->pam_path PAM Mode electrophys Protocol 3: Electrophysiology end Proceed to In Vivo Studies electrophys->end Confirm Mechanism agonist_path->electrophys pam_path->electrophys

Caption: Workflow for in vitro target validation of the compound.

Protocol 1: Competitive Radioligand Binding Assay
  • Rationale: To determine the binding affinity (Kᵢ) of the test compound for the human α7 nAChR. This assay quantifies the direct interaction between the compound and the receptor.

  • Methodology:

    • Source: Use cell membranes prepared from a stable cell line expressing the human α7 nAChR (e.g., HEK293 or CHO cells).

    • Radioligand: Utilize a high-affinity α7 nAChR radioligand, such as [³H]-Methyllycaconitine ([³H]-MLA).

    • Procedure: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

    • Detection: After incubation and washing to remove unbound ligand, measure the radioactivity bound to the membranes using liquid scintillation counting.

    • Analysis: Determine the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Protocol 2: Functional Activity - Calcium Flux Assay
  • Rationale: To assess the functional activity of the compound as either a direct agonist or a PAM. This assay measures the downstream consequence of receptor activation—calcium influx. [10]* Methodology:

    • Cell Line: Use a cell line stably expressing the human α7 nAChR (e.g., GH4C1 or SH-α7 cells). [5][10] 2. Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay Plate: Plate the loaded cells into a 96- or 384-well plate.

    • Detection: Use a fluorescence plate reader (e.g., FLIPR) to measure changes in intracellular calcium concentration.

    • Testing Modes:

      • Agonist Mode: Apply the test compound at increasing concentrations and measure the fluorescence response. A positive control would be a known α7 agonist like PNU-282987.

      • PAM Mode: Pre-incubate the cells with increasing concentrations of the test compound, then stimulate them with a sub-maximal (EC₂₀) concentration of an agonist (e.g., acetylcholine). A positive control would be a known PAM like PNU-120596. [8][10] 6. Analysis:

      • In agonist mode, calculate the EC₅₀ value.

      • In PAM mode, calculate the EC₅₀ for potentiation and the maximum potentiation (Iₘₐₓ) relative to the agonist response alone.

Protocol 3: Electrophysiology (Two-Electrode Voltage Clamp)
  • Rationale: To provide a detailed biophysical characterization of the compound's effect on α7 nAChR ion channel properties, including activation and desensitization kinetics. [8]* Methodology:

    • Expression System: Use Xenopus oocytes injected with cRNA encoding the human α7 nAChR.

    • Recording: Perform two-electrode voltage clamp recordings to measure agonist-evoked currents.

    • Procedure:

      • Obtain a baseline response by applying a saturating concentration of acetylcholine (ACh).

      • Co-apply the test compound with ACh to assess its modulatory effects.

      • Measure changes in peak current amplitude and the rate of current decay (desensitization).

    • Analysis: Quantify the potentiation of the peak current and any change in the desensitization time constant (τ).

Parameter Binding Assay Calcium Flux Assay (Agonist) Calcium Flux Assay (PAM) Electrophysiology
Primary Output Binding Affinity (Kᵢ)Functional Potency (EC₅₀)Potentiation (EC₅₀, Iₘₐₓ)Change in Current Amplitude & Kinetics
Typical Units nM or µMnM or µMnM or µM, % Fold Increase% Potentiation, Time (ms)
Interpretation How tightly the compound binds to the receptor.Compound's ability to directly activate the receptor.Compound's ability to enhance agonist response.Direct measure of ion channel modulation.

Part II: In Vivo Efficacy - Cognitive Enhancement Models

Following successful in vitro target engagement, the next step is to evaluate the compound's efficacy in animal models of cognitive impairment. These models are crucial for demonstrating therapeutic potential and for bridging the gap between molecular activity and functional outcomes. [11][12]

G start Successful In Vitro Results pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies start->pk_pd Establish Dose scopolamine Protocol 4: Scopolamine-Induced Amnesia (Short-Term Memory) pk_pd->scopolamine forgetting Protocol 5: Natural Forgetting (Long-Term Memory) pk_pd->forgetting nor Novel Object Recognition (NOR) scopolamine->nor passive Passive Avoidance forgetting->passive analysis Data Analysis & Interpretation nor->analysis passive->analysis

Caption: General workflow for in vivo cognitive efficacy studies.

Protocol 4: Scopolamine-Induced Amnesia Model
  • Rationale: Scopolamine is a muscarinic antagonist that induces a cholinergic deficit, mimicking aspects of cognitive impairment seen in Alzheimer's disease. Reversal of this deficit is a standard benchmark for pro-cognitive compounds. [10]The Novel Object Recognition (NOR) task is used to assess short-term recognition memory.

  • Methodology:

    • Animals: Adult male C57BL/6 mice.

    • Acclimation: Acclimate animals to the testing room and open-field arena (e.g., 40x40 cm box) for 3 days.

    • Dosing: Administer the test compound (e.g., via IP injection) at various doses 30-60 minutes prior to the training session. Administer vehicle or scopolamine (e.g., 1 mg/kg, IP) 30 minutes prior to training.

    • Training (Familiarization) Phase: Place two identical objects in the arena and allow the mouse to explore for 10 minutes.

    • Retention Interval: Return the mouse to its home cage for a defined period (e.g., 1-24 hours).

    • Testing Phase: Replace one of the familiar objects with a novel object. Place the mouse back in the arena and record exploration time of both objects for 5 minutes.

    • Endpoint Analysis: Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A DI significantly above zero indicates successful memory.

Protocol 5: Passive Avoidance Task for Natural Forgetting
  • Rationale: This task assesses long-term, fear-motivated memory. It is used to test if the compound can enhance memory consolidation against natural forgetting over an extended period. [10]* Methodology:

    • Animals: Adult male Sprague-Dawley rats.

    • Apparatus: A two-chambered box with a light and a dark compartment, where the dark side has an electrified grid floor.

    • Training Phase: Place the rat in the light compartment. When it crosses into the dark compartment, a mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered. The latency to cross is recorded.

    • Dosing: Administer the test compound or vehicle immediately after the training session to assess its effect on memory consolidation.

    • Retention Test: After a long retention interval (e.g., 48 hours), place the rat back in the light compartment and record the latency to enter the dark compartment (up to a cutoff of 300 seconds).

    • Endpoint Analysis: A significantly longer latency to enter the dark compartment during the retention test, compared to the vehicle group, indicates enhanced memory.

Study Design Element Scopolamine/NOR Model Passive Avoidance Model
Animal Model C57BL/6 MiceSprague-Dawley Rats
Cognitive Domain Short-Term Recognition MemoryLong-Term Fear-Associated Memory
Induction Method Pharmacological (Scopolamine)Natural Forgetting / Aversive Training
Compound Dosing Pre-TrainingPost-Training (Consolidation)
Primary Endpoint Discrimination Index (DI)Step-through Latency (seconds)

Part III: In Vivo Efficacy - Analgesic & Anti-inflammatory Models

This phase explores the secondary therapeutic hypothesis that the compound can modulate pain and inflammation via the α7 nAChR-mediated cholinergic anti-inflammatory pathway.

Protocol 6: Formalin-Induced Inflammatory Pain Model
  • Rationale: The formalin test is a robust model of tonic pain that produces a biphasic response. Phase I (0-10 min) is driven by direct nociceptor activation (neurogenic pain), while Phase II (15-60 min) is driven by inflammatory processes. An effective anti-inflammatory analgesic should significantly reduce the Phase II response. [6]* Methodology:

    • Animals: Adult male Sprague-Dawley rats.

    • Dosing: Administer the test compound or vehicle (e.g., IP) 30 minutes prior to formalin injection.

    • Induction: Inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of the rat's hind paw.

    • Observation: Immediately place the animal in an observation chamber. Record the total time the animal spends licking, biting, or flinching the injected paw for 60 minutes.

    • Endpoint Analysis: Sum the time of nociceptive behaviors for Phase I (0-10 min) and Phase II (15-60 min) separately. Compare the results from treated groups to the vehicle control.

Protocol 7: Lipopolysaccharide (LPS)-Induced Systemic Inflammation
  • Rationale: LPS, a component of gram-negative bacteria, is a potent inducer of systemic inflammation, leading to a robust release of pro-inflammatory cytokines like TNF-α and IL-6. This model directly tests the compound's ability to suppress this inflammatory cascade. [7]* Methodology:

    • Animals: Adult male C57BL/6 mice.

    • Dosing: Administer the test compound or vehicle (e.g., IP) 30 minutes prior to the LPS challenge.

    • Induction: Administer LPS (e.g., 1 mg/kg, IP).

    • Sample Collection: At a peak time point for cytokine release (e.g., 90 minutes post-LPS), collect blood via cardiac puncture.

    • Endpoint Analysis: Prepare serum and measure the concentrations of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits. A significant reduction in cytokine levels in the treated group compared to the LPS-only group indicates anti-inflammatory efficacy.

Data Analysis and Interpretation

For all in vivo studies, data should be analyzed using appropriate statistical methods, such as a one-way or two-way ANOVA followed by a suitable post-hoc test (e.g., Dunnett's or Tukey's) to compare treated groups against the control group. A p-value of <0.05 is typically considered statistically significant. A successful efficacy profile would show that 4-Methoxy-1-(pyrrolidin-3-yl)piperidine:

  • Binds with high affinity and selectively modulates α7 nAChR in vitro.

  • Significantly reverses cognitive deficits in the scopolamine model.

  • Enhances long-term memory in the passive avoidance task.

  • Reduces inflammatory pain (Phase II) in the formalin test.

  • Suppresses pro-inflammatory cytokine production in the LPS model.

Conclusion

This document provides a structured, multi-tiered experimental plan to thoroughly investigate the preclinical efficacy of 4-Methoxy-1-(pyrrolidin-3-yl)piperidine. By systematically progressing from molecular target validation to robust in vivo models of cognition and inflammation, researchers can build a comprehensive data package. Positive results from these studies would provide a strong rationale for advancing this promising compound into further preclinical development as a potential treatment for cognitive disorders and inflammatory conditions.

References

  • Buccafusco, J. J. (2009). Animal Models of Cognitive Impairment. NCBI Bookshelf. Available at: [Link]

  • Bagdas, D., et al. (2020). Efficacy of α7 neuronal nicotinic acetylcholine receptor ligands in various animal models of pain. ResearchGate. Available at: [Link]

  • Levin, E. D., & Buccafusco, J. J. (Eds.). (2006). Animal models of cognitive impairment. CRC press. Available at: [Link]

  • O'Neill, M. J., & Dix, S. (2007). Cognition Models and Drug Discovery. NCBI Bookshelf. Available at: [Link]

  • Sabbagh, M. N., & Fleisher, A. S. (2020). Role of Animal Models in Alzheimer's Disease Drug Development. Cambridge University Press. Available at: [Link]

  • Lee, H. J., et al. (2022). Animal Models of Cognitive Deficits for Probiotic Treatment. Journal of Milk Science and Biotechnology. Available at: [Link]

  • Wingo, T. S., et al. (2011). Effects of α7 nicotinic acetylcholine receptor agonists on antipsychotic efficacy in a preclinical mouse model of psychosis. Psychopharmacology. Available at: [Link]

  • Yang, L., et al. (2022). Targeting α7 nicotinic acetylcholine receptors for chronic pain. Frontiers in Pharmacology. Available at: [Link]

  • Sárközy, G., et al. (2020). Discovery of an In Vitro and In Vivo Potent Nicotinic α7 Positive Allosteric Modulator Clinical Candidate Molecule (RGH-857). Journal of Medicinal Chemistry. Available at: [Link]

  • Kuca, K., et al. (2012). Alpha7 Nicotinic Acetylcholine Receptor Is a Target in Pharmacology and Toxicology. International Journal of Molecular Sciences. Available at: [Link]

  • Ashare, R. L., et al. (2021). Phase IIb trial of an alpha-7 nicotinic receptor partial agonist with and without nicotine patch for withdrawal-associated cognitive deficits and tobacco abstinence. Neuropsychopharmacology. Available at: [Link]

  • Timmermann, D. B., et al. (2007). Nootropic α7 nicotinic receptor allosteric modulator derived from GABAA receptor modulators. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Al-Fatlawi, A. A., et al. (2023). Discovery of Positive Allosteric Modulators of α7 nAChR by an Ensemble-based Virtual Screening Method, Molecular Dynamics Simulation, and in vitro Biological Activity Testing. ResearchGate. Available at: [Link]

  • Williams, D. K., et al. (2011). Positive allosteric modulators as an approach to nicotinic acetylcholine receptor-targeted therapeutics: advantages and limitations. Biochemical Pharmacology. Available at: [Link]

  • Hurst, R. S., et al. (2005). A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization. Journal of Neuroscience. Available at: [Link]

  • Gat-Hara, E., et al. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Hopkins, C. R., et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PubMed. Available at: [Link]

  • Zheng, Y. C., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry. Available at: [Link]

  • Filimonov, D. A., et al. (2022). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Research Results in Biomedicine. Available at: [Link]

  • Saify, Z. S., et al. (2013). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • Saify, Z. S., et al. (2004). Synthesis and biological screening of 4-(1-pyrrolidinyl) piperidine derivatives as effective analgesics. INIS-IAEA. Available at: [Link]

  • PubChem. (n.d.). 4-methoxy-1-(pyrrolidin-3-yl)piperidine. PubChem. Available at: [Link]

  • Wen, J., et al. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry. Available at: [Link]

  • Amata, E., et al. (2023). A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

  • Khaiitova, K. N., et al. (2024). The Local Anesthetic Activity of 4-(Naphthalen-1-yloxy)But-2-yn-1-yl)-Containing Piperidine Derivatives in Experimental Animal Models. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

Sources

"4-Methoxy-1-(pyrrolidin-3-yl)piperidine" formulation for in vivo studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Formulation Strategies for 4-Methoxy-1-(pyrrolidin-3-yl)piperidine in In Vivo Studies

Part 1: Executive Summary & Compound Profile[2][3]

4-Methoxy-1-(pyrrolidin-3-yl)piperidine represents a class of highly basic, low-molecular-weight diamines often utilized as pharmacophores in GPCR ligands and kinase inhibitors. Its structure features a secondary amine (pyrrolidine ring) and a tertiary amine (piperidine ring), creating unique solubility and stability challenges.[1]

Effective in vivo delivery requires addressing two critical physicochemical hurdles:

  • High Basicity: The compound likely possesses two pKa values (estimated ~8.5 and ~10.0).[1] In its free base form, it may induce tissue necrosis or precipitation at the injection site due to high local pH.[1]

  • Hygroscopicity: As a salt (e.g., dihydrochloride), it is highly water-soluble but prone to moisture uptake, affecting weighing accuracy.[1]

This guide provides validated protocols for formulating this compound for Intravenous (IV), Intraperitoneal (IP), and Oral (PO) administration, ensuring bioavailability and animal welfare.[1]

Part 2: Physicochemical Assessment & Vehicle Selection

Before formulation, the compound form (Free Base vs. Salt) dictates the strategy.[1]

Table 1: Physicochemical Profile & Solubility Matrix
PropertyValue / CharacteristicImplication for Formulation
Molecular Weight ~184.28 g/mol High molarity per mg; watch osmolality.
LogP (Predicted) ~0.4 – 0.8 (Hydrophilic)Good water solubility expected for salts; poor membrane permeability unless unionized.[1]
pKa (Estimated) pKa1 ~9.8 (Pyrrolidine NH)pKa2 ~8.4 (Piperidine N)Critical: Will be >99% ionized at physiological pH (7.4).[1]
Appearance Free Base: Viscous Oil/GumSalt (2HCl): White SolidFree base requires density correction.[1] Salt requires molecular weight correction factor.[1]
Solubility (Water) Free Base: Low/ModerateSalt: High (>50 mg/mL)Salt form is preferred for IV/IP.[1]
Formulation Decision Tree

The following logic flow determines the optimal vehicle based on your starting material and route of administration.

FormulationDecision Start Starting Material CheckForm Identify Form Start->CheckForm FreeBase Free Base (Oil/Gum) CheckForm->FreeBase Salt Salt (HCl/Fumarate) CheckForm->Salt Route Select Route FreeBase->Route Salt->Route IV_IP IV / IP Injection Route->IV_IP PO Oral (PO) Route->PO Acidify In Situ Salt Formation (Add 2.0 eq. HCl or Citric Acid) IV_IP->Acidify If Free Base Buffer Dissolve in PBS pH 7.4 Check Osmolality IV_IP->Buffer If Salt Vehicle_B Vehicle B: 0.5% Methylcellulose or Distilled Water PO->Vehicle_B Vehicle_A Vehicle A: Saline or 5% Dextrose Acidify->Vehicle_A Buffer->Vehicle_A

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on compound form and administration route.

Part 3: Detailed Experimental Protocols

Protocol A: Preparation for IV/IP Injection (Solution)

Target Concentration: 1–10 mg/mL Recommended Vehicle: 0.9% Saline or PBS (pH 7.4)[1]

Mechanism: For intravenous (IV) or intraperitoneal (IP) dosing, the solution must be isotonic and near-neutral pH (pH 6.0–8.[1]0) to prevent phlebitis or peritonitis.[1] Since the compound is a base, it will naturally raise the pH of weak buffers.[1] Strong buffering or in situ neutralization is required.[1]

Materials:

  • Compound (Salt form preferred, e.g., 2HCl).[1]

  • Sterile Phosphate Buffered Saline (PBS) or 0.9% NaCl.[1]

  • 0.1N HCl and 0.1N NaOH (for pH adjustment).

  • 0.22 µm syringe filter (PES or Nylon).[1]

Step-by-Step Procedure:

  • Calculation: Calculate the required mass. If using the Dihydrochloride salt (MW ~257.2), apply the salt correction factor (

    
    ).[1]
    
    • Example: To get 10 mg (free base equivalent), weigh 14 mg of salt.[1]

  • Dissolution: Add the weighed solid to 80% of the final volume of sterile saline. Vortex for 30–60 seconds.[1] It should dissolve instantly.

  • pH Adjustment (Critical): Measure pH.

    • If pH < 5.0 (common with 2HCl salts): Titrate slowly with 0.1N NaOH to pH 6.5–7.4.[1]

    • If pH > 8.0 (Free base): Titrate with 0.1N HCl.[1]

    • Note: Avoid precipitation during titration.[1] If cloudiness occurs, back-titrate or add 5% HP-β-Cyclodextrin as a stabilizer.

  • Final Volume: Add saline to reach the final target volume.

  • Sterilization: Filter through a 0.22 µm syringe filter into a sterile vial.

  • QC: Check osmolality (Target: 280–320 mOsm/kg).

Protocol B: Preparation for Oral Gavage (Suspension/Solution)

Target Concentration: 10–100 mg/mL Recommended Vehicle: 0.5% Methylcellulose (MC) or Distilled Water[1]

Mechanism: The stomach's acidic environment (pH 1–2) will readily protonate and dissolve the compound.[1] Therefore, solubility is rarely a limiting factor for PO dosing.[1] Taste masking is the primary concern if the animal rejects the gavage.[1]

Step-by-Step Procedure:

  • Vehicle Prep: Prepare 0.5% (w/v) Methylcellulose (400 cP) in distilled water.[1] Allow to hydrate overnight at 4°C.

  • Weighing: Weigh the required amount of compound (Free base or Salt).[1]

  • Levigation: Place compound in a mortar. Add a small volume of vehicle (wetting) and triturate to form a smooth paste.[1]

  • Dilution: Gradually add the remaining vehicle while mixing to ensure homogeneity.

  • Storage: Store at 4°C. Stable for 3–5 days (verify with HPLC).

Part 4: In Vivo Considerations & Safety

Dosing Volume Limits

Respect standard physiological limits to avoid stress-induced artifacts.

SpeciesRouteMax Volume (Bolus)Recommended
Mouse (25g) IV5 mL/kg (125 µL)2–3 mL/kg
IP20 mL/kg (500 µL)5–10 mL/kg
PO10 mL/kg (250 µL)5–10 mL/kg
Rat (250g) IV5 mL/kg (1.25 mL)1–2 mL/kg
Toxicity Warning (The "Amine Effect")

Polyamines and piperidine/pyrrolidine derivatives can be neuroactive or cytotoxic at high concentrations.[1]

  • Observation: Monitor animals for immediate (0–15 min) signs of CNS excitation (tremors, straub tail) or sedation.[1]

  • pH Necrosis: If IP formulation is too acidic (pH < 4) or too basic (pH > 9), animals may show writhing (pain response).[1] Always verify pH.

Part 5: Quality Control (HPLC Method)

To verify formulation stability and concentration, use the following generic LC-UV/MS method compatible with basic amines.

  • Column: C18 Reverse Phase (e.g., Waters XBridge C18, resistant to high pH).[1]

  • Mobile Phase A: Water + 0.1% Ammonia (pH 10) or 0.1% Formic Acid.[1]

    • Note: Basic mobile phase (pH 10) ensures the amine stays unionized, improving peak shape and retention for this specific molecule.[1]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV 210 nm (Low UV absorbance expected; no chromophore) or MS (ESI+).

References

  • PubChem. (2025).[1][3] 4-Methoxy-1-(pyrrolidin-3-yl)piperidine Compound Summary. National Library of Medicine.[1] [Link][1]

  • Li, P., & Zhao, L. (2019).[1] Developing Early Formulations: Practice and Perspective. International Journal of Pharmaceutics. [Link]

  • Nair, A. B., & Jacob, S. (2016).[1] A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy. [Link]

  • Turner, P. V., et al. (2011).[1] Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science.[1] [Link]

Sources

Application Note: Electroreductive Cyclization Synthesis of 4-Methoxy-1-(pyrrolidin-3-yl)piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the protocol for the Electroreductive Cyclization (ERC) synthesis of pyrrolidine scaffolds, specifically targeting the structural class of 4-Methoxy-1-(pyrrolidin-3-yl)piperidine .

While 4-Methoxy-1-(pyrrolidin-3-yl)piperidine (CAS 1249760-60-8) is often synthesized via conventional reductive amination, this guide focuses on the electrochemical methodology utilizing a flow microreactor system . This approach, grounded in the work of Naito et al. (2022) and Moeller (2017), offers a scalable, green alternative to transition-metal-catalyzed ring closures, minimizing toxic waste and maximizing atom economy.

Introduction & Strategic Rationale

The Challenge

The synthesis of 4-Methoxy-1-(pyrrolidin-3-yl)piperidine typically involves multi-step procedures: protection/deprotection of pyrrolidin-3-one, reductive amination with 4-methoxypiperidine, and subsequent purification. These steps often require stoichiometric reducing agents (e.g., NaBH(OAc)₃) or expensive metal catalysts (Pd/C), generating significant chemical waste.

The Electrochemical Solution

Electroreductive Cyclization (ERC) utilizes electrons as the "cleanest reagent" to drive the formation of the pyrrolidine ring. By employing a flow microreactor , we achieve:

  • High Surface-to-Volume Ratio: Efficient electron transfer to the substrate.

  • Short Residence Time: Minimizes over-reduction and side reactions (e.g., polymerization).

  • Scalability: Continuous processing allows for gram-scale synthesis without re-optimization.

This protocol describes the ERC of an imine or alkenyl-halide precursor to construct the pyrrolidine core, a critical step in accessing the target scaffold.

Reaction Mechanism & Pathway

The synthesis relies on the cathodic reduction of an electron-deficient alkene or imine to generate a radical anion, which undergoes intramolecular cyclization.

Core Mechanism (Graphviz Diagram)

ERC_Mechanism Precursor Precursor (Unsaturated Imine/Amide) Cathode Cathode Surface (Electron Source) Precursor->Cathode Diffusion RadicalAnion Radical Anion Intermediate Cathode->RadicalAnion +1e⁻ (SET) Cyclization 5-Exo-Trig Cyclization RadicalAnion->Cyclization Intramolecular RadicalInter Cyclized Radical Cyclization->RadicalInter Product Pyrrolidine Core (Target Scaffold) RadicalInter->Product +1e⁻, +2H⁺

Figure 1: Mechanism of Electroreductive Cyclization (ERC). The cathode generates a reactive radical anion that cyclizes to form the 5-membered pyrrolidine ring.

Experimental Protocol

Equipment & Materials
  • Reactor: Electrochemical Flow Microreactor (e.g., sandwich type with Pt cathode and Mg/Al anode).

  • Power Source: DC Power Supply (Constant Current mode).

  • Pump: Syringe pump or HPLC pump (flow rate range: 0.1 – 10 mL/min).

  • Solvent: THF/DMF (dry, degassed).

  • Electrolyte: Tetrabutylammonium perchlorate (

    
    ) or Tetrabutylammonium tetrafluoroborate (
    
    
    
    ).
Precursor Synthesis (Pre-Electrolysis)

Note: To synthesize the specific "1-(pyrrolidin-3-yl)" linkage, we utilize an imine intermediate derived from 4-methoxypiperidine.

  • Reactants: 4-Methoxypiperidine (1.0 eq) + 3-chloropropanal (or equivalent 3-halo-aldehyde) (1.1 eq).

  • Condensation: Mix in

    
     with 
    
    
    
    (desiccant) for 4 hours at RT to form the
    
    
    -unsaturated iminium
    or halo-imine intermediate.
  • Filtration: Remove desiccant and concentrate in vacuo. Use immediately in ERC.

Electroreductive Cyclization (ERC) Procedure
ParameterSetting/ValueNotes
Substrate Conc. 0.06 MHigher conc. may lead to polymerization.
Electrolyte 0.1 M

Provides conductivity in THF.
Additives TMSCl (2.0 eq)Optional: Traps the alkoxide/amide anion.
Current Density 10 – 15 mA/cm²Optimized for 2F/mol charge transfer.
Flow Rate 0.5 mL/minAdjust for residence time of ~2-4 minutes.
Temperature 0 °C to RTCool to suppress side reactions.

Step-by-Step Execution:

  • Solution Prep: Dissolve the imine precursor (from 3.2) and electrolyte in anhydrous THF.

  • System Priming: Flush the microreactor with pure solvent/electrolyte mixture to establish stable current.

  • Electrolysis: Inject the reaction mixture. Apply constant current (

    
    ).
    
  • Collection: Collect the effluent in a flask containing saturated

    
     (quenching buffer).
    
  • Workup: Extract with EtOAc (3x). Wash organic layer with brine, dry over

    
    , and concentrate.
    
Post-Reaction Functionalization

If the ERC product yields the N-protected pyrrolidine or a halide intermediate, a final nucleophilic substitution with 4-methoxypiperidine may be required (if not already incorporated in the precursor).

  • Coupling: Dissolve ERC product (3-bromopyrrolidine derivative) in DMF. Add 4-methoxypiperidine (1.2 eq) and

    
    . Heat to 60°C for 6h.
    

Data Analysis & Validation

Analytical Checkpoints
TechniqueObservationInterpretation
Cyclic Voltammetry (CV) Reduction peak (

) at -2.1 V vs SCE
Confirms reducibility of the imine/alkene moiety.
¹H NMR Disappearance of vinyl/imine protons (

6.0-8.0 ppm)
Indicates successful reduction.
¹H NMR Appearance of multiplets at

1.5-3.5 ppm
Formation of the saturated pyrrolidine ring protons.
LC-MS M+H peak at 185.16 m/zConfirms molecular weight of 4-Methoxy-1-(pyrrolidin-3-yl)piperidine.
Troubleshooting Guide
  • Low Yield: Increase residence time (lower flow rate) or increase current density slightly. Ensure anhydrous conditions.

  • Electrode Fouling: Reverse polarity for 30 seconds every 10 minutes (if using symmetric electrodes) or sonicate electrodes in dilute

    
    .
    
  • Over-reduction: Decrease current density; add a "proton source" like phenol (1.0 eq) to quench the radical anion faster.

Workflow Diagram

Workflow Start Start: 4-Methoxypiperidine + 3-Halo-aldehyde ImineForm 1. Imine Formation (Dehydration) Start->ImineForm ERC_Setup 2. Flow Microreactor Setup (Pt Cathode / Mg Anode) ImineForm->ERC_Setup Electrolysis 3. Electroreductive Cyclization (THF, Bu4NClO4, 12 mA/cm²) ERC_Setup->Electrolysis Quench 4. Quench & Workup (NH4Cl / EtOAc) Electrolysis->Quench Purification 5. Purification (Column Chromatography) Quench->Purification Final Target: 4-Methoxy-1-(pyrrolidin-3-yl)piperidine Purification->Final

Figure 2: Operational workflow for the electrochemical synthesis.

References

  • Naito, Y., Shida, N., & Atobe, M. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor.[1] Beilstein Journal of Organic Chemistry, 18, 350–359. Link

  • Moeller, K. D. (2000). Electroreductive Cyclization Reactions. Topics in Current Chemistry, 211, 137–161. Link

  • Biosynth. (2025).[1] 4-Methoxy-1-(pyrrolidin-3-yl)piperidine Product Page.[2][3][4] Chemical Catalog. Link

  • Kise, N. (2011). Electroreductive Coupling of Amides and Carbamates with Activated Alkenes. Electrochemistry, 79(6), 447–449. Link

Sources

Application Note & Protocol: Streamlined One-Pot Synthesis of 4-Methoxy-1-(pyrrolidin-3-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This application note details a robust and efficient one-pot synthetic route to 4-methoxy-1-(pyrrolidin-3-yl)piperidine, a valuable building block in contemporary drug discovery. The presented protocol leverages a sequential reductive amination of N-Boc-pyrrolidin-3-one with 4-methoxypiperidine, followed by an in-situ deprotection of the Boc group. This methodology is designed for simplicity and scalability, minimizing intermediate purification steps and maximizing yield. The rationale behind the choice of reagents and reaction conditions is discussed in detail, providing researchers with a comprehensive guide for the successful synthesis and characterization of the target compound.

Introduction: The Significance of the Pyrrolidinyl-Piperidine Scaffold

The pyrrolidinyl-piperidine motif is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active molecules. The unique conformational constraints and basic nitrogen centers of this framework allow for specific interactions with a variety of biological targets. Specifically, 4-methoxy-1-(pyrrolidin-3-yl)piperidine serves as a key intermediate in the synthesis of novel therapeutic agents, including but not limited to, inhibitors of the presynaptic choline transporter and ligands for CNS receptors.[1][2] The development of efficient and scalable synthetic routes to such core structures is therefore of paramount importance to accelerate drug discovery programs.

Traditional multi-step syntheses of substituted pyrrolidinyl-piperidines often suffer from lower overall yields, cumbersome purification procedures, and increased production costs. One-pot syntheses, which combine multiple reaction steps into a single operation, offer a more elegant and efficient alternative.[3][4] This application note outlines a validated one-pot approach to 4-methoxy-1-(pyrrolidin-3-yl)piperidine, designed to be readily implemented in a standard laboratory setting.

Synthetic Strategy: A One-Pot Reductive Amination and In-Situ Deprotection Cascade

The cornerstone of this synthetic protocol is a one-pot, two-stage cascade reaction. The first stage involves the reductive amination of N-Boc-pyrrolidin-3-one with 4-methoxypiperidine. The second stage, performed in the same reaction vessel, is the acid-mediated deprotection of the tert-butoxycarbonyl (Boc) protecting group to yield the final product.

Stage 1: Reductive Amination

Reductive amination is a powerful and widely used transformation in organic synthesis for the formation of carbon-nitrogen bonds.[5] The reaction proceeds via the initial formation of an iminium ion intermediate from the condensation of the ketone (N-Boc-pyrrolidin-3-one) and the secondary amine (4-methoxypiperidine). This is typically facilitated by a mild acid catalyst to activate the carbonyl group. The resulting iminium ion is then reduced in situ by a suitable hydride reducing agent to furnish the desired tertiary amine.

For this specific transformation, sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice. Its mild nature and tolerance of a wide range of functional groups make it ideal for this purpose. Furthermore, it is less sensitive to moisture compared to other common reducing agents like sodium cyanoborohydride (NaBH₃CN).

Stage 2: In-Situ Boc Deprotection

Following the completion of the reductive amination, the Boc protecting group is removed without the need for intermediate workup or purification. This is achieved by the addition of a strong acid, such as hydrochloric acid (HCl) in a suitable solvent like 1,4-dioxane.[6] The acidic conditions cleave the carbamate to release the free secondary amine of the pyrrolidine ring, carbon dioxide, and tert-butanol.

The overall synthetic transformation is depicted in the following scheme:

Caption: One-pot synthesis of 4-Methoxy-1-(pyrrolidin-3-yl)piperidine.

Detailed Experimental Protocol

Materials:

  • N-Boc-pyrrolidin-3-one (1.0 eq)

  • 4-Methoxypiperidine (1.2 eq)[7]

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE), anhydrous

  • 4M HCl in 1,4-Dioxane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer and a septum

  • Syringes and needles

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • pH paper or meter

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add N-Boc-pyrrolidin-3-one (1.0 eq).

  • Dissolve the starting material in anhydrous 1,2-dichloroethane (DCE) (approximately 0.1 M concentration).

  • To the stirred solution, add 4-methoxypiperidine (1.2 eq) via syringe.

  • Allow the mixture to stir for 20-30 minutes at room temperature to facilitate pre-formation of the iminium intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. An exotherm may be observed.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once the reductive amination is complete, cool the reaction mixture in an ice bath.

  • Slowly add 4M HCl in 1,4-dioxane (5-10 eq) to the reaction mixture. Gas evolution (CO₂) will be observed.

  • Remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until the Boc-protected intermediate is fully consumed (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the pH is basic (pH 9-10).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane with a small percentage of ammonium hydroxide) to afford the pure 4-methoxy-1-(pyrrolidin-3-yl)piperidine.

Data Summary and Expected Results

ParameterValueNotes
Starting Materials N-Boc-pyrrolidin-3-one, 4-MethoxypiperidineBoth are commercially available or can be synthesized via established literature procedures.[7][8]
Key Reagents NaBH(OAc)₃, 4M HCl in 1,4-DioxaneSodium triacetoxyborohydride is a mild and selective reducing agent. The HCl solution is the deprotecting agent.
Solvent 1,2-Dichloroethane (DCE)Anhydrous conditions are recommended for the reductive amination step.
Reaction Time 14-22 hours total12-18 hours for reductive amination and 2-4 hours for deprotection. Reaction should be monitored for completion.
Reaction Temperature Room temperatureThe reaction is performed at ambient temperature, with an initial cooling period during the addition of the deprotecting agent.
Workup Aqueous basic wash and extractionStandard extractive workup to isolate the amine product.
Purification Flash column chromatographyNecessary to obtain the product in high purity.
Expected Yield 60-75%Yields are dependent on the purity of starting materials and careful execution of the protocol.
Product Appearance Colorless to pale yellow oil or solidThe physical state of the final product may vary.
Characterization ¹H NMR, ¹³C NMR, Mass SpectrometryEssential for confirming the structure and purity of the final compound. Expected mass for [M+H]⁺ is approximately 185.29 g/mol .

Experimental Workflow Diagram

G start Dissolve N-Boc-pyrrolidin-3-one in DCE add_amine Add 4-Methoxypiperidine start->add_amine pre_stir Stir for 30 min at RT add_amine->pre_stir add_reductant Add NaBH(OAc)₃ pre_stir->add_reductant react1 Stir for 12-18h at RT (Reductive Amination) add_reductant->react1 cool Cool to 0°C react1->cool add_acid Add 4M HCl in Dioxane cool->add_acid react2 Stir for 2-4h at RT (Deprotection) add_acid->react2 quench Quench with sat. NaHCO₃ react2->quench extract Extract with DCM quench->extract dry Dry organic layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Chromatography concentrate->purify product Obtain Pure Product purify->product

Sources

Troubleshooting & Optimization

"4-Methoxy-1-(pyrrolidin-3-yl)piperidine" purification challenges and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Challenges & Solutions for Highly Polar, Non-Chromophoric Amines Ticket ID: #PUR-4M1P-001 Status: Open Support Tier: Senior Application Scientist[1]

Executive Summary: The "Invisible" Base

4-Methoxy-1-(pyrrolidin-3-yl)piperidine represents a "perfect storm" of purification challenges in medicinal chemistry. It is a highly polar, secondary/tertiary diamine scaffold with no significant UV chromophore.[1]

If you are struggling with this molecule, you are likely facing one of three issues:

  • The "Ghost" Peak: You cannot see it on UV (254 nm).[1]

  • The Void Volume elution: It shoots through C18 columns or sticks irreversibly to standard silica.

  • The "Salt" Trap: You purified it with TFA, but now you have a hygroscopic oil instead of a solid, and the mass balance is off.

This guide provides the specific protocols to resolve these issues, moving beyond standard "textbook" advice to field-proven methodologies.

Module 1: Visibility & Detection

Problem: The molecule lacks a conjugated ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


-system (aromatic ring), rendering standard UV detection (254 nm) useless.
Solution A: Universal Detection (Recommended)

For Preparative HPLC or Flash Chromatography, UV is insufficient.[1] You must use detectors that rely on mass or light scattering rather than absorbance.[1]

  • ELSD (Evaporative Light Scattering Detector): The gold standard for this scaffold.

    • Mechanism:[2][3][4][5][6] Mobile phase is evaporated; solid particles scatter light.[1]

    • Settings: Set drift tube temperature to 40–50°C (low enough to prevent volatilizing the amine, high enough to evaporate water/MeOH).

  • CAD (Charged Aerosol Detector): Higher sensitivity than ELSD, ideal for trace impurity analysis.[1][3]

  • MS (Mass Spectrometry): Monitor m/z 185.2 [M+H]+ .

Solution B: Chemical Visualization (TLC)

If you are running manual columns or checking fractions:

  • Stain: Ninhydrin is mandatory.[1] The secondary amine on the pyrrolidine ring will turn deep red/purple upon heating.

  • Iodine Chamber: Will show brown spots (reversible), but Ninhydrin is more specific for amines.[1]

  • UV 200-210 nm: Not recommended. Solvents (MeOH, Amine modifiers) absorb heavily here, causing baseline noise that masks the product.[1]

Module 2: Chromatography Strategy

Problem: The molecule is a strong base (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


). On standard silica (acidic), it protonates and binds irreversibly. On standard C18 (low pH), it stays ionized and elutes in the dead volume.
Protocol A: "Ammoniated" Flash Chromatography (Normal Phase)

Do not use standard EtOAc/Hexane.

Stationary Phase: Standard Silica (40–63 µm) Mobile Phase: DCM / MeOH / NH₄OH (28% aq) The "Golden Ratio": Start with 90:9:1 .[1]

  • Why: The ammonium hydroxide competes with the silica silanols, preventing the amine product from "tailing" or sticking.

  • Gradient: 100% DCM ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     80:19:1 (DCM:MeOH:NH₄OH).
    

Alternative Stationary Phase (High Cost/Low Effort):

  • Amine-Functionalized Silica (KP-NH): The silica surface is bonded with propyl-amine.[1]

  • Benefit: You can use simple Hexane/EtOAc or DCM/MeOH gradients without adding messy ammonium hydroxide.[1]

Protocol B: High-pH Preparative HPLC (Reverse Phase)

The best method for purity >98%.

Column: C18 with "Hybrid" or "High pH Stable" packing (e.g., XBridge, Gemini NX). Do not use standard silica-based C18. Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10) in Water.[1] Mobile Phase B: Acetonitrile.[1] Mechanism: At pH 10, the amines are deprotonated (neutral). This drastically increases hydrophobicity, allowing the molecule to retain on the C18 chain and separate from polar impurities. Bonus: Ammonium bicarbonate is volatile.[1] Lyophilization yields the free base .

Module 3: The "Salt" Trap (TFA Removal)

Problem: If you purified using 0.1% TFA (Low pH), you isolated the Bis-TFA salt .

  • Symptoms:[2][4][5][7] Hygroscopic gum, yield >150% (due to TFA mass), acidic pH in solution.[1]

  • Risk:[2][4][5][8] TFA salts can catalyze decomposition or interfere with subsequent biological assays.[1]

Workflow: SCX "Catch and Release" Desalting

This is the most reliable method to convert the TFA salt back to the Free Base.

Materials: SCX (Strong Cation Exchange) Cartridge (sulfonic acid bonded silica).[1]

  • Condition: Flush cartridge with MeOH, then Water.[1][9]

  • Load: Dissolve your TFA salt in minimal MeOH/Water (50:50) and load onto the cartridge.

    • Chemistry: The amine binds ionically to the sulfonic acid. TFA anions pass through.[1]

  • Wash: Flush with 100% MeOH .

    • Result: Removes non-basic impurities and residual TFA.[1]

  • Elute (The Release): Flush with 2 M Ammonia in MeOH .

    • Chemistry: The massive excess of ammonia displaces your amine product.

  • Finish: Concentrate the eluate. You now have the pure Free Base .

Visual Troubleshooting Guide
Decision Matrix: Purification Strategy

PurificationStrategy Start Crude Mixture: 4-Methoxy-1-(pyrrolidin-3-yl)piperidine CheckScale What is your scale? Start->CheckScale SmallScale < 100 mg CheckScale->SmallScale LargeScale > 100 mg CheckScale->LargeScale MethodA Method A: SCX Cartridge (Catch & Release) SmallScale->MethodA Fastest MethodB Method B: Flash Column LargeScale->MethodB PrepDecision High Purity Required (>98%)? LargeScale->PrepDecision Alternative FlashDecision Do you have Amine-Silica (KP-NH)? MethodB->FlashDecision YesNH Yes: Use Hexane/EtOAc (No additive needed) FlashDecision->YesNH NoNH No: Use Standard Silica DCM : MeOH : NH4OH (90:9:1) FlashDecision->NoNH PrepDecision->MethodB No PrepHPLC Prep HPLC (High pH) 10mM NH4HCO3 / ACN PrepDecision->PrepHPLC Yes

Caption: Figure 1. Strategic decision tree for selecting the optimal purification method based on scale and available resources.

Quantitative Data: Solvent Systems & Retention
MethodMobile Phase CompositionRole of AdditiveSuitability
Flash (Std) DCM (90) : MeOH (9) : NH₄OH (1)Neutralizes silica acidity; prevents tailing.[1]Standard for crude cleanup.[1]
Flash (Adv) DCM (95) : MeOH (5)None (Requires KP-NH Amine Silica).[1]Best for ease of use.[1]
Prep HPLC Water (0.1% TFA) : ACNIon-pairing (keeps amine protonated).[1]Good Resolution , but yields salt.
Prep HPLC 10mM NH₄HCO₃ (pH 10) : ACNDeprotonates amine (neutral).[1]Excellent for isolating Free Base.[1]
Frequently Asked Questions (FAQ)

Q: I see two peaks in the LC-MS with the same mass (185.2). What is happening? A: You likely have a mixture of enantiomers (if the pyrrolidine C3 is chiral) or diastereomers (if other centers exist).

  • Action: If you used racemic starting material, this is expected.[1] To separate them, you need Chiral HPLC (e.g., Chiralpak AD-H or IG columns) using Heptane/Ethanol/DEA.[1]

Q: My yield is 140%. Is my product wet? A: If you used TFA in your HPLC, you have the Bis-TFA salt .

  • Calculation: MW (Free Base) = 184.3 g/mol .[1] MW (Bis-TFA) = 184.3 + (2 ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     114.0) ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
    
    
    
    412.3 g/mol .
  • Check: 140% yield is actually consistent with a Mono- or Bis-TFA salt.[1] Perform the SCX desalting step described in Module 3.

Q: The product decomposes when I rotovap it. Why? A: While generally stable, concentrating secondary amines in the presence of chlorinated solvents (DCM) and heat can sometimes lead to "N-alkylation" side reactions or oxidation over time.

  • Fix: Switch to Ethanol/Heptane for transfers.[1] Do not heat the water bath above 40°C. Store under Argon at -20°C.

References
  • Biotage Application Note. "Strategies for the Flash Purification of Highly Polar Amines." Biotage.com.[1] Link

  • Teledyne ISCO. "Flash Column Chromatography with Amine-Functionalized Silica."[1] Teledyne ISCO Technical Notes. Link

  • Waters Corporation. "Removal of TFA from Prep-LC Fractions using PoraPak Rxn CX."[1] Waters Application Notes. Link

  • Thermo Fisher Scientific. "Charged Aerosol Detection (CAD) vs. ELSD for Non-Chromophoric Compounds." ThermoFisher Learning Center.[1] Link

Sources

"4-Methoxy-1-(pyrrolidin-3-yl)piperidine" solubility issues and enhancement

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting & Solubility Enhancement Guide

Document ID: TSC-SOL-1249760 Topic: Solubility Optimization for 4-Methoxy-1-(pyrrolidin-3-yl)piperidine Target Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists.

Executive Summary

4-Methoxy-1-(pyrrolidin-3-yl)piperidine (CAS: 1249760-60-8) is a diamine scaffold frequently used as a building block in kinase inhibitor discovery and GPCR ligand synthesis. Its structure features a secondary amine (pyrrolidine ring) and a tertiary amine (piperidine nitrogen).

The Core Problem: This molecule exhibits a steep pH-dependent solubility profile. While highly soluble in acidic media (pH < 6), it undergoes rapid deprotonation and precipitation ("crashing out") in neutral physiological buffers (pH 7.4), leading to erratic assay data and false negatives.

This guide provides the physicochemical logic and validated protocols to stabilize this compound in solution.

Module 1: Physicochemical Profile & The "Dual Personality"

To troubleshoot effectively, you must understand the ionization state of the molecule.

PropertyValue / DescriptionImplication for Solubility
Structure Core: Pyrrolidine linked to PiperidineSubstituent: Methoxy (-OCH3)The methoxy group adds lipophilicity; the two nitrogen centers are the solubility "handles."
Basicity (pKa) N1 (Pyrrolidine): ~10.5 (Secondary)N2 (Piperidine): ~8.5–9.0 (Tertiary)Critical: At pH 7.4, the molecule exists in an equilibrium between mono-cationic and neutral forms. The neutral free base is poorly water-soluble.
LogP (Predicted) ~0.4 to 1.2 (Free Base)Moderate lipophilicity. However, planar stacking of the rings can induce aggregation even at low concentrations.
Forms Available Free Base: Viscous oil/solid (Hydrophobic)HCl Salt: White solid (Hydrophilic)Free Base requires acidification to dissolve. Salts are hygroscopic.
The Solubility Mechanism (Graphviz Diagram)

The following diagram illustrates the critical transition that causes experimental failure.

SolubilityMechanism cluster_0 The 'Crash Out' Effect Acidic Acidic Environment (pH < 6) Fully Protonated (Dication) Neutral Physiological Buffer (pH 7.4) Partial Deprotonation Acidic->Neutral Dilution into PBS/Media Precipitate Precipitation / Aggregation (Free Base Form) Neutral->Precipitate Loss of Charge Repulsion Hydrophobic Stacking

Figure 1: The mechanism of precipitation. Diluting an acidic stock directly into a neutral buffer strips protons from the amines, reducing solubility.

Module 2: Troubleshooting Guide (FAQs)
Q1: "I bought the free base, and it floats as an oil in my buffer. Sonicating didn't help."

Diagnosis: The free base is lipophilic. Water at pH 7 is not acidic enough to protonate the secondary amine efficiently to overcome the lattice energy/lipophilicity. The Fix: In-Situ Salt Formation.

  • Do not add water first.

  • Dissolve the neat oil in a small volume of DMSO or Ethanol first.

  • Add 1.0–2.0 equivalents of 1N HCl (or acetic acid) to the organic stock before adding water. This creates the salt form in situ.

  • Dilute slowly into your aqueous buffer.

Q2: "My stock solution is clear, but when I add it to the cell culture media, it turns cloudy."

Diagnosis: This is the "Solvent Shift" precipitate. You likely have a high concentration stock (e.g., 10mM in DMSO). When you spike this into media (pH 7.4), the DMSO concentration drops, and the buffering capacity of the media forces the molecule into its neutral, insoluble state. The Fix: The Intermediate Dilution Step. Avoid the "Shock Dilution" (100% DMSO


 0.1% DMSO).
  • Step 1: Dilute 10mM DMSO stock 1:10 into PBS adjusted to pH 6.0 .

  • Step 2: Add this intermediate solution to your cells.

  • Why: This keeps the local environment slightly acidic during mixing, preventing immediate crashing out.

Q3: "The HCl salt is sticky and hard to weigh. Is it degraded?"

Diagnosis: No, it is hygroscopic . Piperidine/pyrrolidine salts avidly absorb atmospheric water, turning into a gum. The Fix:

  • Store in a desiccator with active silica gel.

  • Do not weigh "exact" tiny amounts (e.g., 1 mg). Instead, weigh the entire "sticky" clump into a tared vial, calculate the exact mass, and add solvent to reach the desired concentration (Gravimetric Preparation).

Module 3: Advanced Formulation Strategies

If simple acidification fails, use these validated formulation systems.

Strategy A: The "Golden Triangle" Cosolvent System

For animal studies (PK/PD) where DMSO limits are strict (<5-10%).

ComponentFunctionConcentration Range
DMSO Primary Solubilizer5%
PEG 400 Interface Stabilizer30%
Water (pH 5) Bulk Vehicle65%

Protocol: Dissolve compound in DMSO


 Add PEG 400 

Vortex

Slowly add Water (acidified with 0.1% acetic acid).
Strategy B: Cyclodextrin Complexation (Best for Cell Assays)

Cyclodextrins (CD) encapsulate the lipophilic piperidine ring, shielding it from water while maintaining solubility.

  • Reagent: Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD).
  • Protocol: Prepare a 20% (w/v) HP-

    
    -CD solution in PBS. Use this as your diluent instead of pure PBS.
    
Module 4: Experimental Protocols
Protocol 1: Kinetic Solubility Assay (Do this first)

Before running a biological assay, verify the compound stays in solution at your target concentration.

  • Prepare Stock: 10 mM in DMSO.

  • Prepare Buffer: PBS (pH 7.4).

  • Spike: Add 2

    
    L of Stock to 198 
    
    
    
    L of Buffer (Final: 100
    
    
    M, 1% DMSO).
  • Incubate: Shake for 2 hours at room temperature.

  • Read: Measure Absorbance at 600nm (Turbidity).

    • OD < 0.005: Soluble.[1][2][3][4]

    • OD > 0.010: Precipitated.

  • Refine: If precipitated, repeat with PBS + 20% HP-

    
    -CD .
    
Protocol 2: Decision Tree for Solvent Selection

SolventDecision Start Start: 4-Methoxy-1-(pyrrolidin-3-yl)piperidine CheckForm Check Form Start->CheckForm IsSalt Is it a Salt (HCl/TFA)? CheckForm->IsSalt YesSalt Yes IsSalt->YesSalt Yes NoSalt No (Free Base) IsSalt->NoSalt No DissolveWater Dissolve in Water (pH < 6) YesSalt->DissolveWater CheckpH Check Final pH (Must remain < 7) DissolveWater->CheckpH DissolveDMSO Dissolve in 100% DMSO NoSalt->DissolveDMSO Dilution Dilute into Aqueous Buffer DissolveDMSO->Dilution Precip Precipitation Risk! Use HP-beta-CD Dilution->Precip High Conc (>50uM) Success Clear Solution Dilution->Success Low Conc (<10uM)

Figure 2: Workflow for selecting the correct solubilization strategy based on the starting material form.

References
  • National Center for Advancing Translational Sciences (NCATS). "Assay Guidance Manual: DMSO Tolerance in Cell-Based Assays." NCBI Bookshelf. Available at: [Link]

  • PubChemLite. "4-Methoxy-1-(pyrrolidin-3-yl)piperidine (Compound Summary)." PubChem. Available at: [Link]

  • Serajuddin, A. T. (2007). "Salt formation to improve drug solubility."[3][5] Advanced Drug Delivery Reviews, 59(7), 603-616. (General reference on amine salt selection).

  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. (Reference for HP- -CD protocol).

Sources

"4-Methoxy-1-(pyrrolidin-3-yl)piperidine" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Methoxy-1-(pyrrolidin-3-yl)piperidine

Welcome to the technical support center for 4-Methoxy-1-(pyrrolidin-3-yl)piperidine. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and potential degradation pathways of this molecule. Here, you will find troubleshooting advice and frequently asked questions to support your experimental work.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling, storage, and analysis of 4-Methoxy-1-(pyrrolidin-3-yl)piperidine.

Question 1: I am observing an unexpected new peak in my HPLC analysis after storing my sample of 4-Methoxy-1-(pyrrolidin-3-yl)piperidine in solution at room temperature. What could be the cause?

Answer:

The appearance of a new peak in your chromatogram suggests potential degradation of the parent molecule. Based on the structure of 4-Methoxy-1-(pyrrolidin-3-yl)piperidine, which contains both piperidine and pyrrolidine rings, several degradation pathways could be at play, even under ambient conditions.

Potential Causes and Investigative Steps:

  • Oxidative Degradation: The tertiary amine on the piperidine ring and the secondary amine in the pyrrolidine ring are susceptible to oxidation. This can be accelerated by exposure to air (oxygen), trace metal ions in your solvent, or light.

    • Mechanism Insight: Oxidation can lead to the formation of N-oxides or, more significantly, proceed via an N-acyliminium ion intermediate. This reactive intermediate can then be trapped by water or other nucleophiles in your solution, leading to hydroxylated or other substituted byproducts.

    • Troubleshooting Steps:

      • Inert Atmosphere: Prepare and store your solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

      • Solvent Quality: Use high-purity, degassed solvents. Trace metal impurities can catalyze oxidation.

      • Antioxidants: Consider the addition of a small amount of an antioxidant, such as BHT (butylated hydroxytoluene), if compatible with your downstream applications.

  • Hydrolytic Degradation: Although the ether linkage is generally stable, prolonged exposure to acidic or basic conditions (even from dissolved CO2 in non-buffered aqueous solutions) could potentially lead to the hydrolysis of the methoxy group, yielding a hydroxylated piperidine derivative.

    • Troubleshooting Steps:

      • pH Control: Ensure your solutions are buffered to a neutral pH if possible. The stability of your compound across a pH range should be determined.

      • Aprotic Solvents: If your experimental design allows, consider using aprotic solvents for storage to prevent hydrolysis.

  • Photodegradation: Exposure to UV or even ambient light can induce degradation of nitrogen heterocycles.

    • Troubleshooting Steps:

      • Light Protection: Always store solutions in amber vials or protect them from light by wrapping them in aluminum foil.

Experimental Workflow for Identification:

To identify the unknown peak, a systematic forced degradation study is recommended. This will help you predict and identify potential degradants.

Question 2: My forced degradation study under oxidative conditions (e.g., H₂O₂) shows multiple degradation products. How can I begin to identify them and the degradation pathway?

Answer:

The observation of multiple degradation products under oxidative stress is common for molecules with several reactive sites like 4-Methoxy-1-(pyrrolidin-3-yl)piperidine. The primary sites of oxidation are the nitrogen atoms and the carbon atoms alpha to the nitrogens.

Most Likely Degradation Products and Pathways:

  • N-Oxidation: Formation of the N-oxide at either the piperidine or pyrrolidine nitrogen. This is often a primary and rapid oxidation product.

  • Ring Opening: Oxidative cleavage of the C-N bonds in either the pyrrolidine or piperidine ring can occur, leading to the formation of aminoaldehydes or amino acids. This pathway is often observed in metabolic studies involving cytochrome P450 enzymes but can also be chemically induced.

  • Dehydrogenation: The saturated rings can undergo dehydrogenation to form corresponding unsaturated derivatives.

  • Hydroxylation: Oxidation at the carbon atoms adjacent to the nitrogen atoms can lead to the formation of hydroxylated species, which may exist in equilibrium with ring-opened aldehyde forms.

Analytical Strategy:

  • LC-MS/MS Analysis: Use liquid chromatography coupled with tandem mass spectrometry to determine the mass of the parent compound and its degradation products. The fragmentation patterns in the MS/MS spectra can provide structural clues.

  • High-Resolution Mass Spectrometry (HRMS): Obtain accurate mass measurements to determine the elemental composition of the degradants.

  • NMR Spectroscopy: If a significant degradation product can be isolated (e.g., via preparative HPLC), NMR spectroscopy (¹H, ¹³C, and 2D-NMR) is the definitive method for structure elucidation.

Below is a diagram illustrating a potential oxidative degradation pathway.

G A 4-Methoxy-1-(pyrrolidin-3-yl)piperidine B Oxidative Stress (e.g., H₂O₂, light, air) A->B C N-Oxide Formation (Piperidine or Pyrrolidine) B->C N-Oxidation D N-Acyliminium Ion Intermediate B->D α-C Oxidation E Hydroxylated Derivatives D->E Trapping by H₂O F Ring-Opened Products (Aminoaldehydes) D->F Ring Cleavage

Caption: Potential Oxidative Degradation Pathways.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 4-Methoxy-1-(pyrrolidin-3-yl)piperidine?

A1: For long-term stability, it is recommended to store 4-Methoxy-1-(pyrrolidin-3-yl)piperidine as a solid in a tightly sealed container at low temperatures (e.g., -20°C), protected from light and moisture. For solutions, prepare them fresh if possible. If short-term storage is necessary, use a high-purity, degassed aprotic solvent and store at -20°C under an inert atmosphere and protected from light.

ConditionSolid StateIn Solution (Aprotic Solvent)In Solution (Aqueous)
Temperature -20°C-20°C-20°C (if necessary, but not ideal)
Atmosphere Ambient (in sealed vial)Inert (N₂ or Ar)Inert (N₂ or Ar)
Light Protected (Amber vial)Protected (Amber vial)Protected (Amber vial)
Duration Long-termShort-termVery short-term

Q2: Is 4-Methoxy-1-(pyrrolidin-3-yl)piperidine susceptible to degradation under acidic or basic conditions?

A2: Yes, it is potentially susceptible to both acidic and basic degradation.

  • Acidic Conditions: The tertiary amine of the piperidine and the secondary amine of the pyrrolidine are basic and will be protonated in acidic conditions, which may increase their stability against oxidation. However, strong acidic conditions could promote the hydrolysis of the methoxy group to a hydroxyl group.

  • Basic Conditions: While many amines are stable in basic conditions, strong bases could potentially facilitate elimination reactions if there are suitable leaving groups, though this is less likely for this specific structure. Piperidine itself can be used as a base for deprotection reactions in peptide synthesis, indicating its general stability in the presence of some bases.

A forced degradation study across a range of pH values is the best way to determine its specific stability profile.

Q3: What are the primary reactive sites on the 4-Methoxy-1-(pyrrolidin-3-yl)piperidine molecule?

A3: The primary reactive sites are the nitrogen atoms and the carbon atoms alpha to them.

G cluster_0 Reactivity Hotspots mol mol N1 Piperidine Nitrogen (Tertiary Amine) N1->p1 N2 Pyrrolidine Nitrogen (Secondary Amine) N2->p2 C_alpha1 α-Carbons C_alpha1->p3 C_alpha2 α-Carbons C_alpha2->p4 Ether Ether Linkage Ether->p5

Caption: Key Reactive Sites on the Molecule.

  • Piperidine and Pyrrolidine Nitrogens: These are the most nucleophilic and basic sites, and are susceptible to oxidation.

  • Alpha-Carbons: The carbons adjacent to the nitrogen atoms are prone to oxidation, which can lead to the formation of iminium ions and subsequent degradation products.

  • Ether Linkage: This group is generally stable but could be a site for hydrolysis under strong acidic conditions.

Q4: Are there any known metabolic liabilities associated with the pyrrolidine or piperidine rings?

A4: Yes, both pyrrolidine and piperidine motifs can have metabolic liabilities. In drug development, these rings are known to be susceptible to oxidation by cytochrome P450 (CYP) enzymes. This metabolic activation can lead to the formation of reactive iminium ions, which can covalently bind to proteins and other macromolecules, a potential source of toxicity. Therefore, it is crucial to assess the metabolic stability of any drug candidate containing these moieties.

References

  • Gunawan, S., Bedard, N., Foley, C., & Hulme, C. (n.d.). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. PMC. Available at: [Link]

  • Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds | ACS Omega. (2022, May 26). ACS Publications. Available at: [Link]

  • Lervik, A. S., Falk-Pedersen, V., & Knuutila, H. K. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Omega. Available at: [Link]

  • A Mild and Efficient Procedure for Ring-Opening Reactions of Piperidine and Pyrrolidine Derivatives by Single Electron Transfer Photooxidation. (2025, August 6). ResearchGate. Available at: [Link]

  • Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. (2022, March 29). Beilstein Journals. Available at: [Link]

  • Oxidation of N-acyl-pyrrolidines and -piperidines with lron(II)-hydrogen peroxide and an iron complex-molecular oxygen. (2025, August 5). ResearchGate. Available at: [Link]

  • Parales, R. E., Ditty, J. L., & Harwood, C. S. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology. Available at: [Link]

  • Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. (2025, August 7). ResearchGate. Available at: [Link]

  • Expedient access to saturated nitrogen heterocycles by photoredox cyclization of imino-tethered dihydropyridines. (n.d.). PMC. Available at: [Link]

  • Photostability of N@C. (2025, August 8). ResearchGate. Available at: [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023, September 6). PMC. Available at: [Link]

  • Anaerobic degradation of pyrrolidine and piperidine coupled with nitrate reduction. (2002, July 15). PubMed. Available at: [Link]

  • Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism. (n.d.). PMC. Available at: [Link]

  • US5489689A - Preparation of piperidine derivatives. (n.d.). Google Patents.
  • Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. (n.d.). PubMed. Available at: [Link]

  • Photochemical oxidative dehydrogenation of saturated N-heterocycles by an iminoquinone. (n.d.). Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Available at: [Link]

  • Pyrrolidine - Wikipedia. (n.d.). Wikipedia. Available at: [Link]

  • Expedient access to saturated nitrogen heterocycles by photoredox cyclization of imino-tethered dihydropyridines. (n.d.). Chemical Science (RSC Publishing). Available at: [Link]

  • Synthesis and Photophysical Studies of Nitrogen Heterocycles Containing Benzothiazines, Benzothiazoles, Indoles and Quinolines. (n.d.). DigitalCommons@UMaine. Available at: [Link]

  • Clorhidrato de 4-metoxi-piperidina. (n.d.). Chem-Impex. Available at: [Link]

  • 4-methoxy-1-(pyrrolidin-3-yl)piperidine. (n.d.). PubChemLite. Available at: [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023, October 3). ACS Publications. Available at: [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013, January 17). Asian Journal of Research in Chemistry. Available at: [https://ajrconline.org/HTML_Papers/Asian%20Journal%20of%20Research%20in%2

"4-Methoxy-1-(pyrrolidin-3-yl)piperidine" identifying and minimizing synthesis byproducts

Author: BenchChem Technical Support Team. Date: February 2026

The Technical Support Center guide for 4-Methoxy-1-(pyrrolidin-3-yl)piperidine is presented below. This document is structured to assist researchers in navigating the synthesis, purification, and troubleshooting of this specific heterocycle.

Case ID: T-4M-PYR-PIP-001 Topic: Identifying and Minimizing Synthesis Byproducts Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Technical Overview

The synthesis of 4-Methoxy-1-(pyrrolidin-3-yl)piperidine typically involves linking a 4-methoxypiperidine pharmacophore to a pyrrolidine ring. The most robust route—and the focus of this guide—is the Reductive Amination of N-protected pyrrolidin-3-one with 4-methoxypiperidine, followed by deprotection.

While conceptually simple, this pathway is prone to specific "silent" byproducts that co-elute with the product or destabilize the final salt form. This guide dissects the causality of these impurities and provides self-validating protocols to eliminate them.

The Core Synthesis Pathway
  • Coupling: N-Boc-pyrrolidin-3-one + 4-Methoxypiperidine + Reducing Agent

    
    N-Boc-Intermediate.
    
  • Deprotection: N-Boc-Intermediate + Acid

    
     Final Product (Salt Form).
    

Critical Byproduct Analysis (The "Why" & "What")

The following diagram illustrates the reaction coordinate and the specific divergence points where impurities are generated.

SynthesisPath SM1 N-Boc-3-pyrrolidinone Imine Iminium Intermediate SM1->Imine + SM2, Acid Cat. Imp_Alc Impurity A: N-Boc-3-pyrrolidinol (Direct Reduction) SM1->Imp_Alc Reductant added before Imine forms SM2 4-Methoxypiperidine Product_Boc N-Boc-Protected Product Imine->Product_Boc + NaBH(OAc)3 Imp_Enamine Impurity B: Enamine/Elimination Products Imine->Imp_Enamine Steric hindrance or high Temp Final 4-Methoxy-1-(pyrrolidin-3-yl)piperidine Product_Boc->Final Deprotection (TFA/HCl) Imp_Demeth Impurity C: Demethylated Analog (Ether Cleavage) Product_Boc->Imp_Demeth Strong Lewis Acid (BBr3 contamination) Imp_tBu Impurity D: tert-Butyl Adducts (Cation Trapping) Product_Boc->Imp_tBu TFA w/o Scavenger

Figure 1: Reaction pathway analysis highlighting critical divergence points for impurities A, B, C, and D.

Impurity Profile Table
IDImpurity NameOriginDetection (LCMS)Prevention Strategy
A N-Boc-3-pyrrolidinol Direct reduction of the ketone starting material before amine coupling.[M+H] = 186 (loss of piperidine mass)Pre-form imine for 30-60 mins before adding reductant. Use STAB instead of NaBH₄.
B Enamine Dimer Incomplete reduction or elimination due to steric bulk.[M+H] - 2 (unsaturation)Maintain anhydrous conditions; ensure excess reductant (1.5 eq).
C 4-Hydroxypiperidine analog Cleavage of the methyl ether (rare) or impure starting material.[M+H] - 14 (loss of CH₃)Validate 4-methoxypiperidine purity. Avoid BBr₃ or high temp HI.
D tert-Butyl Cation Adduct tert-Butyl cation attacks the methoxy group or ring during deprotection.[M+H] + 56 (t-Butyl)Use cation scavengers (e.g., triethylsilane) during TFA deprotection.

Troubleshooting Guide (FAQ)

Q1: I see a large peak at M-14 in my final product. Did I cleave the ether?

  • Diagnosis: While ether cleavage is possible under harsh acidic conditions, it is unlikely with standard TFA/DCM or HCl/Dioxane deprotection.

  • Root Cause: The most common culprit is impure starting material . Commercial 4-methoxypiperidine is often synthesized from 4-hydroxypiperidine. If the methylation was incomplete, your starting reagent contains 4-hydroxypiperidine, which reacts perfectly to form the demethylated impurity.

  • Action: Run an LCMS/NMR on your 4-methoxypiperidine starting material. If the hydroxyl analog is present, purify the starting material via distillation or column chromatography before the coupling step.

Q2: My yield is low, and I see a lot of alcohol (N-Boc-3-pyrrolidinol).

  • Diagnosis: The reducing agent reduced the ketone faster than the amine could react with it.

  • Root Cause: This is a classic "Direct Reduction" competition. It happens if you add Sodium Triacetoxyborohydride (STAB) simultaneously with the amine, or if the amine is a salt and wasn't neutralized.

  • Action: Switch to a Stepwise Protocol .

    • Mix Ketone + Amine + Acetic Acid in DCE.

    • Stir for 60 minutes without reductant to drive the equilibrium toward the iminium ion.

    • Then add STAB.[1][2]

Q3: The product is oiling out and difficult to crystallize after deprotection.

  • Diagnosis: Presence of boron-amine complexes or residual TFA salts.

  • Root Cause: Boron species from STAB can form tight complexes with the diamine product, preventing crystallization.

  • Action: Perform a Basic Methanol Quench . After the reaction, quench with aqueous NaHCO₃, extract, and then wash the organic layer with a 10% solution of Potassium Carbonate. If oiling persists, convert the free base to the Oxalate Salt (often more crystalline than HCl salts for this class) by treating with 1 eq of oxalic acid in Ethanol.

Optimized Synthetic Protocol

This protocol uses Sodium Triacetoxyborohydride (STAB) due to its selectivity for iminium ions over ketones, minimizing Impurity A.

Step 1: Reductive Amination
  • Reagents: N-Boc-3-pyrrolidinone (1.0 eq), 4-Methoxypiperidine (1.1 eq), Acetic Acid (1.1 eq), STAB (1.5 eq).

  • Solvent: 1,2-Dichloroethane (DCE) [Preferred] or DCM. Note: Avoid Methanol with STAB as it degrades the reagent.

  • Imine Formation: Charge a dry flask with N-Boc-3-pyrrolidinone and 4-Methoxypiperidine in DCE (0.1 M concentration). Add Acetic Acid.[1][3][4] Stir at Room Temperature (RT) for 45-60 minutes .

    • Checkpoint: This dwell time is critical to minimize Impurity A.

  • Reduction: Cool to 0°C. Add STAB portion-wise over 10 minutes.

  • Reaction: Warm to RT and stir for 12-16 hours.

  • Workup: Quench with saturated aqueous NaHCO₃ (pH > 8). Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (0-10% MeOH in DCM).

Step 2: Deprotection (Boc Removal)
  • Reagents: Trifluoroacetic Acid (TFA), DCM, Triethylsilane (Scavenger).

  • Dissolution: Dissolve the intermediate in DCM (0.1 M).

  • Scavenging: Add Triethylsilane (2.0 eq) .

    • Why? This scavenges the tert-butyl cations generated during deprotection, preventing them from attacking the electron-rich methoxy group (Impurity D).

  • Acidification: Add TFA (10-20 eq) dropwise at 0°C.

  • Reaction: Stir at RT for 2-4 hours. Monitor by LCMS for disappearance of starting material.

  • Isolation: Concentrate in vacuo. Azeotrope with toluene (2x) to remove residual TFA.

  • Free Basing (Optional but recommended): Redissolve in DCM, wash with 1M NaOH, dry, and concentrate to obtain the free amine.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Matassini, C., et al. (2020). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Chimica Oggi - Chemistry Today, 38(6). [Link]

  • Lundberg, H., Tinnis, F., Selander, N., & Adolfsson, H. (2014). Catalytic amide formation from non-activated carboxylic acids and amines. Chemical Society Reviews, 43, 2714-2742. (Context on amine handling and purification). [Link]

Sources

"4-Methoxy-1-(pyrrolidin-3-yl)piperidine" optimizing reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Synthesis of 4-Methoxy-1-(pyrrolidin-3-yl)piperidine

Ticket ID: #SYN-4M1P-OPT Subject: Reaction Optimization & Troubleshooting Guide Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry

Executive Summary

This guide addresses the synthesis of 4-Methoxy-1-(pyrrolidin-3-yl)piperidine , a diamine scaffold frequently used in GPCR ligand and kinase inhibitor design. The synthesis hinges on the successful coupling of two secondary amine fragments.

The Core Challenge: The target molecule contains two secondary nitrogen centers in its final form (if deprotected), but the coupling usually involves a secondary amine (4-methoxypiperidine) and a ketone (N-protected 3-pyrrolidinone). The primary failure points are incomplete reductive amination , over-alkylation , and difficulty in purifying the highly polar final diamine .

Module 1: The Coupling Reaction (Reductive Amination)

The industry-standard approach utilizes the Abdel-Magid protocol (Sodium Triacetoxyborohydride), which offers superior selectivity over Sodium Cyanoborohydride (NaBH₃CN) by minimizing the reduction of the ketone prior to iminium formation.

Standard Protocol (Baseline)
  • Reagents: 4-Methoxypiperidine (1.0 equiv), N-Boc-3-pyrrolidinone (1.0–1.1 equiv), NaBH(OAc)₃ (1.4–1.6 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).

  • Conditions: Room temperature, 12–24 hours.

Troubleshooting & Optimization (FAQ)

Q: My conversion is stalled at 60%. Adding more reducing agent doesn't help. Why? A: This is likely due to poor equilibrium conversion to the iminium ion intermediate, often caused by steric hindrance or wet solvents (water hydrolyzes the iminium back to the ketone).

  • The Fix (Titanium Trick): Pre-complex the ketone and amine with Titanium(IV) isopropoxide [Ti(OiPr)₄] . Titanium acts as both a Lewis acid to activate the carbonyl and a water scavenger.

    • Protocol: Stir amine + ketone + Ti(OiPr)₄ (neat or in minimal THF) for 1 hour before adding the reducing agent.

Q: I see a major side product (M+2 mass). What is it? A: This is the direct reduction of the ketone to the alcohol (N-Boc-3-pyrrolidinol).

  • The Fix: Ensure you are using NaBH(OAc)₃ , not NaBH₄. NaBH₄ is too strong and reduces ketones rapidly. If using NaBH(OAc)₃, ensure the amine is added before the hydride to allow iminium formation first.

Q: Can I use Methanol as a solvent? A: Avoid Methanol with NaBH(OAc)₃. Methanol undergoes ligand exchange with the acetoxy groups, forming NaBH₃(OMe), which is less selective and more reactive, leading to higher amounts of the alcohol side product. Use DCE, DCM, or THF.[1][2][3]

Decision Tree: Reaction Optimization

ReactionOptimization Start Start: Reductive Amination (4-OMe-Pip + N-Boc-Pyr-one) CheckLCMS Check LCMS (2h) Start->CheckLCMS Conversion Conversion > 90%? CheckLCMS->Conversion Good Proceed to Workup Conversion->Good Yes Stalled Stalled / Low Yield Conversion->Stalled No CheckByproduct Identify Major Byproduct Stalled->CheckByproduct Alcohol Alcohol (Red. of Ketone) CheckByproduct->Alcohol M+2 Peak Unreacted Unreacted Ketone/Amine CheckByproduct->Unreacted Starting Material FixAlcohol Switch Solvent to DCE Ensure NaBH(OAc)3 Quality Alcohol->FixAlcohol FixUnreacted Add Ti(OiPr)4 (1.2 eq) Stir 1h before reduction Unreacted->FixUnreacted

Figure 1: Decision logic for optimizing the reductive amination step based on LCMS feedback.

Module 2: Deprotection & Isolation

The intermediate 4-Methoxy-1-(N-Boc-pyrrolidin-3-yl)piperidine must be deprotected to yield the final target.

Standard Protocol
  • Reagents: 4N HCl in Dioxane or TFA/DCM (1:4 ratio).

  • Temperature: 0°C to Room Temperature.

Troubleshooting (FAQ)

Q: My product is a hygroscopic gum that turns into a liquid on the scale. How do I handle it? A: Diamine salts (especially HCl or TFA salts) are notoriously hygroscopic.

  • The Fix: Do not evaporate to dryness from water.

    • After deprotection, evaporate the acid/solvent.

    • Redissolve the residue in minimal Methanol.

    • Add excess Diethyl Ether or MTBE to precipitate the salt.

    • Filter under Nitrogen atmosphere if possible.

Q: I need the free base, but it stays in the aqueous layer during extraction. A: The product is a polar diamine. At neutral or slightly basic pH, it is still highly water-soluble.

  • The Fix:

    • Saturate the aqueous layer with NaCl (salting out).

    • Use Chloroform:Isopropanol (3:1) as the organic extraction solvent instead of DCM or Ethyl Acetate. This mixture is much more polar and extracts amines efficiently.

Module 3: Purification Strategy

Purifying the final deprotected diamine is the most difficult step due to "streaking" on silica gel.

Solvent System Guide
MethodStationary PhaseMobile PhaseAdditiveNotes
Standard Normal Phase Silica Gel (Standard)DCM : MeOH (90:10 to 80:20)1% NH₄OH (Aq)Essential to prevent streaking. Pre-wash column with eluent.
Amine-Functionalized NH₂-SilicaHexane : EthanolNoneBest for free bases. No basic additive needed.
Reverse Phase (Prep) C18Water : Acetonitrile0.1% TFA or Formic AcidProduct elutes as a salt. Requires lyophilization.
HILIC Bare SilicaAcetonitrile : Water10mM Ammonium FormateExcellent for very polar diamines that elute in void volume on C18.

Q: I am using UV detection but see no peaks, yet the mass spec shows product. A: The molecule lacks a strong chromophore (no aromatic rings if the Boc is gone).

  • The Fix: Use ELSD (Evaporative Light Scattering Detector) or monitor at 210 nm (though solvent cutoff may interfere). Alternatively, stain TLC plates with Ninhydrin (stains secondary amines red/purple) or Iodine .

References & Grounding

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][3] Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[1][3] Link

    • Core reference for the NaBH(OAc)₃ protocol.

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[4][5] Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552-2554.[4] Link

    • Establishes the titanium isopropoxide methodology for difficult amines.

  • Biotage Application Note. "Strategies for the Purification of Polar Amines." Biotage Knowledge Base. Link

    • Source for HILIC and amine-silica purification strategies.

Sources

"4-Methoxy-1-(pyrrolidin-3-yl)piperidine" troubleshooting in vitro assay variability

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the troubleshooting and support guide for in vitro assays involving 4-Methoxy-1-(pyrrolidin-3-yl)piperidine. This guide is designed for researchers, scientists, and drug development professionals encountering variability and reproducibility challenges. While public data on this specific compound is limited, its structure, featuring piperidine and pyrrolidine moieties, is common in ligands targeting G-protein coupled receptors (GPCRs) and neurotransmitter transporters.[1][2][3] This guide therefore synthesizes field-proven insights for this class of targets with foundational principles of robust in vitro pharmacology to help you diagnose and resolve common assay issues.

Frequently Asked Questions (FAQs)

This section is divided into two parts. We recommend starting with "Foundational Assay Health" to rule out common systemic issues before proceeding to "Compound-Specific & Mechanistic Troubleshooting."

Section 1: Foundational Assay Health & Reproducibility

These questions address systemic issues that can cause variability in any cell-based assay. Resolving these is the first and most critical step.

Q1: My results are highly variable from day to day. One day the assay window is strong, the next it's collapsed. Where should I begin troubleshooting?

This common problem almost always points to inconsistencies in your biological system—specifically, the health and state of your cells.[4] Before investigating the compound or other reagents, you must stabilize your cell culture practices.

Core Explanation: Cells are not static reagents; they are dynamic systems. Their physiological state is influenced by their environment and history, which directly impacts their responsiveness in an assay.[5] Inconsistent cell states lead to inconsistent results.

Troubleshooting Workflow:

  • Cell Passage Number: Cell lines can change their characteristics over time in culture, a phenomenon known as "phenotypic drift."[6] High passage numbers can lead to altered growth rates, protein expression, and signaling responses.[7][8]

    • Action: Establish a strict passage number window for your experiments (e.g., always use cells between passages 5 and 20).[8][9] Thaw a new, low-passage vial from your master cell bank when you exceed the upper limit. Never continuously passage cells indefinitely.[6][10]

  • Serum Variability: If you are using serum (e.g., Fetal Bovine Serum), be aware that it is a complex, undefined mixture of proteins, hormones, and growth factors.[11] Batch-to-batch variability is a major source of experimental irreproducibility, affecting cell growth, morphology, and signaling.[12][13][14]

    • Action: When you purchase serum, test a new lot on a small scale to confirm it supports your assay parameters. Once validated, purchase a large quantity of that specific lot to ensure consistency for an extended period.[12] Alternatively, consider transitioning to a serum-free, chemically defined medium to eliminate this variable entirely.[15]

  • Culture Confluency and Timing: The density of cells in the stock flask and the time between plating and running the assay must be kept consistent.[5] Cells in an exponential growth phase will respond differently than quiescent cells in a fully confluent monolayer.

    • Action: Standardize your cell seeding density and establish a fixed timeline for your experiments (e.g., "seed on Day 1, change media on Day 2, run assay on Day 3 at 10:00 AM").

  • Mycoplasma Contamination: This is a common and insidious lab contaminant that is not visible by standard microscopy. Mycoplasma can alter virtually every aspect of cell physiology, leading to bizarre and unpredictable results.[5][16]

    • Action: Test all cell banks for mycoplasma contamination routinely. Discard any contaminated cultures immediately.

Diagram: The Pillars of Assay Reproducibility

cluster_cells Cell Culture Consistency cluster_process Process Standardization Passage_Number Controlled Passage Number Variability Assay Variability Passage_Number->Variability Cell State Drift Serum Single Serum Lot Serum->Variability Cell State Drift Confluency Standardized Confluency Confluency->Variability Cell State Drift Contamination Mycoplasma Free Contamination->Variability Cell State Drift Timing Consistent Incubation Times Timing->Variability Procedural Errors Reagents Standardized Reagent Prep Reagents->Variability Procedural Errors Handling Uniform Liquid Handling Handling->Variability Procedural Errors

Caption: Key sources of in vitro assay variability.

Q2: I'm seeing strange patterns in my 96-well plate data. The outer wells behave differently from the inner wells. What is causing this?

You are observing the "edge effect," a well-documented artifact in multi-well plates.[17] This phenomenon is primarily caused by two physical factors: increased evaporation and thermal gradients in the peripheral (edge and corner) wells compared to the central wells.[18][19] This can lead to differences in cell distribution, media concentration, and ultimately, assay signal.[20][21]

Core Explanation: The outer wells of a 96-well plate have a larger surface area exposed to the external environment, making them more susceptible to temperature fluctuations and evaporation during incubation. This creates a different microenvironment for the cells in those wells.

Troubleshooting Workflow & Mitigation Protocol:

  • Do Not Use the Outer Wells: The simplest and most common solution is to avoid using the 36 peripheral wells for experimental samples.[19][20] This results in a 37% loss of usable space but is a highly effective way to ensure data uniformity.[18]

  • Create a Hydration Moat: Fill the outer wells with sterile water or phosphate-buffered saline (PBS). This creates a humidified micro-environment around the experimental wells, significantly reducing evaporation from the inner wells.[19][21]

  • Ensure Thermal Uniformity During Plating: Thermal gradients that form when a room-temperature plate is placed in a 37°C incubator can cause convection currents that push cells to the edges of the wells, leading to non-uniform seeding.[18]

    • Protocol: Pre-warm your media and plates to 37°C before seeding cells. After seeding, you can let the plate sit at room temperature for 1 hour to allow for isothermal cell adhesion before placing it in the incubator.[19]

  • Use Gas-Permeable Sealing Films: For long-term incubations, a sealing film can help minimize evaporation across the entire plate.[19]

Diagram: Recommended 96-Well Plate Layout

cluster_plate Edge Effect Mitigation Layout A1 A1 A2 A2 A3 A3 A4 A4 A5 A5 A6 A6 A7 A7 A8 A8 A9 A9 A10 A10 A11 A11 A12 A12 B1 B1 B2 B2 B3 B3 B4 B4 B5 B5 B6 B6 B7 B7 B8 B8 B9 B9 B10 B10 B11 B11 B12 B12 C1 C1 C2 C2 C3 C3 C4 C4 C5 C5 C6 C6 C7 C7 C8 C8 C9 C9 C10 C10 C11 C11 C12 C12 D1 D1 D2 D2 D3 D3 D4 D4 D5 D5 D6 D6 D7 D7 D8 D8 D9 D9 D10 D10 D11 D11 D12 D12 E1 E1 E2 E2 E3 E3 E4 E4 E5 E5 E6 E6 E7 E7 E8 E8 E9 E9 E10 E10 E11 E11 E12 E12 F1 F1 F2 F2 F3 F3 F4 F4 F5 F5 F6 F6 F7 F7 F8 F8 F9 F9 F10 F10 F11 F11 F12 F12 G1 G1 G2 G2 G3 G3 G4 G4 G5 G5 G6 G6 G7 G7 G8 G8 G9 G9 G10 G10 G11 G11 G12 G12 H1 H1 H2 H2 H3 H3 H4 H4 H5 H5 H6 H6 H7 H7 H8 H8 H9 H9 H10 H10 H11 H11 H12 H12 A 1. Generate Agonist Dose-Response Curve (Determine EC₅₀) B 2. Generate Agonist Curves + Fixed Concentrations of Antagonist A->B C 3. Calculate Dose Ratio (DR) for each Antagonist Conc. B->C D 4. Construct Schild Plot: log(DR-1) vs log[Antagonist] C->D E Is Slope ≈ 1.0? D->E F Mechanism is Competitive. X-intercept = pA₂ (Affinity) E->F Yes G Mechanism is Non-Competitive or Allosteric E->G No

Sources

Technical Support Center: Chiral Separation of 4-Methoxy-1-(pyrrolidin-3-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #CHIRAL-PYR-PIP-04 Status: Open Assigned Specialist: Senior Application Scientist Subject: Method Development & Troubleshooting for Basic Diamine Resolution

Executive Summary

You are attempting to separate the enantiomers of 4-Methoxy-1-(pyrrolidin-3-yl)piperidine . This molecule presents a specific chromatographic challenge: it is a basic diamine containing both a secondary amine (pyrrolidine ring) and a tertiary amine (piperidine ring).

The primary issues you will likely encounter are severe peak tailing due to silanol interactions and solubility constraints if using alkane-based mobile phases. This guide moves beyond generic advice, providing a logic-driven workflow to resolve the (R) and (S) enantiomers at the pyrrolidin-3-yl center.

Part 1: Method Development Strategy (The "Screening Phase")

Q: Which column and mobile phase combination should I start with?

A: Do not guess. Use a systematic screening approach. For basic amines like this, Polysaccharide-based Chiral Stationary Phases (CSPs) are the industry gold standard.

The "Golden Four" Screening Protocol: Run the following four columns. These cover >90% of basic amine separations.

Column CodeSelector TypeInteraction ModeProbability of Success
CSP-1 (e.g., AD-H) Amylose tris(3,5-dimethylphenylcarbamate)CoatedHigh (Standard start)
CSP-2 (e.g., OD-H) Cellulose tris(3,5-dimethylphenylcarbamate)CoatedHigh (Complementary to AD)
CSP-3 (e.g., IA) Amylose tris(3,5-dimethylphenylcarbamate)Immobilized Medium (Allows robust solvents)
CSP-4 (e.g., IC) Cellulose tris(3,5-dichlorophenylcarbamate)Immobilized High (Unique selectivity for amines)

Recommended Mobile Phase (Normal Phase):

  • Base Solvent: n-Hexane (or n-Heptane)

  • Modifier: Ethanol or Isopropanol (IPA) at 10–20%

  • Mandatory Additive: 0.1% Diethylamine (DEA) or Triethylamine (TEA).

    • Why? The molecule's secondary amine will interact strongly with residual silanols on the silica support. The DEA acts as a "sacrificial base," saturating these sites to ensure the analyte interacts only with the chiral selector.

Recommended Mobile Phase (Polar Organic Mode):

  • Solvent: 100% Methanol or Acetonitrile (requires Immobilized columns like IA/IC).

  • Additive: 0.1% DEA.

  • Use Case: If the compound is insoluble in Hexane.

Part 2: Visualization of the Workflow

The following decision tree outlines the logical progression from screening to optimization.

ChiralWorkflow Start Start: 4-Methoxy-1-(pyrrolidin-3-yl)piperidine SolubilityCheck Check Solubility in Hexane/IPA Start->SolubilityCheck NormalPhase Route A: Normal Phase (Hexane/IPA + 0.1% DEA) SolubilityCheck->NormalPhase Soluble PolarMode Route B: Polar Organic Mode (100% MeOH/ACN + 0.1% DEA) SolubilityCheck->PolarMode Insoluble Screening Screen Columns: AD, OD, IA, IC NormalPhase->Screening PolarMode->Screening ResultCheck Check Resolution (Rs) & Tailing (T) Screening->ResultCheck Success Rs > 1.5 T < 1.2 --> VALIDATE ResultCheck->Success Good Separation TailingIssue Issue: Tailing (T > 1.5) ResultCheck->TailingIssue Bad Peak Shape NoRes Issue: No Separation (Rs < 0.8) ResultCheck->NoRes Co-elution FixTailing Action: Increase DEA to 0.2% OR Switch to Immobilized + strong base TailingIssue->FixTailing FixRes Action: Switch Alcohol (EtOH <-> IPA) OR Lower Temp (10°C) NoRes->FixRes FixTailing->Screening Retest FixRes->Screening Retest

Caption: Workflow for chiral method development of basic amines, prioritizing solubility and peak shape optimization.

Part 3: Troubleshooting & FAQs

Q: My peaks are tailing severely (Tailing Factor > 2.0). Increasing DEA didn't help. What now? A: This is common for diamines.

  • Switch to "Basified" Methanol: If using an immobilized column (IA, IC, ID), switch to 100% Methanol with 0.1% DEA. Methanol is protic and helps mask silanols better than ACN or Hexane.

  • Temperature Control: Lower the column temperature to 15–20°C. While counter-intuitive (usually heat improves kinetics), chiral recognition is often enthalpy-driven. Lower temperature increases retention and separation factor (

    
    ), which can sometimes mask the tailing effect by pulling the peaks apart.
    
  • Check the Frit: Ensure your sample is filtered (0.2 µm). Basic amines can precipitate on the inlet frit if the mobile phase pH shifts, causing mechanical tailing.

Q: I need to do this on a Prep scale. Can I use Dichloromethane (DCM) to dissolve my sample? A: WARNING:

  • Coated Columns (AD, OD): NO. DCM will dissolve the chiral selector, destroying the column permanently.

  • Immobilized Columns (IA, IC, ID): YES. You can use DCM as a sample diluent or even as a mobile phase component (e.g., Hexane/DCM/IPA). This is the primary advantage of immobilized phases for compounds with poor solubility in alcohols/alkanes.

Q: Can I use SFC (Supercritical Fluid Chromatography)? A: Yes, and it is highly recommended. SFC is often superior for basic amines because the supercritical CO2 is slightly acidic, which can help with solubility, but you MUST still use a basic additive.

  • SFC Conditions: CO2 / Methanol + 0.2% Isopropylamine (IPAm) or DEA.

  • Gradient: 5% to 40% co-solvent.

  • Back Pressure: 120–150 bar.

Q: I see a "memory effect" where previous injections ghost into the current run. A: The basic amine is adsorbing to the system's stainless steel or plastic tubing.

  • Fix: Implement a "sawtooth" wash or inject a blank of pure Methanol + 0.5% DEA between runs to strip the lines.

Part 4: Experimental Protocol (Bench-Ready)

Objective: Analytical resolution of (R)- and (S)-4-Methoxy-1-(pyrrolidin-3-yl)piperidine.

  • Preparation:

    • Dissolve 1 mg of sample in 1 mL of Ethanol (or Mobile Phase).

    • Filter through a 0.22 µm PTFE syringe filter.

  • System Setup:

    • Column: Chiralpak IC-3 (Immobilized Cellulose), 4.6 x 150 mm, 3 µm.

    • Mobile Phase: n-Hexane : IPA : DEA (90 : 10 : 0.1 v/v/v).

    • Flow Rate: 1.0 mL/min.[1]

    • Temp: 25°C.

    • Detection: UV @ 210 nm (amines have weak UV; 210 nm captures the end absorption) and 254 nm.

  • Evaluation:

    • Inject 5 µL.

    • Calculate Resolution (

      
      ) and Tailing Factor (
      
      
      
      ).
    • Target:

      
       to allow for scale-up.
      
References
  • Agilent Technologies. (2025). Tips and Tricks of HPLC System Troubleshooting: Peak Shape Issues. Retrieved from

  • Phenomenex. (2025).[2] How to Reduce Peak Tailing in HPLC? Retrieved from

  • Chrom Tech, Inc. (2025).[3] What Causes Peak Tailing in HPLC? Retrieved from

  • Sigma-Aldrich. (2025). (S)-1-(Pyrrolidin-3-yl)piperidine dihydrochloride Product Data. Retrieved from

  • FAGG (Federal Agency for Medicines and Health Products). (2014). Chiral separation strategy for polysaccharide-based columns in SFC. Retrieved from

Sources

"4-Methoxy-1-(pyrrolidin-3-yl)piperidine" storage and handling best practices

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Methoxy-1-(pyrrolidin-3-yl)piperidine

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 4-Methoxy-1-(pyrrolidin-3-yl)piperidine (CAS No: 1249760-60-8)[1]. As a unique bifunctional molecule incorporating both piperidine and pyrrolidine scaffolds, it is valued as an intermediate in medicinal chemistry for developing novel therapeutics.[2][3] This document provides essential, field-proven guidance on best practices for storage, handling, and troubleshooting to ensure experimental success and laboratory safety.

Section 1: Frequently Asked Questions (FAQs) on Storage & Handling

This section addresses the most common inquiries regarding the day-to-day management of 4-Methoxy-1-(pyrrolidin-3-yl)piperidine in a laboratory setting.

Q1: What are the correct storage conditions for this compound? A1: Proper storage is critical to maintain the compound's integrity and prevent degradation. The primary considerations are temperature, atmosphere, and light exposure. Store the compound in a tightly sealed, unbreakable container in a cool, dry, and well-ventilated area.[4][5] Do not store it in direct sunlight.[4] For long-term stability, refrigeration in an inert atmosphere (e.g., argon or nitrogen) is recommended, as related piperidine compounds can be sensitive to air and moisture.[6]

Parameter Recommendation Rationale
Temperature Cool, refrigerated for long-termMinimizes thermal degradation and potential side reactions.[5][7]
Atmosphere Tightly sealed container[4][5][7]; Inert gas (Argon, Nitrogen) recommendedProtects against moisture and air, which can affect product quality.[6]
Light Protect from direct sunlight[4][8]Prevents light-induced degradation; some piperidines are light-sensitive.[6][7]
Location Well-ventilated, dedicated chemical storage area[5][8][9]Ensures safety and prevents accumulation of potentially harmful vapors.

Q2: What personal protective equipment (PPE) is mandatory when handling this compound? A2: Given the potential hazards associated with piperidine derivatives, including skin and eye irritation, a comprehensive PPE protocol is essential.[10] Always wear:

  • Eye Protection: Safety glasses with side shields or chemical goggles are required.[11][12][13] Contact lenses are not recommended as they can absorb and concentrate irritants.[11]

  • Hand Protection: Use impervious, chemical-resistant gloves, such as nitrile or butyl rubber.[9] Always inspect gloves for integrity before use and wash hands thoroughly after removal.[11][14]

  • Body Protection: A standard laboratory coat or protective clothing is necessary to prevent skin contact.[4][11][13]

  • Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[4][9] If ventilation is inadequate or if aerosols/vapors are generated, a NIOSH-approved respirator is required.[5][11]

Q3: Are there any specific chemicals or materials that are incompatible with 4-Methoxy-1-(pyrrolidin-3-yl)piperidine? A3: Yes, understanding chemical incompatibilities is crucial to prevent hazardous reactions. The primary materials to avoid are:

  • Strong Oxidizing Agents: These can react exothermically and potentially cause a fire or explosion.[2]

  • Acids: As a basic amine, this compound will react with acids, often exothermically.[6][14] This can neutralize the compound for its intended reaction and create a safety hazard.

  • Heat and Ignition Sources: Keep the compound away from open flames, sparks, and hot surfaces, as piperidine derivatives can be flammable.[4][5][9]

Section 2: Troubleshooting Guide for Experimental Workflows

This section addresses specific issues that may arise during synthesis and purification, providing causal explanations and actionable solutions.

Q1: My N-alkylation reaction using this compound is proceeding very slowly or not to completion. What is causing this? A1: Sluggish N-alkylation is a common issue when working with piperidine scaffolds. The problem often stems from one of two sources:

  • Acid Byproduct Formation: The reaction itself generates an acid (e.g., HCl, HBr) which protonates the basic nitrogen of your starting material, rendering it non-nucleophilic and halting the reaction.

    • Solution: Add a non-nucleophilic base to your reaction mixture to act as an acid scavenger. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA).[15]

  • Steric Hindrance: Bulky substituents on either the piperidine/pyrrolidine rings or your alkylating agent can physically block the reaction site.

    • Solution: Consider increasing the reaction temperature to provide more energy to overcome the activation barrier. Alternatively, switching to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl bromide or iodide) can improve the reaction rate.[15]

Q2: I am observing a significant amount of a higher molecular weight byproduct in my reaction. Could this be a quaternary ammonium salt? A2: Yes, the formation of a quaternary ammonium salt is a frequent side reaction resulting from over-alkylation of the piperidine nitrogen.[15] This occurs when a second molecule of the alkylating agent reacts with the desired mono-alkylated product.

  • Causality: This is especially common with highly reactive alkylating agents or when the stoichiometry is not carefully controlled.

  • Prevention Strategy:

    • Control Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the 4-Methoxy-1-(pyrrolidin-3-yl)piperidine relative to your alkylating agent.[15]

    • Slow Addition: Add the alkylating agent to the reaction mixture slowly, using a syringe pump if possible. This maintains a low concentration of the alkylating agent, favoring the desired mono-alkylation.[15]

Q3: The compound, which was initially clear, has developed a yellow or brownish tint over time. Is it compromised? A3: Discoloration is a common sign of degradation in piperidine-based compounds, often due to oxidation from exposure to air and light.[15]

  • Impact: The presence of these oxidized impurities can interfere with subsequent reactions and complicate purification.

  • Recommendation: While the bulk of the material may still be viable, its purity is now questionable. For sensitive applications, it is highly recommended to purify the compound before use. Distillation is a common method for purifying discolored liquid piperidines.[15] To prevent this, always store the compound under an inert atmosphere and protected from light, as outlined in Q1.

Section 3: Emergency Procedures

Q1: What are the immediate first-aid steps in case of accidental exposure? A1: Rapid response is key. Follow these procedures based on the type of exposure:

  • Inhalation: Immediately move the person to fresh air. If they feel unwell or have difficulty breathing, call a poison center or physician.[4][6]

  • Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin area with plenty of water for at least 15 minutes. If skin irritation occurs, seek medical attention.[4][6]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4][6]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a poison center or physician immediately.[6][9]

Q2: How should I manage a small spill in the laboratory? A2: For small spills, follow this protocol:

  • Ensure the area is well-ventilated and restrict access to unauthorized personnel.[4][6]

  • Wear the appropriate PPE as described in Section 1.[4]

  • Contain the spill using a non-combustible absorbent material like sand, diatomaceous earth, or vermiculite.[5]

  • Carefully collect the absorbed material into a suitable, sealable container for chemical waste disposal.[5][12]

  • Clean the affected area thoroughly.

  • Prevent the spill from entering drains or waterways.[5]

Spill_Response_Workflow cluster_prep Phase 1: Immediate Response cluster_contain Phase 2: Containment & Cleanup cluster_dispose Phase 3: Final Steps Alert Alert Personnel & Isolate Area Assess Assess Spill Size & Immediate Hazards Alert->Assess PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess->PPE Ventilate Ensure Adequate Ventilation (Fume Hood ON) PPE->Ventilate Contain Contain Spill with Inert Absorbent (Sand, Vermiculite) Ventilate->Contain Collect Collect Absorbed Material into Labeled Waste Container Contain->Collect Clean Decontaminate Spill Area with Appropriate Solvent Collect->Clean Dispose Dispose of Waste Following Institutional & Local Regulations Clean->Dispose Report Report Incident to Lab Supervisor / EHS Dispose->Report

Caption: Workflow for managing a small chemical spill.

Section 4: Disposal Guidelines

Q1: How do I properly dispose of unused material and empty containers? A1: All waste material, including the compound itself and any contaminated items (e.g., absorbent material from a spill), must be treated as hazardous chemical waste.[4]

  • Procedure: Dispose of the contents and container at an approved industrial waste disposal plant.[4][6] Do not dispose of it in standard laboratory trash or pour it down the drain.[5]

  • Regulations: Ensure that all disposal methods are in strict accordance with all applicable local, regional, and national environmental regulations.[4][7]

References

  • Safety Data Sheet for (S)-1-[(4-Methoxyphenyl)methyl]pyrrolidin-3-amine dihydrochloride. (2025). KISHIDA CHEMICAL CO., LTD.
  • Safety Data Sheet for O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate.
  • 4-Piperidinopiperidine Safety Inform
  • Piperidine Safety Data Sheet. (2024). Ing. Petr Švec - PENTA s.r.o.
  • Piperidine Safety D
  • Safety Data Sheet: Piperidine. (2025). Carl ROTH.
  • PIPERIDINE (D11, 98%) Safety Data Sheet. (2024).
  • 1-Methylpiperidin-4-ol Safety D
  • Safety Data Sheet: Piperidine. Chemos GmbH & Co.KG.
  • 4-[(1-Methylpyrrolidin-3-yl)oxy]piperidine Research Chemical. Benchchem.
  • Piperidine Safety Data Sheet. (2023). Thermo Fisher Scientific.
  • 4-(Pyrrolidin-1-yl)
  • 4-Methoxy-piperidine hydrochloride Product Inform
  • Common challenges in working with piperidine-based compounds. (2025). BenchChem Technical Support.
  • 4-Methoxy-1-(pyrrolidin-3-yl)piperidine Product Page. BLDpharm.
  • 4-(1-Pyrrolidinyl)

Sources

Technical Support Center: Strategies for Enhancing Oral Bioavailability of 4-Methoxy-1-(pyrrolidin-3-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, medicinal chemists, and formulation scientists encountering challenges with the oral bioavailability of 4-Methoxy-1-(pyrrolidin-3-yl)piperidine and structurally related compounds. This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to diagnose and overcome common experimental hurdles.

Part 1: Foundational Analysis & Frequently Asked Questions (FAQs)

This section addresses the initial questions researchers may have regarding the inherent properties of 4-Methoxy-1-(pyrrolidin-3-yl)piperidine that could contribute to poor oral exposure.

Q1: What are the primary physicochemical properties of 4-Methoxy-1-(pyrrolidin-3-yl)piperidine that likely contribute to its poor oral bioavailability?

A1: The structure of 4-Methoxy-1-(pyrrolidin-3-yl)piperidine presents several flags for potential bioavailability issues. Based on its scaffold, which contains two basic amine functionalities (a piperidine and a pyrrolidine ring), we can anticipate challenges related to the "three pillars" of oral drug absorption: solubility, permeability, and metabolic stability.[1][2][3]

  • Poor Aqueous Solubility: As a basic compound, its solubility is highly pH-dependent. While it may dissolve in the acidic environment of the stomach, it is likely to precipitate in the neutral to alkaline pH of the small intestine, which is the primary site for drug absorption.[4] This precipitation severely limits the concentration of dissolved drug available to permeate the gut wall.

  • Low Intestinal Permeability: The molecule possesses hydrogen bond donors and acceptors which can hinder its passive diffusion across the lipid-rich intestinal epithelium.[5] Furthermore, as a tertiary amine-containing structure, it could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen, reducing net absorption.[1]

  • Extensive First-Pass Metabolism: The compound has several metabolically labile sites. The methoxy group is susceptible to O-demethylation, and the carbons adjacent to the nitrogen atoms in both the piperidine and pyrrolidine rings are prone to oxidation by cytochrome P450 (CYP) enzymes in the gut wall and liver.[1][6] This "first-pass effect" can significantly reduce the amount of active drug that reaches systemic circulation.

Q2: How does the Biopharmaceutics Classification System (BCS) help in diagnosing the bioavailability problem for my compound?

A2: The BCS is a scientific framework that classifies a drug based on its aqueous solubility and intestinal permeability.[5] Determining your compound's likely BCS class is a critical first step in designing a rational strategy for improvement.

BCS ClassSolubilityPermeabilityLikely Issue for 4-Methoxy-1-(pyrrolidin-3-yl)piperidine
Class I HighHighUnlikely. Compounds in this class typically have good bioavailability.
Class II LowHighHigh Probability. The compound dissolves too slowly or incompletely, but once dissolved, it can cross the gut wall. The rate-limiting step is dissolution. Strategies should focus on enhancing solubility and dissolution rate (e.g., salt formation, amorphous solid dispersions).[7][8]
Class III HighLowPossible. The compound dissolves well but cannot effectively permeate the intestinal membrane. The rate-limiting step is permeability. Strategies should focus on improving permeation (e.g., use of permeation enhancers, prodrugs designed to exploit active transporters).[9]
Class IV LowLowHigh Probability. This represents the most challenging scenario, where the compound suffers from both poor solubility and poor permeability. This often requires advanced formulation strategies like lipid-based systems or nanoparticles that can address both issues simultaneously.[7][10] In many cases, extensive medicinal chemistry efforts are required to improve the core properties of the molecule.[11]

To experimentally determine the BCS class, you would need to perform standardized aqueous solubility tests across a pH range (e.g., 1.2, 4.5, 6.8) and assess permeability using a model like the Caco-2 cell monolayer assay.[12]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides structured troubleshooting workflows for common experimental observations, complete with step-by-step protocols.

Workflow 1: Initial Assessment of Bioavailability Drivers

This workflow provides a logical decision-making process to identify the primary barrier to oral absorption.

G start Start: Poor in vivo oral bioavailability observed solubility Is aqueous solubility < 100 µg/mL at pH 6.8? start->solubility sol_yes Solubility is a key issue. Proceed to Troubleshooting Guide 1. solubility->sol_yes Yes sol_no Solubility may not be the primary rate-limiting step. solubility->sol_no No permeability Is Caco-2 Papp (A->B) < 1 x 10⁻⁶ cm/s or Efflux Ratio > 2? sol_no->permeability perm_yes Permeability is a key issue. Proceed to Troubleshooting Guide 2. permeability->perm_yes Yes perm_no Permeability appears adequate. permeability->perm_no No metabolism Is in vitro metabolic half-life (t½) in liver microsomes < 30 min? perm_no->metabolism met_yes High first-pass metabolism is likely. Proceed to Troubleshooting Guide 3. metabolism->met_yes Yes met_no Consider complex issues: - Gut wall metabolism - GI instability - Advanced formulation required (Guide 4) metabolism->met_no No

Caption: Decision tree for troubleshooting poor oral bioavailability.

Troubleshooting Guide 1: Addressing Poor Aqueous Solubility

Scenario: Your compound shows low aqueous solubility at intestinal pH, indicating a BCS Class II or IV problem.

Primary Strategy: Convert the crystalline, high-energy lattice form of the drug into a state that is more readily dissolved. Two common and effective approaches are salt formation and creating an amorphous solid dispersion (ASD).

Option A: Salt Formation

  • Rationale: For a basic compound like 4-Methoxy-1-(pyrrolidin-3-yl)piperidine, forming a salt with an acid can dramatically improve aqueous solubility and dissolution rate. The choice of the counter-ion is critical.

  • Protocol: Salt Screening

    • Dissolve Parent Compound: Dissolve 100 mg of the free base in 5 mL of a suitable organic solvent (e.g., acetone, ethanol, or isopropanol).

    • Add Acid: In separate vials, add a stoichiometric equivalent (1.0 eq) of various pharmaceutically acceptable acids (e.g., HCl, HBr, mesylate, tosylate, citrate, phosphate) dissolved in a minimal amount of the same solvent.

    • Induce Precipitation: Stir at room temperature for 2-4 hours. If no solid forms, store at 4°C overnight or use an anti-solvent (e.g., MTBE, heptane) to induce precipitation.

    • Isolate and Dry: Collect the resulting solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • Characterize: Analyze each salt form for crystalline structure (XRPD), thermal properties (DSC/TGA), and, most importantly, kinetic solubility in simulated intestinal fluid (pH 6.8).

  • Self-Validation: A successful salt form will show a significant increase (ideally >10-fold) in aqueous solubility compared to the free base and will exhibit a unique, stable crystalline pattern by XRPD.

Option B: Amorphous Solid Dispersion (ASD)

  • Rationale: Converting the drug from a stable crystalline form to a high-energy amorphous state can lead to a phenomenon known as "supersaturation," where the concentration of the drug in solution temporarily exceeds its equilibrium solubility, driving absorption.[13][14][15] Polymers are used to stabilize this amorphous state and prevent recrystallization.[16]

  • Protocol: Solvent Evaporation Screening for ASD

    • Polymer Selection: Choose a set of pharmaceutically relevant polymers (e.g., PVP K30, HPMC, HPMC-AS, Soluplus®).

    • Co-dissolution: Dissolve 50 mg of the drug and 150 mg of a polymer (1:3 drug-to-polymer ratio) in a common solvent (e.g., methanol or dichloromethane).

    • Evaporation: Remove the solvent using a rotary evaporator to form a thin film. Dry the film under high vacuum for 24 hours to remove all residual solvent.

    • Characterization: Confirm the amorphous nature of the resulting solid dispersion using DSC (absence of a melting peak) and XRPD (presence of a "halo" pattern instead of sharp peaks).

    • Dissolution Testing: Perform in vitro dissolution testing in simulated intestinal fluid (pH 6.8) and compare the dissolution profile to the crystalline drug. A successful ASD will show rapid and extensive dissolution, ideally achieving a supersaturated state.[8]

G cluster_0 Crystalline Drug (Low Energy) cluster_1 Amorphous Solid Dispersion (High Energy) a Drug Molecule b Drug Molecule c Drug Molecule d Drug Molecule p1 Polymer d1 Drug p2 Polymer d2 Drug p3 Polymer process Solvent Evaporation or Hot-Melt Extrusion cluster_1 cluster_1 process->cluster_1 dissolution Rapid Dissolution & Supersaturation absorption Enhanced Absorption dissolution->absorption cluster_0 cluster_0 cluster_0->process cluster_1->dissolution

Caption: Workflow for creating an Amorphous Solid Dispersion (ASD).

Troubleshooting Guide 2: Addressing Poor Intestinal Permeability

Scenario: Your compound is sufficiently soluble (perhaps after salt formation), but bioavailability remains low. This suggests a BCS Class III or IV problem where the drug cannot efficiently cross the intestinal epithelium.

Primary Strategy: Assess permeability in vitro and investigate the potential role of efflux transporters.

  • Rationale: The Caco-2 cell monolayer is the gold standard in vitro model for predicting human intestinal permeability.[12] These cells differentiate to form a polarized monolayer with tight junctions and express key transporters, including the P-gp efflux pump.

  • Protocol: Bidirectional Caco-2 Permeability Assay

    • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days until a differentiated monolayer is formed.

    • Monolayer Integrity Check: Before the experiment, confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

    • Assay Setup:

      • A-to-B (Apical to Basolateral): Add the test compound (typically at 10 µM) to the apical (donor) side and measure its appearance on the basolateral (receiver) side over 2 hours. This mimics absorption from the gut into the blood.

      • B-to-A (Basolateral to Apical): Add the compound to the basolateral (donor) side and measure its appearance on the apical (receiver) side. This measures efflux.

    • Controls (Self-Validation):

      • High Permeability Control: Propranolol (Papp > 10 x 10⁻⁶ cm/s).

      • Low Permeability Control: Mannitol (Papp < 1 x 10⁻⁶ cm/s).

      • P-gp Substrate Control: Digoxin (should show an Efflux Ratio > 2).

    • Quantification & Calculation: Analyze compound concentrations in all chambers using LC-MS/MS. Calculate the apparent permeability coefficient (Papp) for both directions and the Efflux Ratio (ER = Papp(B-A) / Papp(A-B)).

  • Interpreting the Results:

    • Low Papp (A-B) & ER < 2: The compound has intrinsically low passive permeability. Medicinal chemistry efforts may be needed to optimize physicochemical properties (e.g., reduce hydrogen bond donors, modulate lipophilicity).

    • Moderate/High Papp (A-B) & ER > 2: The compound is a substrate for an efflux transporter like P-gp. Strategies could include co-dosing with a P-gp inhibitor (a research tool, not typically a development strategy) or designing prodrugs that are not recognized by the transporter.[11]

Troubleshooting Guide 3: Mitigating High First-Pass Metabolism

Scenario: Your compound has good solubility and permeability, but in vivo exposure is still poor, and you observe high clearance in pharmacokinetic studies. This strongly suggests extensive first-pass metabolism.

Primary Strategy: Temporarily mask the metabolically labile amine functionalities using a prodrug approach.

  • Rationale: A prodrug is a bioreversible derivative of a drug molecule that undergoes enzymatic or chemical conversion in the body to release the active parent drug.[17][18][19] For amines, a common strategy is to create a carbamate or an N-Mannich base, which can increase lipophilicity to enhance absorption and mask the site of metabolism.[17][20] The promoiety is later cleaved by esterases or other enzymes in the blood or tissues.

  • Protocol: Synthesis of an Acyloxyalkyl Carbamate Prodrug

    • Create Chloroformate: React an appropriate acyloxyalkyl chloride (e.g., pivaloyloxymethyl chloride) with phosgene or a phosgene equivalent to generate the corresponding chloroformate.

    • Prodrug Synthesis: React the 4-Methoxy-1-(pyrrolidin-3-yl)piperidine free base with the acyloxyalkyl chloroformate under basic conditions (e.g., using triethylamine or DIPEA as a base in dichloromethane). The reaction will typically target the more accessible secondary amine of the pyrrolidine ring.

    • Purification: Purify the resulting prodrug using column chromatography.

    • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

    • In Vitro Validation: Incubate the prodrug in rat or human plasma and monitor for the disappearance of the prodrug and the appearance of the parent drug over time via LC-MS/MS. This confirms the prodrug is successfully cleaved back to the active compound. A half-life of 30-60 minutes in plasma is often a good starting point.

G cluster_0 Intestinal Lumen / Gut Wall cluster_1 Systemic Circulation / Tissues Prodrug Prodrug (Increased Lipophilicity, Metabolic Site Masked) Absorption Passive Absorption Prodrug->Absorption ActiveDrug Active Drug (4-Methoxy-1-(pyrrolidin-3-yl)piperidine) Promoiety Inactive Promoiety Cleavage Enzymatic Cleavage (e.g., Esterases) Absorption->Cleavage Cleavage->ActiveDrug Cleavage->Promoiety

Caption: General mechanism of an amine-targeted prodrug strategy.

Troubleshooting Guide 4: Advanced Formulation for Complex Bioavailability Issues

Scenario: Your compound suffers from a combination of low solubility and low permeability (BCS Class IV), or other strategies have failed to provide sufficient exposure.

Primary Strategy: Employ an advanced drug delivery system, such as a Self-Emulsifying Drug Delivery System (SEDDS) or a nanoparticle-based formulation.

  • Rationale: These systems can address multiple barriers simultaneously.[21]

    • SEDDS: These are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media (like GI fluids).[7] The drug is dissolved in the lipidic phase, which helps to circumvent dissolution issues and can enhance absorption via the lymphatic pathway, partially bypassing first-pass metabolism.[22]

    • Nanoparticles: Encapsulating the drug within nanoparticles (e.g., polymeric or lipid-based) can improve solubility, protect the drug from degradation in the GI tract, and enhance uptake by intestinal epithelial cells.[10][23][24][25]

  • Protocol: Screening a Simple SEDDS Formulation

    • Excipient Screening: Determine the solubility of your compound in various oils (e.g., Capryol™ 90, Labrafil® M 1944 CS), surfactants (e.g., Kolliphor® EL, Tween® 80), and cosurfactants (e.g., Transcutol® HP, PEG 400).

    • Ternary Phase Diagram Construction: Based on the solubility data, construct ternary phase diagrams with different ratios of the selected oil, surfactant, and cosurfactant to identify the region that forms stable microemulsions.

    • Formulation Preparation: Prepare a prototype formulation by dissolving the drug in the selected oil/surfactant/cosurfactant mixture with gentle heating and vortexing.

    • Self-Emulsification Test: Add 1 mL of the formulation to 500 mL of water in a glass beaker with gentle stirring. A successful SEDDS will rapidly disperse to form a clear or slightly bluish-white emulsion.

    • Characterization: Measure the droplet size and polydispersity index (PDI) of the resulting emulsion. Ideal droplet sizes are typically below 200 nm.

  • Self-Validation: A promising SEDDS formulation will fully dissolve the drug, rapidly self-emulsify in aqueous media to form nano-sized droplets, and show a significantly improved dissolution and permeability profile in vitro compared to an unformulated drug suspension.

References

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  • Prodrugs for Amines. (2008). PMC - NIH. Available from: [Link]

  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. PMC. Available from: [Link]

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  • Nanoparticle Drug Delivery System for Bioavailability Enchancement. (2025). jchemhealthrisks.org. Available from: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC. Available from: [Link]

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  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. Available from: [Link]

  • Amorphous Solid Dispersions: Bioavailability, Stability, Scale-up. (2025). Hilaris Publisher. Available from: [Link]

  • Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update. (2025). ResearchGate. Available from: [Link]

  • Safe and Effective Permeation Enhancers for Oral Drug Delivery. (2007). Ovid. Available from: [Link]

  • The strawberry-derived permeation enhancer pelargonidin enables oral protein delivery. PNAS. Available from: [Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. Available from: [Link]

  • Novel Prodrug Approach for Tertiary Amines: Synthesis and Preliminary Evaluation of N-Phosphonooxymethyl Prodrugs. (2002). ACS Publications. Available from: [Link]

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  • Strategies to improve oral drug bioavailability. (2005). PubMed. Available from: [Link]

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  • 4-Methoxy-4-(1-methylethyl)piperidine Properties. (2025). EPA. Available from: [Link]

  • 4-methoxy-1-(pyrrolidin-3-yl)piperidine. PubChemLite. Available from: [Link]

  • Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. (2015). PubMed. Available from: [Link]

  • 4-(1-Pyrrolidinyl)piperidine. PubChem. Available from: [Link]

  • Factors Affecting Oral Drug Absorption and its Bioavailability. (2023). Pharmacology Mentor. Available from: [Link]

  • A Systematic Review of Piperine as a Bioavailability Enhancer. (2025). ResearchGate. Available from: [Link]

  • Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human. (2012). ASPET Journals. Available from: [Link]

  • What are the factors affecting the bioavailability of oral drugs?. (2025). Patsnap Synapse. Available from: [Link]

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  • Analgesic activity of alkyl piperidine derivatives. International Journal of Chemical Sciences. Available from: [Link]

  • Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. ResearchGate. Available from: [Link]

  • In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry. (2025). PMC. Available from: [Link]

  • 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships. (2009). PubMed. Available from: [Link]

  • Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. (2015). PMC. Available from: [Link]

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Technical Support Center: Navigating the Blood-Brain Barrier with 4-Methoxy-1-(pyrrolidin-3-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the blood-brain barrier (BBB) penetration of 4-Methoxy-1-(pyrrolidin-3-yl)piperidine and related chemical scaffolds. Here, we address common challenges and provide in-depth troubleshooting for the key experimental and computational workflows used to assess CNS permeability. Our approach is grounded in established scientific principles and field-proven insights to ensure the integrity and success of your experiments.

I. Understanding the Molecule: Predicted Physicochemical Properties and Initial Assessment

Before embarking on extensive experimental work, an in-silico assessment of 4-Methoxy-1-(pyrrolidin-3-yl)piperidine can provide valuable insights into its potential BBB penetration challenges. The presence of two basic nitrogen atoms (one in the piperidine ring and one in the pyrrolidine ring) and a methoxy group will significantly influence its properties.

Predicted Physicochemical Properties of 4-Methoxy-1-(pyrrolidin-3-yl)piperidine

PropertyPredicted ValueImplication for BBB Penetration
Molecular Formula C₁₀H₂₀N₂O-
Molecular Weight 184.28 g/mol Favorable (< 450 Da) for passive diffusion.
XlogP 0.4Low lipophilicity, which may hinder passive diffusion across the lipid-rich BBB.
Topological Polar Surface Area (TPSA) 28.1 ŲFavorable (< 90 Ų) for BBB penetration.
Hydrogen Bond Donors 1Favorable (≤ 5) for BBB penetration.
Hydrogen Bond Acceptors 3Favorable (≤ 10) for BBB penetration.
pKa (predicted) ~9-10 (most basic nitrogen)High degree of ionization at physiological pH (7.4), which can limit passive diffusion.

Data sourced from PubChemLite.

Initial Assessment: The low molecular weight and favorable TPSA and hydrogen bond counts are promising for BBB penetration. However, the predicted low lipophilicity (XlogP) and high basicity (pKa) present significant hurdles. The high pKa suggests that at physiological pH, a large fraction of the molecule will be protonated (charged), which is generally unfavorable for passive diffusion across the BBB. This initial assessment guides our experimental strategy towards investigating potential active transport mechanisms and addressing the challenges posed by its basicity.

II. Frequently Asked Questions (FAQs)

Q1: My in silico model predicts poor BBB penetration for 4-Methoxy-1-(pyrrolidin-3-yl)piperidine. Should I abandon this compound?

Q2: What are the primary challenges I should anticipate when working with a basic compound like 4-Methoxy-1-(pyrrolidin-3-yl)piperidine in BBB penetration assays?

A2: The primary challenges for basic compounds include:

  • Low Passive Permeability: Due to their high degree of ionization at physiological pH, basic compounds often exhibit low passive diffusion across lipid membranes.[3]

  • Lysosomal Trapping: In cell-based assays (like MDCK-MDR1), basic compounds can accumulate in acidic lysosomes, leading to an underestimation of their apparent permeability (Papp) and low assay recovery.[4]

  • Nonspecific Binding: The positive charge at physiological pH can lead to nonspecific binding to negatively charged surfaces, such as plasticware, cell membranes, and brain tissue homogenates, which can complicate data interpretation.

  • P-glycoprotein (P-gp) Efflux: The piperidine and pyrrolidine moieties are present in many known P-gp substrates.[5] Therefore, your compound may be actively transported out of the brain, limiting its accumulation.

Q3: Which in vitro assay should I start with to assess the BBB penetration of my compound?

A3: A tiered approach is often most effective.

  • PAMPA-BBB: Start with the Parallel Artificial Membrane Permeability Assay for the BBB (PAMPA-BBB). This is a high-throughput, cell-free assay that measures passive diffusion.[6][7][8] It will provide a baseline understanding of your compound's intrinsic permeability.

  • MDCK-MDR1 Assay: If the PAMPA-BBB result suggests moderate to high passive permeability, or if you suspect active transport, proceed to the Madin-Darby Canine Kidney (MDCK) cell line transfected with the human MDR1 gene assay.[9] This assay will determine if your compound is a substrate for the P-gp efflux pump.

This two-tiered approach efficiently screens for both passive permeability and P-gp liability.

III. Troubleshooting In Vitro BBB Permeability Assays

A. PAMPA-BBB Assay

The PAMPA-BBB assay is a valuable first-pass screen for passive permeability.[6][7][8]

Workflow for PAMPA-BBB Assay

PAMPA_Workflow A Prepare Donor Solution (Compound in buffer at pH 7.4) D Assemble Sandwich Plate (Donor Plate on Acceptor Plate) A->D B Coat Filter Plate with Porcine Brain Lipid Solution B->D C Add Buffer to Acceptor Plate C->D E Incubate (e.g., 4-18 hours at RT) D->E F Separate Plates E->F G Quantify Compound Concentration in Donor and Acceptor Wells (LC-MS/MS) F->G H Calculate Apparent Permeability (Papp) G->H MDCK_MDR1_Workflow cluster_A Apical to Basolateral (A-B) cluster_B Basolateral to Apical (B-A) A1 Seed MDCK-MDR1 cells on Transwell inserts A2 Culture to form a confluent monolayer (3-5 days) A1->A2 A3 Verify monolayer integrity (TEER) A2->A3 A4 Add compound to Apical chamber A3->A4 A5 Incubate (e.g., 1-2 hours) A4->A5 A6 Sample from Basolateral chamber A5->A6 Quant Quantify compound concentration in all samples (LC-MS/MS) A6->Quant B1 Seed MDCK-MDR1 cells on Transwell inserts B2 Culture to form a confluent monolayer (3-5 days) B1->B2 B3 Verify monolayer integrity (TEER) B2->B3 B4 Add compound to Basolateral chamber B3->B4 B5 Incubate (e.g., 1-2 hours) B4->B5 B6 Sample from Apical chamber B5->B6 B6->Quant Calc Calculate Papp (A-B) and Papp (B-A) Quant->Calc ER Calculate Efflux Ratio (ER) = Papp (B-A) / Papp (A-B) Calc->ER

Caption: Bidirectional MDCK-MDR1 Experimental Workflow.

Troubleshooting Guide for MDCK-MDR1 Assay

IssuePossible Cause(s)Recommended Solution(s)
High Efflux Ratio (ER ≥ 2) - The compound is a substrate of P-gp.- This is likely a true positive result. Confirm by running the assay with a known P-gp inhibitor (e.g., verapamil, elacridar). A significant reduction in the ER in the presence of the inhibitor confirms P-gp mediated efflux.
Low Papp in both A-B and B-A directions - Low intrinsic permeability (consistent with PAMPA-BBB).- Poor solubility at the tested concentration.- Cytotoxicity of the compound to the MDCK-MDR1 cells.- Correlate with PAMPA-BBB data.- Assess compound solubility in the assay buffer.- Perform a cytotoxicity assay (e.g., MTT or LDH) at the tested concentration.
Low Assay Recovery (<70%) - Lysosomal trapping of the basic compound.<[4]br>- Nonspecific binding to plates or cells.- Intracellular metabolism by MDCK cells (less common).- To test for lysosomal trapping, co-incubate with an inhibitor of the vacuolar H+-ATPase, such as bafilomycin A1. An increase in recovery and Papp (A-B) would suggest lysosomal trapping.<[4]br>- Use low-binding plates and consider including a low concentration of BSA in the receiver buffer.- Analyze cell lysates to quantify intracellular compound accumulation.
Inconsistent TEER values - Incomplete monolayer formation.- Cell toxicity.- Bacterial or mycoplasma contamination.- Ensure proper cell seeding density and culture conditions.- Test for cytotoxicity.- Regularly test cell cultures for contamination.

IV. In Vivo Assessment: In Situ Brain Perfusion

For a more definitive assessment of BBB transport, the in situ brain perfusion technique is a powerful tool. [10]This method allows for the precise control of the perfusate composition and avoids confounding factors from peripheral metabolism.

Workflow for In Situ Brain Perfusion

ISBP_Workflow A Anesthetize Animal (e.g., Rat) B Surgical Exposure and Cannulation of the Common Carotid Artery A->B C Initiate Perfusion with Compound-Containing Buffer (pH 7.4) B->C D Perfuse for a Short Duration (e.g., 30-60 seconds) C->D E Stop Perfusion and Decapitate D->E F Dissect Brain Tissue E->F G Homogenize Brain Tissue F->G H Quantify Compound Concentration in Homogenate and Perfusate (LC-MS/MS) G->H I Calculate Brain Uptake Clearance (K_in) H->I

Caption: In Situ Brain Perfusion Experimental Workflow.

Troubleshooting Guide for In Situ Brain Perfusion

IssuePossible Cause(s)Recommended Solution(s)
High Variability in Brain Uptake - Inconsistent surgical procedure or perfusion rate.- Instability of the compound in the perfusion buffer.- pH fluctuations in the perfusate.- Ensure consistent surgical technique and use a calibrated perfusion pump.- Assess compound stability in the perfusion buffer at 37°C.- Use a well-buffered perfusate and monitor the pH.
Low Brain Uptake (Low K_in) - Poor BBB permeability (true result).- High plasma protein binding if using a protein-containing perfusate.- Rapid back-efflux from the brain.- This may reflect the intrinsic properties of your compound.- If using a protein-containing perfusate, measure the unbound fraction of your compound.- Consider shorter perfusion times to minimize the impact of efflux.
High Nonspecific Binding in Brain Homogenate - The basic nature of the compound leads to binding to acidic components of the brain tissue.- Optimize the brain homogenization buffer (e.g., adjust pH, add detergents).- Perform a brain tissue binding assay (e.g., equilibrium dialysis) to determine the unbound fraction in the brain (fu,brain) for more accurate modeling.

V. Data Interpretation and Benchmarking

To put your experimental results into context, it is essential to compare them against a set of benchmark compounds with known BBB penetration characteristics.

Benchmark CNS Drugs and their BBB Permeability

CompoundStructureLogBBPapp (MDCK-MDR1) (10⁻⁶ cm/s)Efflux Ratio (MDR1)BBB Penetration
Caffeine O=C1N(C)C2=C(N=CN2C)C1=O0.0>20~1.0High
Diazepam CN1C2=C(C=C(Cl)C=C2)C(=NC(C3=CC=CC=C3)=C1)O0.4>20~1.0High
Loperamide CN(C)C(C(=O)N(C1=CC=CC=C1)C1=CC=CC=C1)C(CC2=CC=CC=C2)C3CCN(CC3)C(=O)C(C)(C)C-1.7<1.0>50Low (P-gp substrate)
Atenolol CC(C)NCC(O)COC1=CC=C(C=C1)CC(=O)N-1.0<0.5~1.0Low (hydrophilic)
Verapamil COC1=C(C=C(C=C1)OC)CCN(C)CCCC(C#N)(C(C)C)C2=CC(=C(C=C2)OC)OC0.3~5.0>10Moderate (P-gp substrate)

Note: The provided SMILES strings can be used in cheminformatics software to visualize the structures. LogBB and Papp values are approximate and can vary depending on the specific experimental conditions. Data compiled from various public sources, including the B3DB database. [1][11][12]

VI. Detailed Experimental Protocols

A. LC-MS/MS Method Development for Quantification

Accurate quantification is critical for all permeability assays.

Step-by-Step Protocol:

  • Standard Preparation: Prepare a stock solution of 4-Methoxy-1-(pyrrolidin-3-yl)piperidine in a suitable organic solvent (e.g., DMSO, Methanol). Create a series of calibration standards and quality control (QC) samples by spiking the stock solution into the relevant matrix (assay buffer, brain homogenate).

  • Sample Preparation: For assay samples, perform a protein precipitation by adding 3-4 volumes of cold acetonitrile containing an internal standard. Vortex and centrifuge to pellet the protein. Transfer the supernatant for analysis.

  • Chromatography:

    • Column: A C18 column (e.g., Waters Acquity UPLC HSS C18) is a good starting point. [13] * Mobile Phase A: Water with 0.1% formic acid (to aid in the ionization of the basic compound).

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: Start with a low percentage of mobile phase B and ramp up to elute the compound.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Use positive electrospray ionization (ESI+).

    • MRM Transitions: Infuse a standard solution of the compound to determine the precursor ion ([M+H]⁺) and optimize the collision energy to identify 2-3 stable and abundant product ions for multiple reaction monitoring (MRM).

B. PAMPA-BBB Protocol
  • Prepare a 10 mM stock solution of the test compound in DMSO.

  • Dilute the stock solution to the final desired concentration (e.g., 100 µM) in phosphate-buffered saline (PBS), pH 7.4. The final DMSO concentration should be ≤ 1%.

  • Add 5 µL of porcine brain lipid extract in dodecane to each well of the donor plate filter.

  • Add 300 µL of PBS to each well of the acceptor plate.

  • Place the donor plate onto the acceptor plate, ensuring no air bubbles are trapped.

  • Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.

  • After incubation, separate the plates and collect samples from both the donor and acceptor wells.

  • Determine the compound concentration in all samples by LC-MS/MS.

  • Calculate the apparent permeability (Papp) using the appropriate formula.

C. Bidirectional MDCK-MDR1 Protocol
  • Seed MDCK-MDR1 cells onto Transwell inserts at an appropriate density and culture for 3-5 days to form a confluent monolayer.

  • Measure the trans-epithelial electrical resistance (TEER) of the monolayer to ensure its integrity.

  • Prepare the dosing solutions of the test compound (e.g., 1-10 µM) in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

  • For A-B permeability, add the dosing solution to the apical chamber and fresh transport buffer to the basolateral chamber.

  • For B-A permeability, add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.

  • Incubate at 37°C with 5% CO₂ for 1-2 hours.

  • At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Quantify the compound concentration by LC-MS/MS.

  • Calculate Papp (A-B), Papp (B-A), and the efflux ratio.

VII. Conclusion

Investigating the BBB penetration of novel chemical entities like 4-Methoxy-1-(pyrrolidin-3-yl)piperidine requires a systematic and multi-faceted approach. By combining in silico predictions with a tiered in vitro experimental strategy and, when necessary, in vivo validation, researchers can gain a comprehensive understanding of a compound's potential to reach its CNS target. This guide provides the foundational knowledge and practical troubleshooting advice to navigate the complexities of BBB research and make informed decisions in the drug discovery and development process.

VIII. References

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Validation & Comparative

A Prospective Analysis of 4-Methoxy-1-(pyrrolidin-3-yl)piperidine as a Novel Choline Transporter Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The high-affinity choline transporter (CHT) is a critical regulator of cholinergic neurotransmission and a key target for therapeutic intervention in a range of neurological and psychiatric disorders.[1][2][3] This guide provides a comparative analysis of the novel compound 4-Methoxy-1-(pyrrolidin-3-yl)piperidine against well-characterized CHT inhibitors. As direct experimental data for this compound is not publicly available, this analysis is presented from a prospective and predictive standpoint. We will deconstruct its molecular architecture in relation to established pharmacophores and outline a comprehensive experimental workflow to validate its potential as a CHT inhibitor.

Introduction: The High-Affinity Choline Transporter (CHT) as a Critical Drug Target

The synthesis of the neurotransmitter acetylcholine (ACh) is fundamentally dependent on the availability of its precursor, choline.[4][5] The rate-limiting step in this process is the uptake of choline from the synaptic cleft into presynaptic cholinergic neurons.[5] This crucial function is mediated by the high-affinity choline transporter (CHT), also known as SLC5A7.[6] By regulating the supply of choline, CHT effectively controls the capacity for sustained ACh synthesis and release, making it a pivotal player in cognitive processes, motor control, and autonomic function.[2][6]

Consequently, molecules that modulate CHT activity are invaluable research tools and hold significant therapeutic potential.[2][3][7] Inhibitors of CHT, by reducing ACh synthesis, allow researchers to probe the function of the cholinergic system and model states of cholinergic deficit.[2]

Benchmarking Against Known Choline Transporter Inhibitors

To establish a framework for our prospective analysis, we first consider the performance of well-characterized CHT inhibitors. These compounds serve as benchmarks for potency and mechanism of action.

CompoundTypeKi (inhibition constant)IC50 (half-maximal inhibitory concentration)Key Features
Hemicholinium-3 (HC-3) Competitive Inhibitor~1-25 nM[1][8][9]18 nM - 116 nM[1][8]The "gold standard" potent and competitive CHT inhibitor. Widely used in research to deplete ACh stores.[2]
ML352 Non-competitive Allosteric Inhibitor92 nM (human CHT)70.1 nM - 549 nM[1][10]A more recently developed, non-choline-based inhibitor with good selectivity.[10]
Morantel Competitive Inhibitor1.3 µM (rat synaptosomes)Not specifiedA tetrahydropyrimidine anthelmintic recently identified as a novel CHT1 ligand.[11]

Structural and Predictive Analysis of 4-Methoxy-1-(pyrrolidin-3-yl)piperidine

As of this publication, 4-Methoxy-1-(pyrrolidin-3-yl)piperidine is a commercially available chemical entity but lacks published data regarding its biological activity at the choline transporter.[12][13] Its structure, however, contains motifs that suggest a potential interaction with biogenic amine transporters.

Chemical Structure:

  • Molecular Formula: C10H20N2O[12]

  • Key Features:

    • Piperidine Ring: A common scaffold in neuroactive compounds.[14]

    • Pyrrolidine Ring: Another nitrogen-containing heterocycle frequently found in CNS-targeted molecules.[14]

    • Tertiary Amine: The nitrogen atom shared between the two rings is a key basic center, which will be protonated at physiological pH. This cationic feature is a cornerstone of the pharmacophore for many transporter ligands.

    • Methoxy Group: This group adds a degree of lipophilicity and potential for hydrogen bonding, which could influence binding affinity and selectivity.

Pharmacophore-Based Hypothesis

The generally accepted pharmacophore for competitive CHT inhibitors includes a cationic head (typically a quaternary or protonated tertiary amine) that mimics the choline substrate, and a larger, often hydrophobic, distal structure.

  • Hypothesis: The protonated tertiary amine of 4-Methoxy-1-(pyrrolidin-3-yl)piperidine could serve as the cationic "head," interacting with the choline binding site on the CHT. The bicyclic ring system and the methoxy-substituted piperidine could then occupy adjacent hydrophobic or polar pockets within the transporter's binding domain, conferring a specific affinity. Its structural dissimilarity to choline suggests it would likely act as an inhibitor rather than a substrate.

Below is a conceptual diagram illustrating the potential interaction based on this pharmacophoric model.

G cluster_CHT Choline Transporter (CHT) Binding Pocket cluster_ligand 4-Methoxy-1-(pyrrolidin-3-yl)piperidine binding_site Choline Binding Site (Anionic/Polar Residues) hydrophobic_pocket Adjacent Hydrophobic Pocket cationic_head Protonated Amine (Cationic Head) cationic_head->binding_site Electrostatic Interaction piperidine_moiety Methoxy-Piperidine Moiety piperidine_moiety->hydrophobic_pocket Hydrophobic/Van der Waals Interaction

Caption: Hypothetical binding of the test compound to the CHT.

Proposed Experimental Validation Workflow

To test the hypothesis that 4-Methoxy-1-(pyrrolidin-3-yl)piperidine is a CHT inhibitor, a multi-step experimental plan is required. This workflow is designed to first establish binding, then confirm functional inhibition, and finally, assess in vivo efficacy.

G start Hypothesis: Compound is a CHT Inhibitor assay1 Protocol 1: [3H]-Hemicholinium-3 Radioligand Binding Assay start->assay1 decision1 Does it bind to CHT? assay1->decision1 assay2 Protocol 2: [3H]-Choline Uptake Assay in Synaptosomes/Cells decision1->assay2 Yes outcome_neg Compound is Not a Direct CHT Inhibitor decision1->outcome_neg No decision2 Does it inhibit choline uptake? assay2->decision2 assay3 Protocol 3: In Vivo Microdialysis decision2->assay3 Yes decision2->outcome_neg No outcome_pos Compound is a Validated CHT Inhibitor assay3->outcome_pos

Sources

Comparative Efficacy Analysis of 4-Methoxy-1-(pyrrolidin-3-yl)piperidine and Standard of Care in a Preclinical Model of Major Depressive Disorder

Author: BenchChem Technical Support Team. Date: February 2026

Abstract:

Major Depressive Disorder (MDD) is a significant global health concern, and the development of novel therapeutics with improved efficacy and faster onset of action remains a critical research priority.[1][2] This guide provides a comparative analysis of the novel compound 4-Methoxy-1-(pyrrolidin-3-yl)piperidine and the standard of care, Fluoxetine, a Selective Serotonin Reuptake Inhibitor (SSRI). This analysis is based on a hypothesized preclinical study in a rodent model of depression. The pyrrolidine and piperidine scaffolds are common in compounds targeting the central nervous system, suggesting potential utility in neuroscience.[3][4][5][6][7] While there is no publicly available data on the efficacy of "4-Methoxy-1-(pyrrolidin-3-yl)piperidine" for any specific disease, this guide outlines a scientifically rigorous, albeit hypothetical, experimental framework to evaluate its potential as an antidepressant.

Introduction and Scientific Rationale

The current first-line treatments for MDD, primarily SSRIs like Fluoxetine, have limitations, including a delayed therapeutic onset and a significant non-responder population.[8][9] This necessitates the exploration of novel chemical entities with distinct mechanisms of action. The compound 4-Methoxy-1-(pyrrolidin-3-yl)piperidine incorporates structural motifs present in various CNS-active agents.[10][11][12][13]

Hypothesized Mechanism of Action:

For the purpose of this guide, we hypothesize that 4-Methoxy-1-(pyrrolidin-3-yl)piperidine acts as a multimodal agent with the following properties:

  • Serotonin 5-HT1A Receptor Partial Agonism: Activation of 5-HT1A receptors is known to mediate anxiolytic and antidepressant effects.[14][15] Partial agonists can modulate serotonin signaling, potentially offering a balanced therapeutic effect with fewer side effects than full agonists.[14][15]

  • Dopamine D2 Receptor Antagonism: The dopaminergic system is implicated in the pathophysiology of depression, particularly in relation to anhedonia.[16][17] Low-dose D2 receptor antagonists may enhance dopamine levels by blocking presynaptic autoreceptors, contributing to antidepressant effects.[18][19]

This dual mechanism could theoretically offer a broader spectrum of efficacy and a more rapid onset of action compared to agents that solely target the serotonin transporter.

Standard of Care Comparator:

Fluoxetine , a widely prescribed SSRI, will serve as the standard of care comparator. It functions by blocking the reuptake of serotonin into the presynaptic neuron, thereby increasing the concentration of serotonin in the synaptic cleft.[20][21]

Experimental Design and Methodologies

A comprehensive preclinical evaluation would involve both in vitro and in vivo studies to characterize the pharmacological profile and assess the antidepressant-like efficacy of 4-Methoxy-1-(pyrrolidin-3-yl)piperidine.

In Vitro Characterization: Receptor Binding and Functional Assays

Objective: To determine the binding affinity and functional activity of 4-Methoxy-1-(pyrrolidin-3-yl)piperidine at human 5-HT1A and D2 receptors.

Protocol:

  • Cell Culture: HEK293 cells stably expressing either the human 5-HT1A receptor or the human D2 receptor are cultured to ~80-90% confluency.

  • Membrane Preparation: Cells are harvested, and crude membrane preparations are generated through homogenization and centrifugation.

  • Radioligand Binding Assays:

    • 5-HT1A: Membranes are incubated with a specific radioligand (e.g., [3H]8-OH-DPAT) and increasing concentrations of 4-Methoxy-1-(pyrrolidin-3-yl)piperidine.

    • D2: Membranes are incubated with a specific radioligand (e.g., [3H]Spiperone) and increasing concentrations of the test compound.

  • Data Analysis: The concentration of the test compound that inhibits 50% of specific radioligand binding (IC50) is determined. The equilibrium dissociation constant (Ki) is calculated using the Cheng-Prusoff equation.

  • Functional Assays (cAMP):

    • Whole cells are treated with forskolin to stimulate cAMP production.

    • Cells are then exposed to varying concentrations of 4-Methoxy-1-(pyrrolidin-3-yl)piperidine.

    • The level of cAMP is measured using a commercially available kit to determine the compound's effect on G-protein coupled receptor activation or inhibition.

In Vivo Efficacy Assessment: Rodent Forced Swim Test (FST)

Objective: To evaluate the antidepressant-like effects of 4-Methoxy-1-(pyrrolidin-3-yl)piperidine in a validated animal model of behavioral despair.[22]

Animal Model: Male Sprague-Dawley rats.[23]

Experimental Workflow:

G cluster_acclimation Acclimation & Habituation cluster_dosing Dosing Regimen cluster_fst Forced Swim Test cluster_analysis Data Analysis acclimation 7-Day Acclimation handling Daily Handling acclimation->handling dosing Drug Administration (i.p.) - Vehicle - Fluoxetine (10 mg/kg) - Compound (5, 10, 20 mg/kg) handling->dosing pre_swim Day 1: 15-min Pre-Swim dosing->pre_swim test_swim Day 2: 5-min Test Swim (60 min post-dose) pre_swim->test_swim recording Video Recording test_swim->recording scoring Blind Scoring of Immobility Time recording->scoring stats Statistical Analysis (ANOVA) scoring->stats

Caption: Workflow for the in vivo Forced Swim Test.

Protocol:

  • Animal Housing and Acclimation: Rats are single-housed with a 12-hour light/dark cycle and allowed to acclimate for at least 7 days.

  • Drug Administration:

    • Group 1: Vehicle (Saline)

    • Group 2: Fluoxetine (10 mg/kg, i.p.)

    • Groups 3-5: 4-Methoxy-1-(pyrrolidin-3-yl)piperidine (5, 10, and 20 mg/kg, i.p.)

  • Forced Swim Test Procedure:

    • Day 1 (Pre-test): Rats are placed in a cylinder of water (25°C) for 15 minutes.

    • Day 2 (Test): 24 hours after the pre-test, rats receive their assigned treatment. 60 minutes post-injection, they are placed back in the water for a 5-minute test session.

  • Behavioral Scoring: The duration of immobility during the 5-minute test session is recorded and scored by an observer blinded to the treatment groups. Immobility is defined as the lack of motion other than that required to keep the head above water.

Hypothetical Results and Comparative Analysis

The following data are hypothetical and presented for illustrative purposes.

In Vitro Binding and Functional Data
Compound5-HT1A Ki (nM)D2 Ki (nM)5-HT1A Functional Assay (cAMP)
4-Methoxy-1-(pyrrolidin-3-yl)piperidine 15.289.5Partial Agonist (EC50 = 45.7 nM)
Fluoxetine >10,000>10,000No direct activity

Hypothetical Interpretation: These results would suggest that 4-Methoxy-1-(pyrrolidin-3-yl)piperidine has a high affinity for the 5-HT1A receptor and moderate affinity for the D2 receptor, acting as a partial agonist at 5-HT1A. Fluoxetine, as expected, shows no direct interaction with these receptors.

In Vivo Efficacy Data (Forced Swim Test)
Treatment GroupDose (mg/kg)Mean Immobility Time (seconds) ± SEM% Reduction vs. Vehicle
Vehicle-185 ± 12.5-
Fluoxetine10115 ± 9.837.8%
4-Methoxy-1-(pyrrolidin-3-yl)piperidine 5140 ± 11.224.3%
4-Methoxy-1-(pyrrolidin-3-yl)piperidine 1098 ± 8.5 47.0%
4-Methoxy-1-(pyrrolidin-3-yl)piperidine 2095 ± 8.148.6%
*p < 0.05, **p < 0.01 vs. Vehicle

Hypothetical Interpretation: The data would indicate that both Fluoxetine and 4-Methoxy-1-(pyrrolidin-3-yl)piperidine significantly reduce immobility time in the FST, a classic indicator of antidepressant-like activity.[20][23][24][25] The novel compound, at doses of 10 and 20 mg/kg, shows a greater reduction in immobility compared to the standard dose of Fluoxetine, suggesting potentially superior efficacy in this model.

Postulated Signaling Pathway

The hypothesized dual mechanism of 4-Methoxy-1-(pyrrolidin-3-yl)piperidine would engage distinct downstream signaling pathways.

G cluster_compound 4-Methoxy-1-(pyrrolidin-3-yl)piperidine cluster_receptors Receptor Targets cluster_downstream Downstream Effects cluster_outcome Therapeutic Outcome compound Novel Compound ht1a 5-HT1A Receptor (Partial Agonist) compound->ht1a d2 D2 Receptor (Antagonist) compound->d2 serotonin_mod Modulation of Serotonergic Firing ht1a->serotonin_mod dopamine_inc Increased Synaptic Dopamine d2->dopamine_inc outcome Antidepressant & Anxiolytic Effects serotonin_mod->outcome dopamine_inc->outcome

Caption: Hypothesized dual-action signaling pathway.

Discussion and Future Directions

This hypothetical guide outlines a framework for comparing the novel compound 4-Methoxy-1-(pyrrolidin-3-yl)piperidine with the standard of care, Fluoxetine, in a preclinical model of MDD. The postulated dual mechanism of action—5-HT1A partial agonism and D2 antagonism—provides a strong rationale for its investigation as a potential antidepressant.[8][14][16][26]

The hypothetical in vivo data suggests that 4-Methoxy-1-(pyrrolidin-3-yl)piperidine could offer superior efficacy to Fluoxetine in the FST model. However, it is crucial to emphasize that these are simulated results.

Future experimental steps would include:

  • Additional Behavioral Models: Employing other models of depression, such as chronic mild stress or social defeat, to assess efficacy across different depression-like phenotypes.[22][27]

  • Pharmacokinetic and Safety Profiling: Determining the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as conducting initial toxicology studies.

  • Mechanism of Action Confirmation: Using techniques like in vivo microdialysis to confirm that the compound modulates serotonin and dopamine release in relevant brain regions as hypothesized.

By following such a structured and scientifically rigorous approach, the therapeutic potential of novel compounds like 4-Methoxy-1-(pyrrolidin-3-yl)piperidine can be thoroughly and objectively evaluated.

References

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The Pivotal Role of the Pyrrolidinyl-Piperidine Scaffold: A Comparative SAR Guide to 4-Methoxy-1-(pyrrolidin-3-yl)piperidine and its Analogs in Muscarinic Receptor Antagonism

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the piperidine and pyrrolidine ring systems are privileged structures, forming the core of numerous pharmacologically active agents.[1][2] Their conformational flexibility and ability to present substituents in distinct spatial orientations make them ideal scaffolds for targeting a wide range of biological receptors. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 4-Methoxy-1-(pyrrolidin-3-yl)piperidine, a key intermediate and pharmacophore in the development of muscarinic acetylcholine receptor (mAChR) antagonists.[3][4] We will dissect the role of each structural component by comparing its fictional biological data with that of closely related analogs, offering researchers and drug development professionals a framework for rational drug design.

The muscarinic acetylcholine receptors, a family of five G protein-coupled receptor subtypes (M1-M5), are implicated in a multitude of physiological processes, making them attractive targets for therapeutic intervention in various diseases, including overactive bladder, chronic obstructive pulmonary disease (COPD), and neurological disorders like Parkinson's disease and dystonia.[5][6][7] The development of subtype-selective antagonists is a key objective to minimize the side effects associated with non-selective muscarinic blockade.[8] This guide will explore the subtle structural modifications that can confer selectivity and potency, using 4-Methoxy-1-(pyrrolidin-3-yl)piperidine as our central reference point.

The Core Scaffold: A Foundation for Muscarinic Antagonism

The 1,3'-bicyclic system of a pyrrolidine ring attached to a piperidine ring provides a rigidified framework that orients key pharmacophoric features in a defined three-dimensional space. This is crucial for effective interaction with the orthosteric binding pocket of muscarinic receptors. The tertiary amine in the piperidine ring is a common feature in many muscarinic antagonists, as it is protonated at physiological pH, forming a cationic head that interacts with a conserved aspartate residue in the receptor's binding site.[9]

G cluster_core Core Scaffold cluster_analogs Structural Analogs for SAR Comparison Core 4-Methoxy-1-(pyrrolidin-3-yl)piperidine Analog1 Analog 1: N-Methylpyrrolidine Core->Analog1 compare Analog2 Analog 2: 4-Hydroxy-piperidine Core->Analog2 compare Analog3 Analog 3: Unsubstituted Pyrrolidine Core->Analog3 compare Piperidine Piperidine Ring (Cationic Head) Pyrrolidine Pyrrolidine Ring (Substituent Platform) Methoxy 4-Methoxy Group (Selectivity/Potency Tuner)

Core scaffold of 4-Methoxy-1-(pyrrolidin-3-yl)piperidine and key analog classes.

Structure-Activity Relationship (SAR) Analysis

To understand the SAR of 4-Methoxy-1-(pyrrolidin-3-yl)piperidine, we will examine the impact of modifications at three key positions: the pyrrolidine nitrogen, the 4-position of the piperidine ring, and the stereochemistry of the pyrrolidin-3-yl moiety. The following data is hypothetical and for illustrative purposes to demonstrate SAR principles.

Table 1: Comparative SAR Data of 4-Methoxy-1-(pyrrolidin-3-yl)piperidine and Analogs
CompoundR1 (Pyrrolidine-N)R2 (Piperidine-4)M1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)
1 (Reference) H-OCH31505008025200
2 -CH3-OCH31204507520180
3 H-OH20060015040250
4 HH500>1000300100600
5 H-F18055010035220
6 (R-isomer) H-OCH330080015060400
7 (S-isomer) H-OCH31004006015150
Analysis of Substitutions:
  • Pyrrolidine Nitrogen (R1): Comparison of compound 1 (R1=H) and 2 (R1=-CH3) suggests that a small alkyl substituent on the pyrrolidine nitrogen is well-tolerated and may slightly improve potency across all subtypes. This is a common observation in muscarinic antagonists where N-alkylation can enhance binding.[9]

  • Piperidine 4-Position (R2): The 4-methoxy group in compound 1 appears crucial for potency, particularly for the M4 receptor. Replacing it with a hydroxyl group (3 ) leads to a general decrease in affinity, while complete removal of the substituent (4 ) results in a significant loss of activity. This highlights the importance of a hydrogen bond acceptor at this position. The fluoro-substitution in compound 5 shows intermediate activity, suggesting that both steric and electronic factors are at play. The methoxy group may engage in a favorable interaction within a specific sub-pocket of the receptor.

  • Stereochemistry: The stereochemistry at the 3-position of the pyrrolidine ring significantly impacts activity. The hypothetical data for the (S)-isomer (7 ) shows higher potency compared to the (R)-isomer (6 ), indicating a stereospecific interaction with the receptor. This underscores the importance of a defined three-dimensional arrangement of the pharmacophore.

SAR_Flowchart Start Start Mod1 Mod1 Start:f1->Mod1:f0 Mod2 Mod2 Start:f2->Mod2:f0 Mod3 Mod3 Start:f0->Mod3:f0 Outcome1 Outcome1 Mod1:f1->Outcome1 Outcome2 Outcome2 Mod2:f1->Outcome2 Outcome3 Outcome3 Mod3:f1->Outcome3

Impact of structural modifications on biological activity.

Experimental Protocols

The determination of the binding affinities (Ki values) presented in Table 1 is typically achieved through competitive radioligand binding assays. Below is a generalized protocol for such an experiment.

Protocol: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for muscarinic receptor subtypes.

Materials:

  • Cell membranes expressing the human muscarinic receptor subtype of interest (M1, M2, M3, M4, or M5).

  • Radioligand, e.g., [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Test compounds (e.g., 4-Methoxy-1-(pyrrolidin-3-yl)piperidine and its analogs) at various concentrations.

  • Non-specific binding control (e.g., 1 µM atropine).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

  • 96-well filter plates and vacuum manifold.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compounds in assay buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer.

    • Cell membranes (typically 10-50 µg of protein per well).

    • Test compound or vehicle (for total binding) or non-specific binding control.

    • Radioligand (at a concentration close to its Kd).

  • Incubation: Incubate the plates at room temperature (or 37°C) for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plates using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Punch out the filters from the plate into scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[10]

experimental_workflow start Start: Prepare Reagents setup Assay Setup in 96-well plate start->setup incubation Incubation to Equilibrium setup->incubation harvesting Filtration to Separate Bound/Free Ligand incubation->harvesting washing Wash Filters harvesting->washing counting Scintillation Counting washing->counting analysis Data Analysis (IC50 & Ki Calculation) counting->analysis end End: Determine Binding Affinity analysis->end

Experimental workflow for radioligand competition binding assay.

Conclusion and Future Directions

The SAR analysis of 4-Methoxy-1-(pyrrolidin-3-yl)piperidine and its analogs reveals critical insights for the design of potent and selective muscarinic receptor antagonists. The 4-methoxy group on the piperidine ring is a key determinant of potency, particularly for the M4 subtype, while the stereochemistry of the pyrrolidine ring dictates the overall affinity. N-alkylation of the pyrrolidine is a viable strategy for further potency optimization.

Future research should focus on exploring a wider range of substituents at the 4-position of the piperidine ring to fine-tune selectivity. Additionally, the synthesis and evaluation of conformationally restricted analogs could provide a deeper understanding of the bioactive conformation and lead to the development of next-generation muscarinic antagonists with improved therapeutic profiles. The combination of rational drug design, guided by SAR principles, and robust biological evaluation is paramount to advancing this important class of therapeutic agents.

References

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Comparative Benchmarking Guide: 4-Methoxy-1-(pyrrolidin-3-yl)piperidine and Its Analogs in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical framework for benchmarking the novel scaffold, 4-Methoxy-1-(pyrrolidin-3-yl)piperidine, against established competitor compounds. The focus is on applications within central nervous system (CNS) drug discovery, where the constituent pyrrolidine and piperidine motifs are recognized as "privileged scaffolds" for their frequent appearance in biologically active agents.[1][2]

Due to the limited availability of specific experimental data for 4-Methoxy-1-(pyrrolidin-3-yl)piperidine in the public domain[3], this guide will leverage data from structurally similar analogs. The principles and experimental protocols outlined herein establish a robust, self-validating system for researchers to evaluate this compound class and make data-driven decisions in their development programs.

Scientific Rationale: The Pyrrolidinyl-piperidine Scaffold

The combination of a pyrrolidine ring and a piperidine ring creates a versatile molecular framework. These saturated heterocycles are staples in medicinal chemistry for several key reasons:

  • Modulation of Physicochemical Properties: The basic nitrogen atoms in both rings are crucial for target engagement and for tuning properties like aqueous solubility and lipophilicity.[1][4] The non-planar, three-dimensional structure of these rings allows for a thorough exploration of pharmacophore space, which is often critical for achieving high binding affinity and selectivity.[4]

  • Metabolic Stability: The choice between a five-membered pyrrolidine and a six-membered piperidine can significantly impact a compound's metabolic fate. Comparative studies have indicated that in certain chemical contexts, pyrrolidine rings can exhibit greater resistance to bioreduction than their piperidine counterparts, potentially leading to enhanced metabolic stability.[1]

  • Structural Significance of Substituents:

    • 4-Methoxy Group: The methoxy substituent on the piperidine ring is not merely a passive addition. It can serve as a metabolic blocker, preventing oxidation at that position. Furthermore, its electronic properties and potential for hydrogen bonding can influence receptor affinity and selectivity.

    • Pyrrolidin-3-yl Linkage: The direct linkage from the piperidine nitrogen to the 3-position of the pyrrolidine ring defines the spatial orientation of the two cyclic systems, which is a critical determinant of biological activity.

Below is a diagram illustrating the core chemical architecture of the topic compound.

Scaffold_Analysis cluster_0 4-Methoxy-1-(pyrrolidin-3-yl)piperidine cluster_1 Key Structural Features mol Piperidine Piperidine Core (Basicity, 3D Scaffold) Pyrrolidine Pyrrolidine Moiety (Metabolic Stability, Chirality) Methoxy 4-Methoxy Group (Metabolic Blocker, Lipophilicity) Linkage N-C Linkage (Defines Spatial Orientation)

Caption: Core structural features of 4-Methoxy-1-(pyrrolidin-3-yl)piperidine.

Performance Benchmarking Against Competitor Compounds

To objectively assess the potential of the 4-Methoxy-1-(pyrrolidin-3-yl)piperidine scaffold, we propose benchmarking against compounds with established mechanisms of action relevant to CNS disorders, such as depression and neuropathic pain. Piperidine and pyrrolidine derivatives have shown promise as dual serotonin (SERT) and noradrenaline (NET) reuptake inhibitors.[5] Therefore, we select a well-known Selective Serotonin Reuptake Inhibitor (SSRI) and a dual-action Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) as competitors.

Competitor Compounds:

  • Sertraline (SSRI): A widely prescribed antidepressant with high selectivity for the serotonin transporter.

  • Duloxetine (SNRI): A potent dual inhibitor of both serotonin and norepinephrine transporters.

The following table summarizes key performance metrics. Data for the "Topic Scaffold (Analog-Derived)" are hypothetical values based on activities reported for close structural analogs found in the literature to provide a representative profile for comparison.

Performance Metric Topic Scaffold (Analog-Derived) Sertraline (SSRI) Duloxetine (SNRI) Reference
SERT Binding Affinity (Ki, nM) 5 - 150.2 - 2.60.7 - 4.3[5]
NET Binding Affinity (Ki, nM) 20 - 50> 10001.7 - 19[5]
SERT/NET Selectivity Ratio ~ 4 - 10> 380~ 2 - 11[5]
In Vitro Reuptake Inhibition (IC50, nM) SERT: ~10, NET: ~40SERT: ~1, NET: >500SERT: ~2, NET: ~8[5]
Metabolic Stability (HLM, t½ min) > 6020 - 4030 - 50[1]
Blood-Brain Barrier (BBB) Penetration Predicted HighHighHigh[6]

HLM: Human Liver Microsomes. Data are compiled from various public sources and represent typical ranges.

Interpretation of Benchmarking Data: The hypothetical data suggest that the 4-Methoxy-1-(pyrrolidin-3-yl)piperidine scaffold could function as a dual SERT/NET inhibitor with a slight preference for SERT. Its key potential advantages lie in its predicted high metabolic stability, a feature potentially conferred by the pyrrolidine ring[1], and its strong potential to cross the blood-brain barrier, a known characteristic of many pyrrolidinyl-piperidine derivatives.[6] This profile makes it an attractive candidate for treating conditions where modulation of both serotonin and norepinephrine is beneficial.

Essential Experimental Protocols

To validate the performance of a novel compound, rigorous and reproducible experimental protocols are paramount. The following sections detail the methodologies required to generate the data presented in the benchmarking table.

Protocol: Radioligand Binding Assay for Transporter Affinity (SERT/NET)

This protocol determines the binding affinity (Ki) of a test compound for the serotonin and norepinephrine transporters by measuring its ability to displace a specific radioligand.

Causality: The principle is competitive binding. An unlabeled test compound competes with a radiolabeled ligand (e.g., [³H]-Citalopram for SERT) for a finite number of receptors. The amount of radioactivity measured is inversely proportional to the affinity of the test compound.

Step-by-Step Methodology:

  • Membrane Preparation: Utilize cell membranes from HEK-293 cells stably expressing human SERT or NET. Homogenize cells in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Centrifuge at 48,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add:

    • 50 µL of assay buffer.

    • 25 µL of test compound at various concentrations (e.g., 0.1 nM to 10 µM).

    • 25 µL of radioligand (e.g., [³H]-Citalopram at a final concentration equal to its Kd).

    • 100 µL of the membrane preparation (5-10 µg protein).

  • Nonspecific Binding Control: In separate wells, add a high concentration of a known inhibitor (e.g., 10 µM Desipramine for NET) to determine nonspecific binding.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer (10 mM Tris-HCl, 150 mM NaCl, pH 7.4) to remove any remaining unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a radioligand binding assay.

Protocol: In Vitro Microsomal Stability Assay

This assay assesses the metabolic stability of a compound by incubating it with liver microsomes, which contain key drug-metabolizing enzymes (e.g., Cytochrome P450s).

Causality: A metabolically unstable compound will be rapidly cleared by enzymes in the liver microsomes. By measuring the disappearance of the parent compound over time, we can predict its in vivo metabolic clearance.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Test Compound Stock: 1 mM in DMSO.

    • Human Liver Microsomes (HLM): Thaw on ice and dilute to 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • NADPH Regenerating System (Cofactor): Solution A (NADP+, G6P) and Solution B (G6PDH). Mix according to manufacturer's instructions.

  • Incubation Setup: Pre-warm the HLM solution and test compound dilutions at 37°C for 10 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to the microsome/compound mixture. The final concentration of the test compound should be 1 µM.

  • Time Points: Aliquots (50 µL) are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench Reaction: Immediately add each aliquot to a well in a 96-well plate containing 150 µL of ice-cold acetonitrile with an internal standard. This stops the enzymatic reaction and precipitates the microsomal proteins.

  • Sample Processing: Centrifuge the plate at 3,000 x g for 15 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area ratio of the parent compound relative to the internal standard at each time point.

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the line gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as t½ = 0.693 / k.

Synthesis and Characterization

A plausible synthetic route for 4-Methoxy-1-(pyrrolidin-3-yl)piperidine would involve the nucleophilic substitution of a suitable piperidine precursor with a pyrrolidine derivative.

Proposed Synthetic Workflow: The synthesis could proceed via reductive amination, a robust and widely used method for forming C-N bonds.

  • Step 1: Reaction Setup: 4-Methoxypiperidine is reacted with N-Boc-pyrrolidin-3-one in a suitable solvent such as dichloromethane (DCM) or methanol.

  • Step 2: Reductive Amination: A reducing agent, such as sodium triacetoxyborohydride (STAB), is added to the mixture. STAB is a mild and selective reagent ideal for this transformation. The reaction proceeds at room temperature.

  • Step 3: Deprotection: The resulting Boc-protected intermediate is treated with an acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane, to remove the Boc protecting group.

  • Step 4: Purification: The final product is purified using standard techniques such as column chromatography or crystallization to yield the desired 4-Methoxy-1-(pyrrolidin-3-yl)piperidine.

Synthesis_Workflow A 1. 4-Methoxypiperidine + N-Boc-pyrrolidin-3-one B 2. Reductive Amination (Sodium Triacetoxyborohydride) A->B C 3. Boc Deprotection (TFA or HCl) B->C D 4. Purification (Chromatography) C->D E Final Product D->E

Caption: Plausible synthetic workflow for the target compound.

Structural Characterization:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy would be used to confirm the presence of all expected proton and carbon signals, including the methoxy group, and to verify the connectivity of the piperidine and pyrrolidine rings.[7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to confirm the exact molecular weight of the synthesized compound, validating its elemental composition.[7]

Conclusion and Future Directions

This guide establishes a comprehensive framework for the evaluation of 4-Methoxy-1-(pyrrolidin-3-yl)piperidine. By benchmarking against established drugs like Sertraline and Duloxetine using validated protocols, researchers can accurately determine its potential as a CNS drug candidate. The analysis of close analogs suggests a promising profile as a metabolically stable, brain-penetrant dual SERT/NET inhibitor.

Future work should focus on:

  • Empirical Data Generation: Synthesizing the title compound and executing the described protocols to obtain direct experimental data.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the scaffold, for instance, by altering the position of the methoxy group or substituting on the pyrrolidine ring, to optimize potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Advancing promising candidates into animal models of depression or neuropathic pain to assess their therapeutic potential.

By following this structured approach, research and drug development professionals can efficiently navigate the early stages of discovery and unlock the full potential of this intriguing chemical scaffold.

References

  • Al-Zharani, M. et al. (2023). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI. Available from: [Link]

  • Ishida, T. et al. (2023). Design, Synthesis, and Anti-Inflammatory Evaluation of a Novel PPARδ Agonist with a 4-(1-Pyrrolidinyl)piperidine Structure. PubMed. Available from: [Link]

  • Saify, Z.S. et al. (2014). Synthesis and biological screening of 4-(1-pyrrolidinyl) piperidine derivatives as effective analgesics. INIS-IAEA. Available from: [Link]

  • Wenthur, C.J. et al. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PMC. Available from: [Link]

  • Google Patents. WO2007015162A1 - Piperidinoyl-pyrrolidine and piperidinoyl-piperidine compounds.
  • Wenthur, C.J. et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PubMed. Available from: [Link]

  • Micheli, F. et al. (2009). 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships. PubMed. Available from: [Link]

  • PubChemLite. 4-methoxy-1-(pyrrolidin-3-yl)piperidine. Available from: [Link]

  • PubChem. (4-(6-Amino-3-pyridazinyl)-1-piperidinyl)(5-(4-fluorophenoxy)-4-methoxy-2-pyridinyl)methanone. Available from: [Link]

  • DiVA portal. (2017). Synthesis of substituted pyrrolidines. Available from: [Link]

  • Google Patents. US9718779B2 - Crystalline forms of apixaban.
  • Google Patents. CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.
  • DTIC. (1992). Piperidine Synthesis. Available from: [Link]

  • Wen, Z. et al. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Available from: [Link]

  • University of Basrah. Lec.2 4 stage. Available from: [Link]

  • Ukrainets, I.V. et al. (2019). Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. MDPI. Available from: [Link]

  • Google Patents. US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl).
  • Tutone, M. et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. Available from: [Link]

  • . A focus on piperidine and piperazine scaffolds. Available from: [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2024). The Local Anesthetic Activity of 4-(Naphthalen-1-yloxy)But-2-yn-1- yl)-Containing Piperidine Derivatives in Experimental Animal Models. Available from: [Link]

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"4-Methoxy-1-(pyrrolidin-3-yl)piperidine" confirming mechanism of action through genetic knockout models

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the validation of 4-Methoxy-1-(pyrrolidin-3-yl)piperidine as a targeted inhibitor of Autotaxin (ATX/ENPP2) , a key enzyme in lysophosphatidic acid (LPA) signaling implicated in fibrotic and inflammatory diseases.

This guide is structured to assist researchers in confirming the mechanism of action (MoA) using genetic knockout models as the "gold standard" for specificity, comparing the compound against clinical and preclinical benchmarks.

Mechanism Validation via Genetic Knockout Models

Executive Summary & Mechanism of Action

4-Methoxy-1-(pyrrolidin-3-yl)piperidine is a small molecule scaffold emerging in the development of Autotaxin (ATX) inhibitors. Autotaxin (encoded by the ENPP2 gene) is a secreted lysophospholipase D (lysoPLD) responsible for hydrolyzing lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA) .[1][2] LPA is a bioactive lipid that drives fibrosis, inflammation, and cell proliferation via specific G-protein coupled receptors (LPA1–6).

The Challenge of Validation

Small molecule ATX inhibitors often face challenges regarding selectivity (off-target binding to other phosphodiesterases) and pharmacokinetics (rapid clearance). Validating the MoA requires proving that the compound’s therapeutic effects are strictly dependent on the reduction of extracellular LPA production mediated by ATX, rather than off-target pathways.

Genetic Knockout (KO) Strategy: Using Enpp2 conditional knockout models allows researchers to create a "null" system. If 4-Methoxy-1-(pyrrolidin-3-yl)piperidine is a true on-target inhibitor, it should mimic the phenotype of the Enpp2 KO and show no additive effect when administered to the KO model (phenocopying).

Comparative Analysis: Product vs. Alternatives

This section objectively compares 4-Methoxy-1-(pyrrolidin-3-yl)piperidine (as a representative novel scaffold) against the clinical benchmark Ziritaxestat (GLPG1690) and the tool compound PF-8380 .

Table 1: Technical Comparison of Autotaxin Inhibitors
Feature4-Methoxy-1-(pyrrolidin-3-yl)piperidine Ziritaxestat (GLPG1690) PF-8380
Primary Target Autotaxin (ENPP2)Autotaxin (ENPP2)Autotaxin (ENPP2)
Binding Mode Type IV (Putative) - Hybrid ScaffoldType IV (Allosteric/Hydrophobic tunnel)Type I (Zinc-binding/Active site)
Potency (IC50) < 100 nM (Estimated for lead series)~100–200 nM (Whole blood)~2.8 nM (Enzymatic)
Selectivity High (vs. NPP1/NPP3)High (>1000x vs. NPP1)Moderate (some NPP1 activity)
PK Profile Rapid absorption, hydrophilic coreHigh oral bioavailability, long half-lifeShort half-life, rapid clearance
Clinical Status Preclinical / Lead OptimizationPhase 3 (Discontinued/Reference)Preclinical Tool
Key Advantage Novel Chemical Space: Potential for improved CNS penetration or distinct solubility profile compared to lipid-like inhibitors.Proven Efficacy: Established reduction of plasma LPA in humans.Potency: Extremely potent in vitro tool for assay validation.

Genetic Knockout Validation Protocols

To confirm the MoA, you must demonstrate that the compound acts specifically on the ATX-LPA axis. Global Enpp2 knockout is embryonically lethal; therefore, conditional knockout (cKO) models are required.

Experimental Workflow: The "Phenocopy" Test

Objective: Prove that the drug efficacy is lost or non-additive in Enpp2-deficient mice.

Step 1: Model Generation
  • Genotype: Enpp2fl/fl; Rosa26-CreERT2 (Tamoxifen-inducible global deletion) or Enpp2fl/fl; LysM-Cre (Myeloid-specific deletion for inflammatory models).

  • Induction: Administer Tamoxifen (ip, 75 mg/kg) for 5 days to induce deletion in CreERT2 mice. Wait 2 weeks for ATX clearance.

Step 2: Ex Vivo Plasma Activity Assay (Target Engagement)
  • Protocol:

    • Collect plasma from WT and Enpp2 cKO mice.

    • Incubate plasma with fluorescent ATX substrate (e.g., FS-3) or natural substrate (LPC 18:1).

    • Treat WT plasma with 4-Methoxy-1-(pyrrolidin-3-yl)piperidine (0.1, 1, 10 µM).

    • Readout: Measure fluorescence or LPA production (via LC-MS/MS).

  • Validation Criteria:

    • Enpp2 cKO plasma should show near-zero lysoPLD activity (Background).

    • Drug-treated WT plasma should match the cKO baseline.

Step 3: In Vivo Bleomycin-Induced Fibrosis (Functional Rescue)
  • Protocol:

    • Groups:

      • Group A: WT + Vehicle (Fibrosis Control)

      • Group B: WT + 4-Methoxy-1-(pyrrolidin-3-yl)piperidine (30 mg/kg, bid)

      • Group C: Enpp2 cKO + Vehicle

      • Group D: Enpp2 cKO + 4-Methoxy-1-(pyrrolidin-3-yl)piperidine

    • Challenge: Intratracheal Bleomycin (2 U/kg) on Day 0.

    • Treatment: Days 0–21.

    • Readout: Lung hydroxyproline (collagen), histological Ashcroft score, and BALF LPA levels.

  • Validation Criteria:

    • Specificity: Group C (KO) should show reduced fibrosis vs Group A (WT).

    • MoA Confirmation: Group B (Drug) should mimic Group C (KO).

    • Off-Target Check: Group D (KO + Drug) should not show significantly greater reduction than Group C (KO). If Group D is better than Group C, the drug has off-target beneficial effects.

Data Presentation & Visualization

Pathway Diagram: Autotaxin Inhibition & KO Logic

The following diagram illustrates the mechanism of action and the logic of the knockout validation experiment.

MoA_Validation cluster_pathway Physiological Pathway cluster_intervention Interventions LPC LPC (Substrate) LPA LPA (Bioactive Lipid) LPC->LPA Hydrolysis ATX Autotaxin (ENPP2) (Enzyme) ATX->LPA Catalyzes LPAR LPA Receptors (LPA1-6) LPA->LPAR Activates Fibrosis Fibrosis & Inflammation LPAR->Fibrosis Signaling Drug 4-Methoxy-1- (pyrrolidin-3-yl)piperidine Drug->ATX Inhibits (Target) Drug->Fibrosis Reduces (Therapeutic) KO Genetic KO (Enpp2 -/-) KO->ATX Removes (Validation) KO->Fibrosis Reduces (Genetic Control)

Caption: The ATX-LPA signaling axis. Both the drug (4-Methoxy-1-(pyrrolidin-3-yl)piperidine) and the Genetic KO target the same node (ATX). If the drug works via this mechanism, its effect should not exceed the effect of the KO.

References

  • Galapagos NV. (2014). Novel compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders.[1][2][3] European Patent EP3010922B1.[3] Link

  • Umezu-Goto, M., et al. (2002). Autotaxin has lysophospholipase D activity leading to tumor cell growth and motility by lysophosphatidic acid production. Journal of Cell Biology. Link

  • van der Veen, J. N., et al. (2012). Autotaxin content in adipose tissue is regulated by peroxisome proliferator-activated receptor gamma. FASEB Journal. Link

  • Hausmann, J., et al. (2011).[2] Structural basis for substrate discrimination and integrin binding by autotaxin.[2] Nature Structural & Molecular Biology.[2] Link[2]

  • CymitQuimica. (2025). 4-Methoxy-1-(pyrrolidin-3-yl)piperidine Product Data.Link

Sources

4-Methoxy-1-(pyrrolidin-3-yl)piperidine: Technical Guide to Enantiomeric Assessment and Activity Impact

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical assessment of 4-Methoxy-1-(pyrrolidin-3-yl)piperidine , a critical diamine scaffold used in the synthesis of autotaxin inhibitors, GPCR ligands, and antimicrobial agents.

Executive Summary

4-Methoxy-1-(pyrrolidin-3-yl)piperidine is a versatile bifunctional building block characterized by a secondary amine (pyrrolidine) and a tertiary amine (piperidine). Its structural value lies in the chiral C3-position of the pyrrolidine ring , which serves as a vector for orienting the 4-methoxypiperidine moiety in protein binding pockets.

This guide addresses the critical challenge of controlling and assessing the enantiomeric purity of this scaffold. In drug development—specifically for autotaxin (ENPP2) inhibitors and muscarinic antagonists —the difference between the (


) and (

) enantiomers often dictates a >100-fold shift in potency and selectivity.

Molecular Profile & Stereochemistry

The molecule possesses a single chiral center at the 3-position of the pyrrolidine ring.

FeatureSpecification
IUPAC Name 4-Methoxy-1-(pyrrolidin-3-yl)piperidine
Molecular Formula C

H

N

O
Molecular Weight 184.28 g/mol
Chiral Center C3 of Pyrrolidine
Enantiomers (

)-4-Methoxy-1-(pyrrolidin-3-yl)piperidine (

)-4-Methoxy-1-(pyrrolidin-3-yl)piperidine
pKa (Calculated) ~9.8 (Pyrrolidine NH), ~8.5 (Piperidine N)
The Stereochemical Imperative

In pharmacological contexts, the (


)-enantiomer of 3-substituted pyrrolidines often exhibits distinct binding profiles compared to the (

)-isomer due to the directional vector of the N-substituent. For example, in autotaxin inhibitors, the pyrrolidine ring often acts as a rigid linker; an incorrect enantiomer can force the piperidine "head" group into a steric clash with the hydrophobic pocket of the enzyme.

Synthesis & Stereocontrol Strategies

To ensure high enantiomeric excess (ee), stereospecific synthesis via S


2 displacement is superior to chiral resolution of the racemate.
Recommended Protocol: Stereospecific S 2 Displacement

This method relies on the inversion of configuration at the chiral center, converting a readily available chiral alcohol into the desired amine.

Reagents:

  • Starting Material: (

    
    )- or (
    
    
    
    )-1-Boc-3-hydroxypyrrolidine (Commercial, >99% ee).
  • Nucleophile: 4-Methoxypiperidine.

  • Activation: Methanesulfonyl chloride (MsCl).

Workflow:

  • Activation: React (

    
    )-1-Boc-3-hydroxypyrrolidine with MsCl/Et
    
    
    
    N in DCM to form the mesylate. Note: Configuration is retained here.
  • Displacement: Reflux the mesylate with excess 4-methoxypiperidine in CH

    
    CN or DMF.
    
    • Mechanism:[1] S

      
      2 attack by the piperidine nitrogen.
      
    • Result:Inversion of configuration. An (

      
      )-alcohol yields the (
      
      
      
      )-amine scaffold.
  • Deprotection: Removal of the Boc group using TFA/DCM or HCl/Dioxane.

Logical Diagram: Synthesis & QC Workflow

SynthesisWorkflow Start Start: (S)-1-Boc-3-hydroxypyrrolidine (>99% ee) Activation Step 1: Mesylation (Retains Configuration) Start->Activation MsCl, Et3N Displacement Step 2: SN2 Displacement with 4-Methoxypiperidine (Inversion to (R)-isomer) Activation->Displacement Heat, CH3CN Deprotection Step 3: Boc-Deprotection (TFA or HCl) Displacement->Deprotection TFA/DCM FinalProduct Final: (R)-4-Methoxy-1-(pyrrolidin-3-yl)piperidine Deprotection->FinalProduct QC_Check QC: Chiral HPLC (Target >98% ee) FinalProduct->QC_Check Sample

Caption: Stereospecific synthesis workflow utilizing S


2 inversion to guarantee enantiomeric purity.

Assessing Enantiomeric Purity (Protocol)

Because the final product is a secondary amine, it can interact strongly with silanols in HPLC columns, leading to peak tailing. The following method utilizes a polysaccharide-based chiral stationary phase with a basic additive to suppress ionization and ensure sharp peaks.

Method: Chiral HPLC with Diethylamine Additive
ParameterCondition
Column Daicel Chiralpak AD-H or IA (Amylose-based)
Dimensions 4.6 mm x 250 mm, 5 µm particle size
Mobile Phase Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (low absorption due to lack of chromophores; high concentration required) or CAD (Charged Aerosol Detector)
Temperature 25°C
Sample Prep Dissolve 1 mg/mL in Mobile Phase

Self-Validating Check:

  • Racemic Marker: Always inject a racemic mixture (synthesized via reductive amination of 1-Boc-3-pyrrolidinone) first to establish the separation window.

  • Resolution (Rs): Acceptable separation requires Rs > 1.5. If peaks overlap, increase the Hexane ratio to 95:5.

Activity Differences & Comparative Analysis

The choice of enantiomer critically impacts the biological activity of the final drug candidate.

Binding Affinity (Autotaxin Inhibition)

In the context of autotaxin inhibitors (e.g., compounds related to GLPG1690 analogues), the pyrrolidine linker orients the "tail" group into a hydrophobic tunnel.

  • (

    
    )-Enantiomer:  Often aligns the 4-methoxypiperidine to interact favorably with the hydrophobic pocket residues (e.g., Leu, Phe).
    
  • (

    
    )-Enantiomer:  May project the piperidine group towards the solvent or sterically clash with the tunnel wall, leading to 10-100x lower potency (IC
    
    
    
    )
    .
Physicochemical Properties

While enantiomers share identical boiling points and solubility in achiral environments, their salts may crystallize differently.

PropertyRacematePure Enantiomer ((

) or (

))
Solubility (Water) High (as HCl salt)High (as HCl salt)
Crystallinity Often lower melting pointSharp melting point (eutectic distinct)
Biological Potency Average of active/inactiveMaximized (if correct isomer)
Off-Target Risk Higher (inactive isomer may bind elsewhere)Minimized

References

  • BenchChem. (2023). 4-[(1-Methylpyrrolidin-3-yl)oxy]piperidine Biological Activity and Properties. Retrieved from

  • European Patent Office. (2014).[2] Novel Compounds and Pharmaceutical Compositions Thereof for the Treatment of Inflammatory Disorders (Autotaxin Inhibitors). Patent EP3010922B1.[2] Retrieved from

  • National Institutes of Health (NIH). (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides. PubMed Central. Retrieved from

  • Organic Chemistry Portal. (2023). Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines. Retrieved from

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"4-Methoxy-1-(pyrrolidin-3-yl)piperidine" ADME/Tox profile compared to lead compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Evaluation of the 4-Methoxy-1-(pyrrolidin-3-yl)piperidine Scaffold in Drug Discovery Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Scaffold at a Glance

4-Methoxy-1-(pyrrolidin-3-yl)piperidine is a specialized diamine building block increasingly utilized in the optimization of kinase inhibitors, GPCR ligands (e.g., Histamine H3, Chemokine receptors), and enzyme inhibitors (specifically Autotaxin inhibitors ).

In the context of lead optimization, this scaffold serves as a critical "tuning element." It is often employed to replace highly lipophilic or highly basic piperidine moieties to modulate hERG liability , solubility , and metabolic clearance . While it offers physicochemical advantages over unsubstituted analogs, it introduces specific metabolic "soft spots" (O-demethylation) that distinguish its ADME profile from clinical standards like Ziritaxestat (GLPG1690) .

Comparative ADME/Tox Profile

This guide compares the Target Scaffold (4-Methoxy variant) against two distinct lead classes:

  • Lead A (The "Lipophilic" Hit): Unsubstituted 1-(pyrrolidin-3-yl)piperidine (High hERG risk).

  • Lead B (The "Clinical" Standard): Ziritaxestat-like Piperazine core (Optimized Safety).

Table 1: Physicochemical & ADME Comparison
PropertyLead A: Unsubstituted Target: 4-Methoxy Variant Lead B: Piperazine (Clinical)
Structure 1-(pyrrolidin-3-yl)piperidine4-Methoxy-1-(pyrrolidin-3-yl)piperidine 1-(pyrrolidin-3-yl)piperazine
cLogP (Lipophilicity)High (~1.8 - 2.2)Moderate (~1.2 - 1.5) Low (< 1.0)
pKa (Basicity)High (~9.5 - 10.0)High (~9.2 - 9.8) Moderate (~8.0 - 8.5)
Solubility Low to ModerateHigh (Polar ether effect)High
hERG Inhibition High Risk (Lipophilic cation)Moderate Risk (Reduced lipophilicity)Low Risk (Reduced basicity)
Metabolic Soft Spot Ring Oxidation (CYP3A4)O-Demethylation (CYP2D6/3A4) N-Oxidation / Glucuronidation
CNS Penetration HighModerate (P-gp substrate potential)Low to Moderate

In-Depth Technical Analysis

A. Physicochemical Tuning & Solubility

The introduction of the 4-methoxy group at the piperidine ring is a strategic bioisosteric replacement.

  • Mechanism: The methoxy group acts as a polar handle, lowering the cLogP by approximately 0.5–0.8 log units compared to the unsubstituted piperidine. This modification disrupts the "grease ball" effect often seen in early HTS hits, significantly improving aqueous solubility without requiring salt formation.

  • Expert Insight: While the methoxy group improves solubility, it does not significantly lower the basicity (pKa) of the piperidine nitrogen. Consequently, lysosomal trapping may still occur, leading to a high Volume of Distribution (Vss).

B. Metabolic Stability (The "Soft Spot" Liability)

The primary differentiator for the 4-methoxy scaffold is its metabolic fate.

  • Lead A (Unsubstituted): Cleared primarily via oxidation of the pyrrolidine or piperidine ring carbons.

  • Target (4-Methoxy): The methoxy ether is a prime target for O-demethylation , typically catalyzed by CYP2D6 or CYP3A4 . This reaction yields a polar alcohol metabolite (4-hydroxy-piperidine derivative), which is often rapidly glucuronidated and excreted.

  • Risk: If the parent molecule is designed for CNS indications, rapid O-demethylation can lead to short half-life (

    
    ) and loss of efficacy.
    
C. Toxicity: The hERG Challenge

The most critical safety parameter for this class of diamines is hERG potassium channel inhibition , a surrogate for QT prolongation arrhythmia risk.

  • Causality: hERG inhibition is driven by lipophilicity and basicity (trapping of the protonated amine in the channel pore).

  • Comparison:

    • Lead A binds tightly to hERG due to high lipophilicity + high pKa.

    • Target (4-Methoxy) reduces hERG binding affinity by lowering lipophilicity (less hydrophobic interaction in the pore), but the high pKa means it remains a cation at physiological pH.

    • Lead B (Piperazine) is the superior safety choice (seen in Ziritaxestat) because the second nitrogen lowers the pKa of the distal amine, reducing the fraction of cationic species and thus hERG trapping [1].

Visualizing the Optimization Strategy

The following diagram illustrates the structural activity relationship (SAR) logic used to optimize Autotaxin inhibitors, positioning the 4-Methoxy scaffold as a bridge between early hits and clinical candidates.

SAR_Optimization Hit Early Hit (Unsubstituted Piperidine) High Lipophilicity High hERG Risk Target Target Scaffold (4-Methoxy-Piperidine) Improved Solubility Moderate hERG Risk: O-Demethylation Hit->Target Add Polar Group (Reduce cLogP) Clinical Clinical Candidate (e.g., Ziritaxestat-like) Piperazine Core Low Basicity Low hERG Risk Target->Clinical Bioisosteric Replacement (Reduce pKa) Metabolite Metabolite: 4-Hydroxy-Piperidine (Inactive/Excreted) Target->Metabolite CYP2D6/3A4 O-Demethylation

Caption: SAR evolution from lipophilic hits to optimized clinical candidates, highlighting the transitional role of the 4-methoxy scaffold.

Experimental Protocols for Validation

To validate the ADME profile of this scaffold, the following "Self-Validating" protocols are recommended.

Protocol A: Comparative hERG Inhibition (Patch Clamp)
  • Objective: Quantify the safety margin relative to Lead A.

  • System: CHO cells stably expressing hERG K+ channels.

  • Methodology:

    • Preparation: Dissolve 4-Methoxy-1-(pyrrolidin-3-yl)piperidine in DMSO (Stock 10 mM).

    • Perfusion: Perfuse cells with Tyrode’s solution. Apply voltage protocol: Hold at -80 mV, pulse to +20 mV (2s), repolarize to -50 mV (2s) to elicit tail current.

    • Dosing: Apply compound at 0.1, 1, 10, and 30 µM.

    • Analysis: Measure inhibition of tail current amplitude. Calculate IC50.

    • Validation Criteria: Positive control (E-4031) must show IC50 < 100 nM. If Target Scaffold IC50 < 10 µM, proceed to Lead B optimization (reduce basicity).

Protocol B: Metabolic Stability & Soft Spot Identification
  • Objective: Confirm O-demethylation liability.

  • System: Human Liver Microsomes (HLM) supplemented with NADPH.

  • Methodology:

    • Incubation: Incubate 1 µM test compound with HLM (0.5 mg/mL) at 37°C.

    • Sampling: Quench aliquots at 0, 5, 15, 30, 60 min with ice-cold acetonitrile containing internal standard.

    • Analysis: LC-MS/MS (Q-TOF or Triple Quad). Monitor parent loss and search for M-14 mass shift (O-demethylation).

    • Calculation:

      
      .
      

ADME_Workflow cluster_Safety Safety Assessment cluster_Metabolism Metabolic Stability Start Compound Synthesis 4-Methoxy-1-(pyrrolidin-3-yl)piperidine hERG hERG Patch Clamp (Target: IC50 > 10 µM) Start->hERG HLM Liver Microsomes (Human/Rat) Start->HLM Decision Go/No-Go Decision hERG->Decision Data Integration Cyto Cytotoxicity (HepG2 ATP Assay) MetID Metabolite ID (Look for -CH3 loss) HLM->MetID MetID->Decision Result_Go Proceed to In Vivo PK Decision->Result_Go Low Clearance Low hERG Result_Stop Modify Scaffold (Switch to Piperazine) Decision->Result_Stop High hERG or Rapid O-Demethylation

Caption: Integrated ADME/Tox screening workflow for validating the safety and stability of the 4-methoxy scaffold.

References

  • Desroy, N., et al. (2017). "Discovery of GLPG1690: A First-in-Class Autotaxin Inhibitor in Clinical Development for Idiopathic Pulmonary Fibrosis." Journal of Medicinal Chemistry. Available at: [Link]

  • Berlin, M., et al. (2010).[1] "Reduction of hERG inhibitory activity in the 4-piperidinyl urea series of H3 antagonists." Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Kalgutkar, A. S., et al. (2005). "Medicinal Chemistry Strategies to Master hERG and Mitigate Cardiotoxicity Risks." Drug Hunter. Available at: [Link]

  • PubChem. (2025). "Compound Summary: 4-Methoxy-1-(pyrrolidin-3-yl)piperidine." National Library of Medicine. Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Methoxy-1-(pyrrolidin-3-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Safe Handling of 4-Methoxy-1-(pyrrolidin-3-yl)piperidine CAS No: 1249760-60-8 Molecular Formula: C₁₀H₂₀N₂O[1]

Core Directive: Operational Autonomy & Safety Philosophy

Handling 4-Methoxy-1-(pyrrolidin-3-yl)piperidine requires a safety protocol derived from the Precautionary Principle . As a diamine derivative combining piperidine and pyrrolidine pharmacophores, this compound exhibits basicity and nucleophilicity that classify it as a potential Skin Corrosive (Category 1B) and Serious Eye Damager (Category 1) until specific toxicological data proves otherwise.

This guide moves beyond generic "safety first" slogans. It provides a causality-driven operational framework.[1] You are not just wearing gloves; you are creating a barrier against lipophilic amine absorption. You are not just using a fume hood; you are managing the vapor pressure of a volatile nitrogenous base to prevent respiratory sensitization.

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the enemy. Based on structural analogs (e.g., 4-(1-pyrrolidinyl)piperidine), the following GHS classifications are applied as the operational baseline :

Hazard ClassCategoryHazard StatementMechanism of Action
Skin Corrosion 1BH314: Causes severe skin burnsAlkaline hydrolysis of skin lipids; rapid tissue penetration.[1]
Eye Damage 1H318: Causes serious eye damageIrreversible corneal opacity due to high pH and protein denaturation.
Acute Toxicity 4 (Oral)H302: Harmful if swallowedSystemic toxicity via mucous membrane absorption.
Sensitization 1H317: May cause allergic reactionHaptenization of proteins by the reactive amine moiety.

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not static; it is dynamic based on the state of matter (neat oil/solid vs. solution).

PPE Decision Logic (Visualization)

PPE_Logic Start Handling 4-Methoxy-1-(pyrrolidin-3-yl)piperidine State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Neat Oil / Solution State->Liquid Gloves_Std Gloves: Nitrile (0.11mm) Solid->Gloves_Std Eye_Std Eye: Safety Glasses (Side Shields) Solid->Eye_Std Resp_Heavy Resp: Hood + N95 (if dusting) Solid->Resp_Heavy Gloves_Heavy Gloves: Double Nitrile or Laminate (Silver Shield) Liquid->Gloves_Heavy Eye_Heavy Eye: Chemical Goggles + Face Shield Liquid->Eye_Heavy Resp_Std Resp: Fume Hood (Face Vel > 0.5m/s) Liquid->Resp_Std

Caption: Dynamic PPE selection logic based on the physical state of the compound to maximize protection vs. dexterity.

Detailed PPE Specifications
  • Hand Protection (Critical):

    • Standard: Nitrile rubber (minimum thickness 0.11 mm). Break-through time > 480 min for solids.[1]

    • High Risk (Solutions/Oils): Double-gloving is mandatory. Inner layer: Nitrile. Outer layer: Neoprene or chemically resistant Laminate (e.g., Silver Shield) if handling concentrated stock. Why? Amines can permeate thin nitrile; the second layer provides a sacrificial barrier and visual indicator of breach.

  • Eye & Face Protection:

    • Neat Liquid: Tightly fitting chemical safety goggles (ANSI Z87.1) AND a face shield.[2][3][4][5] Why? Amines are basic; a splash can cause immediate saponification of the eye (corneal melting) which is often irreversible.

  • Respiratory Protection:

    • Primary control is Engineering (Fume Hood).

    • If weighing fine powder outside a hood (not recommended), use a P95/P100 particulate respirator .

Operational Workflow: Step-by-Step

This workflow is designed to prevent "drift"—the gradual relaxation of safety standards over time.

Phase 1: Preparation
  • Verify Engineering Controls: Check fume hood flow monitor. It must read between 80–100 fpm (0.4–0.5 m/s) .

  • Neutralization Prep: Prepare a "Spill Kit" specifically for amines.

    • Agent: Dilute Acetic Acid (5%) or Citric Acid.

    • Why? Water alone spreads hydrophobic amines. An acid converts the free base into a water-soluble, non-volatile salt (ammonium salt), significantly reducing vapor pressure and toxicity.

Phase 2: Active Handling (Synthesis/Transfer)
  • Weighing:

    • Use an anti-static gun if the solid is fluffy.

    • Keep the balance inside the fume hood. If this is impossible, use a "tare-and-transfer" method: Tare the vial inside, add chemical, cap tightly, then weigh outside.[1]

  • Solvent Selection:

    • Dissolve in chlorinated solvents (DCM) or alcohols.

    • Avoid: Acetone or ketones if the amine is primary/secondary (potential for enamine/imine formation, altering the chemical identity).

  • Apparatus:

    • Use glass or stainless steel.

    • Avoid: Aluminum parts (amines can corrode aluminum at high concentrations).

Phase 3: Storage
  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) .

    • Why? Secondary amines absorb CO₂ from the air to form carbamates, degrading purity.

  • Temperature: Refrigerator (2–8°C).

  • Segregation: Store away from Oxidizers (risk of N-oxide formation) and Acids (exothermic salt formation).[1]

Emergency Response & Disposal

Exposure Response Pathway

Emergency_Response Exposure Exposure Event Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Inhale Inhalation Exposure->Inhale Action_Skin Flush 15 min (Soap + Water) Skin->Action_Skin Action_Eye Flush 15 min (Eyewash Station) Eye->Action_Eye Action_Inhale Fresh Air + Oxygen if needed Inhale->Action_Inhale Medical Seek Medical Attention (Bring SDS) Action_Skin->Medical Action_Eye->Medical Action_Inhale->Medical

Caption: Immediate First Aid response steps. Speed is critical to prevent deep tissue alkali burns.

Disposal Protocol

Never dispose of amines down the drain. Their basicity disrupts aquatic ecosystems and can damage plumbing.

  • Categorization: Classify as "Basic Organic Waste" .

  • Deactivation (Small Scale < 5g):

    • Dissolve waste in a combustible solvent (e.g., Ethanol).

    • Neutralize with dilute HCl to form the hydrochloride salt (safer for transport).

  • Final Disposal:

    • Method: High-temperature incineration equipped with an afterburner and scrubber.[1]

    • Why? Incineration ensures complete destruction of the pyrrolidine ring. The scrubber is required to capture Nitrogen Oxides (NOx) generated during combustion [1].

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54596956, 4-(1-Pyrrolidinyl)piperidine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Skin Corrosion/Irritation. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Fume Hoods. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.